Carisoprodol
Description
Properties
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCIYFFPZCNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Record name | CARISOPRODOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19958 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024733 | |
| Record name | Carisoprodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Carisoprodol is a white powder. (NTP, 1992), Solid | |
| Record name | CARISOPRODOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19958 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carisoprodol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), slightly soluble, Soluble in most common organic solvents; practically insoluble in vegetable oils, In water, 30 mg/100 mL at 25 °C; 140 mg/100 mL water at 50 °C, 7.92e-01 g/L | |
| Record name | CARISOPRODOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19958 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carisoprodol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00395 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARISOPRODOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carisoprodol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Impurities: (2RS)-2-(hydroxymethyl)-2-methylpentyl (1-methylethyl)carbamate; 5-methyl-5-propyl-1,3-dioxan-2-one; 2-methyl-2-propylpropane-1,3-diol; meprobamate | |
| Record name | CARISOPRODOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
78-44-4 | |
| Record name | CARISOPRODOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19958 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carisoprodol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carisoprodol [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carisoprodol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00395 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | carisoprodol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | carisoprodol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carisoprodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carisoprodol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARISOPRODOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21925K482H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARISOPRODOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carisoprodol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198 to 199 °F (NTP, 1992), 92 °C, 92 - 93 °C | |
| Record name | CARISOPRODOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19958 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carisoprodol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00395 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARISOPRODOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carisoprodol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Carisoprodol's Mechanism of Action on the Central Nervous System: An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carisoprodol is a centrally acting skeletal muscle relaxant widely prescribed for the management of acute musculoskeletal pain. Its therapeutic effects, however, are intricately linked to its profound impact on the central nervous system (CNS), a mechanism that also underpins its significant abuse potential. This technical guide provides a comprehensive examination of the molecular and cellular actions of this compound and its primary active metabolite, meprobamate, with a core focus on their interactions with the γ-aminobutyric acid type A (GABA-A) receptor. This document synthesizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and presents visual representations of the underlying signaling pathways and experimental workflows to offer a detailed resource for the scientific community.
Introduction
Initially marketed as a safer alternative to barbiturates for muscle relaxation, this compound's clinical profile is characterized by a rapid onset of action and CNS depressant effects, including sedation and anxiolysis.[1][2] These effects are now understood to be mediated not only by its conversion to meprobamate, a known sedative and anxiolytic, but also by the intrinsic pharmacological activity of the parent compound.[3][4][5][6] Both this compound and meprobamate exert their primary influence on the major inhibitory neurotransmitter system in the brain, the GABAergic system, by modulating the function of GABA-A receptors.[4][5][7] This guide will dissect the nuanced mechanisms of this interaction, providing a granular view of the pharmacodynamics of this compound within the CNS.
The Primary Molecular Target: The GABA-A Receptor
The GABA-A receptor is a pentameric ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission throughout the CNS. Composed of a variety of subunit combinations (e.g., α, β, γ), the receptor forms a central chloride (Cl⁻) ion pore. The binding of GABA to its recognition sites on the receptor triggers a conformational change, leading to the opening of the channel and an influx of Cl⁻ into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus reducing neuronal excitability. The diverse subunit composition of GABA-A receptors gives rise to a wide range of pharmacological profiles for drugs that target this receptor.
This compound's Dual-Action Mechanism on the GABA-A Receptor
The central mechanism of action of this compound is a "barbiturate-like" modulation of the GABA-A receptor, a property shared with its active metabolite, meprobamate.[4][5][8] This action is distinct from that of benzodiazepines, which also target the GABA-A receptor but at a different allosteric site.[4][5] The effects of this compound are not reversed by the benzodiazepine antagonist flumazenil, but are attenuated by the barbiturate antagonist bemegride.[4][5]
Positive Allosteric Modulation
Both this compound and meprobamate act as positive allosteric modulators of the GABA-A receptor.[4][5] This means they bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA. By increasing the affinity of GABA for its receptor or by increasing the efficiency of channel opening in the presence of GABA, these compounds potentiate the inhibitory current, leading to a greater hyperpolarization of the neuron.
Direct Agonism
At higher concentrations, both this compound and meprobamate can directly activate the GABA-A receptor, even in the absence of GABA.[3][4][5] This direct gating of the chloride channel leads to a significant influx of Cl⁻ and a powerful inhibitory effect on neuronal activity. This direct agonism is a hallmark of barbiturate-like activity and contributes significantly to the sedative and muscle relaxant effects of this compound, as well as its potential for toxicity in overdose.
The Role of Meprobamate
A substantial portion of orally administered this compound is metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to form meprobamate.[1][9][10] Meprobamate is a well-established anxiolytic and sedative that also acts on the GABA-A receptor in a barbiturate-like manner.[3][7][11] For many years, the pharmacological effects of this compound were thought to be solely attributable to this active metabolite.[4][5][12] However, recent studies have unequivocally demonstrated that this compound possesses its own intrinsic activity at the GABA-A receptor, often with greater potency and efficacy than meprobamate.[4][5][13][14]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the pharmacokinetics and pharmacodynamics of this compound and meprobamate.
Table 1: Pharmacokinetic Parameters of this compound and Meprobamate
| Parameter | This compound | Meprobamate | Reference(s) |
| Onset of Action | ~30 minutes | - | [1][9] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | Higher peak plasma levels than this compound after this compound administration | [1][15] |
| Half-life (t1/2) | ~8 hours | - | [1] |
| Metabolism | CYP2C19 | - | [1][9][10] |
Table 2: Electrophysiological Data of this compound and Meprobamate at GABA-A Receptors
| Compound | Receptor Subtype | Effect | EC50 / IC50 | Efficacy (% of GABA max response) | Reference(s) |
| This compound | α1β2γ2 | Allosteric Modulation | - | - | [4][5] |
| This compound | α1β2γ2 | Direct Gating | - | Larger than meprobamate | [4][5] |
| Meprobamate | GABA-A | Allosteric Modulation | - | - | [3] |
| Meprobamate | GABA-A | Direct Gating | - | - | [3] |
Table 3: Behavioral Pharmacology of this compound
| Study Type | Species | Endpoint | ED50 | Antagonism | Reference(s) |
| Drug Discrimination | Rats | Substitution for this compound | Pentobarbital, Chlordiazepoxide, Meprobamate | Bemegride (barbiturate antagonist) | [4][5] |
| Drug Discrimination | Rats | Substitution for this compound | - | Not antagonized by Flumazenil (benzodiazepine antagonist) | [4][5] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to study the effects of this compound and meprobamate on the function of GABA-A receptors expressed in a controlled in vitro system.
-
Cell Preparation: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2).
-
Recording Configuration: The whole-cell patch-clamp technique is used. A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the cell membrane. A high-resistance "gigaohm" seal is formed, and the membrane patch is then ruptured to allow electrical access to the entire cell.
-
Solutions:
-
Internal Solution (in pipette): Contains a high concentration of chloride ions (e.g., CsCl or KCl) to allow for the measurement of chloride currents.
-
External Solution (bathing the cells): A physiological saline solution (e.g., Krebs solution) containing neurotransmitters and drugs of interest.
-
-
Drug Application: this compound, meprobamate, GABA, and various antagonists are applied to the cells via a rapid solution exchange system.
-
Data Acquisition and Analysis: The membrane potential is clamped at a holding potential (e.g., -60 mV), and the currents flowing across the cell membrane in response to drug application are recorded. The amplitude, kinetics, and concentration-response relationships of these currents are then analyzed to determine the potency (EC50) and efficacy of the compounds.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter and drug concentrations in the extracellular fluid of specific brain regions in awake, freely moving animals.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region, such as the nucleus accumbens or the reticular formation.
-
Probe Perfusion: The probe consists of a semi-permeable membrane through which a physiological solution (perfusate) is slowly pumped.
-
Sample Collection: As the perfusate flows through the probe, molecules from the surrounding extracellular fluid, including this compound, meprobamate, and GABA, diffuse across the membrane and into the perfusate, which is then collected in small fractions.
-
Neurochemical Analysis: The collected dialysate samples are analyzed using highly sensitive techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify the concentrations of the substances of interest.
-
Data Interpretation: This method provides a temporal profile of drug and neurotransmitter levels in a specific brain region following systemic administration of this compound, allowing for the correlation of neurochemical changes with behavioral effects.
Drug Discrimination Studies
This behavioral paradigm is used to assess the subjective effects of a drug in animals.
-
Training Phase: Animals (typically rats or pigeons) are trained to press one of two levers in an operant chamber to receive a reward (e.g., food). They are trained to associate the subjective effects of a specific drug (the training drug, in this case, this compound) with pressing one lever, and the effects of a placebo (vehicle) with pressing the other lever.
-
Testing Phase: Once the animals have learned to reliably discriminate between the drug and vehicle, they are tested with various doses of the training drug, other drugs (test drugs), or combinations of drugs and antagonists.
-
Data Analysis: The percentage of responses on the drug-appropriate lever is measured. If a test drug produces subjective effects similar to the training drug, the animals will predominantly press the drug-appropriate lever (substitution). If an antagonist blocks the effects of the training drug, the animals will press the vehicle-appropriate lever. The dose at which a drug produces 50% of the maximal effect (ED50) is a measure of its potency.
Visualizations
Signaling Pathway of this compound and Meprobamate at the GABA-A Receptor
Caption: this compound and Meprobamate Signaling at the GABA-A Receptor.
Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for In Vivo Microdialysis.
Experimental Workflow for Drug Discrimination Studies
Caption: Workflow for Drug Discrimination Studies.
Conclusion
The mechanism of action of this compound on the central nervous system is multifaceted, primarily involving the potentiation of GABAergic inhibition through a barbiturate-like modulation of GABA-A receptors. This action is mediated by both the parent drug and its active metabolite, meprobamate. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols presented in this guide, is crucial for the rational development of novel muscle relaxants with improved safety profiles and for devising effective strategies to mitigate the abuse potential of this compound. Further research into the specific subunit compositions of GABA-A receptors that are most sensitive to this compound may unveil opportunities for more targeted therapeutic interventions.
References
- 1. Regional variation in steroid anesthetic modulation of [35S]TBPS binding to gamma-aminobutyric acidA receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF this compound AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 6. This compound-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.who.int [cdn.who.int]
- 12. Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABAA receptor - Wikipedia [en.wikipedia.org]
- 14. Barbiturate and benzodiazepine modulation of GABA receptor binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
The In Vivo Profile of Carisoprodol: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carisoprodol, a centrally acting skeletal muscle relaxant, has been a subject of extensive research due to its therapeutic efficacy in treating acute musculoskeletal conditions and its notable potential for abuse. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing upon key findings from preclinical and clinical studies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Pharmacokinetics
The disposition of this compound in the body is characterized by rapid absorption, extensive metabolism, and a relatively short half-life. Its primary active metabolite, meprobamate, exhibits a distinct pharmacokinetic profile that significantly contributes to the overall pharmacological effects.
Absorption and Distribution
Following oral administration, this compound is rapidly absorbed, with the onset of action typically occurring within 30 minutes.[1] Peak plasma concentrations (Cmax) are generally reached within 1.5 to 2 hours.[2] this compound is distributed throughout the body and has a protein binding of approximately 60%.[3] Studies have estimated the volume of distribution (Vd) for this compound in humans to be in the range of 0.93 to 1.3 L/kg.[4]
Metabolism and Elimination
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its active metabolite, meprobamate.[5] This metabolic pathway is subject to genetic polymorphism, leading to significant inter-individual variability in drug exposure.[6][7] Individuals who are poor metabolizers of CYP2C19 may exhibit up to a four-fold increase in this compound concentrations and a 50% reduction in meprobamate concentrations compared to normal metabolizers.[7] this compound has an elimination half-life of approximately 2 hours, while meprobamate has a much longer half-life of about 9 to 10 hours.[8] Both this compound and its metabolites are primarily excreted by the kidneys.[1]
dot
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound and its active metabolite, meprobamate, from single and multiple-dose studies in healthy volunteers.
Table 1: Single-Dose Pharmacokinetics of this compound and Meprobamate in Healthy Volunteers
| Parameter | This compound (350 mg) | Meprobamate (from 350 mg this compound) |
| Cmax (ng/mL) | 2580 ± 1214[8] | 2181 ± 605[8] |
| Tmax (h) | ~1.5 - 2.0[5] | - |
| AUC₀₋∞ (h*ng/mL) | 8072 ± 6303[8] | 34529 ± 7747[8] |
| Half-life (h) | 2.0 ± 0.8[8] | 9.0 ± 1.8[8] |
Table 2: Multiple-Dose Pharmacokinetics of this compound and Meprobamate in Healthy Volunteers (350 mg every 8 hours for 14 days)
| Parameter | This compound | Meprobamate |
| Cmax (ng/mL) | 2504 ± 730[8] | 5758 ± 1255[8] |
| AUC₀₋∞ (h*ng/mL) | 7451 ± 3615[8] | 79699 ± 17978[8] |
| Half-life (h) | 2.0 ± 0.7[8] | 8.7 ± 1.4[8] |
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily characterized by central nervous system (CNS) depression, leading to skeletal muscle relaxation, sedation, and anxiolysis.
Mechanism of Action
This compound and its active metabolite, meprobamate, exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the CNS.[9] Both compounds act as positive allosteric modulators of the GABA-A receptor, enhancing the effects of the endogenous neurotransmitter GABA.[6] This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability.[10] While the effects were initially attributed solely to meprobamate, recent studies have shown that this compound itself can directly modulate GABA-A receptors in a barbiturate-like manner.[6][9]
dot
In Vivo Effects
In vivo studies in both animals and humans have demonstrated the CNS depressant effects of this compound.
-
Muscle Relaxation: In animal models, this compound produces muscle relaxation by blocking interneuronal activity in the spinal cord and the descending reticular formation of the brain.[11] Clinical trials in patients with acute lower back spasm have shown that this compound is significantly more effective than placebo in providing relief from backache and improving functional status.[2][12]
-
Sedation and Psychomotor Impairment: this compound can cause dose-dependent sedation and psychomotor impairment.[13] Studies in healthy volunteers have shown that even at therapeutic doses (350 mg), this compound can impair performance on various psychomotor tests, while higher doses (700 mg) produce significant subjective feelings of sedation.[13][14] These effects are thought to be mediated by this compound itself, rather than solely by its metabolite meprobamate, as the peak impairment often occurs around 1.5 hours post-dose, coinciding with this compound's Tmax.[5][15]
Experimental Protocols
Quantification of this compound and Meprobamate in Biological Matrices
A common and highly sensitive method for the quantification of this compound and meprobamate in plasma, urine, and oral fluid is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][16]
A. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of human plasma, add an internal standard (e.g., this compound-d7).
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the sample to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
B. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable column (e.g., a C18 or phenyl column) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for this compound, meprobamate, and the internal standard for quantification.
dot
In Vivo Microdialysis in Animal Models
In vivo microdialysis is a powerful technique used to measure unbound drug concentrations in the extracellular fluid of specific brain regions in freely moving animals, providing insights into brain pharmacokinetics.[17][18]
A. Surgical Procedure:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Implant a guide cannula into the target brain region (e.g., nucleus accumbens).
-
Secure the cannula with dental cement and allow the animal to recover.
B. Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals.
-
Analyze the dialysate samples for this compound and meprobamate concentrations using a sensitive analytical method like LC-MS/MS.
Clinical Trial Design for Acute Musculoskeletal Pain
A typical clinical trial to evaluate the efficacy of this compound for acute lower back spasm is a randomized, double-blind, placebo-controlled study.[12]
A. Study Population:
-
Adult patients with acute, painful muscle spasm of the lower back.
B. Treatment:
-
Random assignment to receive this compound (e.g., 250 mg or 350 mg) or a matching placebo, typically administered three times a day and at bedtime for a defined period (e.g., 7 days).
C. Efficacy Endpoints:
-
Primary: Patient-rated global impression of change and relief from starting backache.
-
Secondary: Functional status questionnaires (e.g., Roland-Morris Disability Questionnaire), time to symptom improvement, and physician's assessment of range of motion.
Conclusion
This technical guide has provided a detailed overview of the in vivo pharmacokinetics and pharmacodynamics of this compound. The rapid absorption and metabolism to the active metabolite meprobamate, coupled with the complex interplay at the GABA-A receptor, contribute to its clinical efficacy and its potential for misuse. The experimental protocols outlined here provide a foundation for researchers to design and conduct further investigations into the pharmacology of this important centrally acting muscle relaxant. A thorough understanding of these principles is crucial for the safe and effective use of this compound in clinical practice and for the development of new therapeutic agents with improved safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomized, double-blind trial of this compound 250 mg compared with placebo and this compound 350 mg for the treatment of low back spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Pharmacokinetic modeling of this compound and meprobamate disposition in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Single and Multiple Dose PK-PD. Part II: Pharmacodynamics Evaluation Method for Central Muscle Relaxants. Double-Blind Placebo-Controlled Clinical Trial in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Single and Multiple Dose PK–PD Characterization for this compound. Part I: Pharmacokinetics, Metabolites, and 2C19 Phenotype Influence. Double-Blind, Placebo-Controlled Clinical Trial in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abuse Potential of Soma®: the GABAA Receptor as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound’s Pharmacological Properties at GABAa Receptors, In-Vitro and In-Silico Studies - ProQuest [proquest.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Double-blind, placebo-controlled trial of this compound 250-mg tablets in the treatment of acute lower-back spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterizing the Subjective and Psychomotor Effects of this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Metabolic Pathway of Carisoprodol to Meprobamate: A Technical Guide on the Role of CYP2C19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carisoprodol, a centrally acting skeletal muscle relaxant, undergoes significant metabolism in the liver to form its active metabolite, meprobamate, a compound with known anxiolytic and sedative properties. This biotransformation is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[1] Genetic variations in the CYP2C19 gene can lead to substantial inter-individual differences in this compound metabolism, affecting both the therapeutic efficacy and the potential for adverse effects of the drug. This technical guide provides an in-depth overview of the CYP2C19-mediated metabolism of this compound to meprobamate, including quantitative pharmacokinetic data, detailed experimental protocols, and visualizations of the metabolic pathway and experimental workflows.
Data Presentation
The following tables summarize the pharmacokinetic parameters of this compound and its primary metabolite, meprobamate, from clinical studies in healthy volunteers.
Table 1: Single-Dose Pharmacokinetics of this compound and Meprobamate
| Parameter | This compound (350 mg)[2] | Meprobamate (from 350 mg this compound)[2] | This compound (250 mg)[3] | Meprobamate (from 250 mg this compound)[3] |
| Cmax (ng/mL) | 2580 ± 1214 | 2181 ± 605 | 1240 ± 490 | 1840 ± 310 |
| AUC0-∞ (ng·h/mL) | 8072 ± 6303 | 34529 ± 7747 | 5290 | 2460 |
| T½ (h) | 2.0 ± 0.8 | 9.0 ± 1.9 | 1.74 | - |
| Tmax (h) | - | - | - | - |
Data are presented as mean ± standard deviation, where available.
Table 2: Multiple-Dose Pharmacokinetics of this compound and Meprobamate (350 mg every 8 hours for 14 days) [2]
| Parameter | This compound | Meprobamate |
| Cmax (ng/mL) | 2504 ± 730 | 5758 ± 1255 |
| AUC0-∞ (ng·h/mL) | 7451 ± 3615 | 79699 ± 17978 |
| T½ (h) | 2.0 ± 0.7 | 8.7 ± 1.4 |
Data are presented as mean ± standard deviation.
Table 3: Influence of CYP2C19 Phenotype on Single-Dose this compound Pharmacokinetics
| Parameter | Extensive Metabolizers[4] | Poor Metabolizers[4] |
| This compound Clearance (mL/h) | 71373.66 ± 39441.61 | 21585.61 ± 12130.85 |
| This compound AUC0-∞ (ng·h/mL) | 6038 ± 2530 | 19255 ± 10821 |
| Meprobamate AUC0-∞ (ng·h/mL) | 34694 ± 8446 | 33623 ± 2202 |
Data are presented as mean ± standard deviation.
Individuals with reduced or absent CYP2C19 activity, known as "poor metabolizers," can experience a 4-fold increase in this compound exposure and a 50% decrease in meprobamate exposure compared to normal metabolizers.[5] The mean serum clearance of this compound is approximately four times lower in poor metabolizers of mephenytoin (a proxy for CYP2C19 activity) than in extensive metabolizers.[6]
Experimental Protocols
In-Vivo Pharmacokinetic Study Protocol
The following protocol is a representative example of a clinical study designed to evaluate the pharmacokinetics of this compound and meprobamate.
1. Study Design: A single-center, open-label, randomized, two-period, crossover study is conducted.[2][3]
2. Participants: Healthy adult male and female volunteers are recruited. Participants undergo a comprehensive medical screening, including laboratory tests and an electrocardiogram, to ensure they are in good health.[2]
3. Dosing Regimen:
-
Single-Dose Study: Participants receive a single oral dose of this compound (e.g., 250 mg or 350 mg) with water after an overnight fast.[2][3]
-
Multiple-Dose Study: Participants receive multiple oral doses of this compound (e.g., 350 mg every 8 hours) for a specified duration (e.g., 14 days).[2]
4. Blood Sampling: Blood samples are collected into heparinized tubes at predose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).[3] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
5. Bioanalytical Method: Concentrations of this compound and meprobamate in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation.[7] Solid-phase extraction (SPE) can also be used for sample clean-up and concentration.[8][9]
-
Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[10]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode, monitoring specific precursor-to-product ion transitions for this compound, meprobamate, and their respective deuterated internal standards.[7][9]
6. Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and T½, are calculated from the plasma concentration-time data using non-compartmental analysis.[4]
7. CYP2C19 Genotyping: Genomic DNA is extracted from a whole blood sample, and genotyping for common CYP2C19 alleles (e.g., *1, *2, *3, *17) is performed using a validated method such as real-time PCR with TaqMan probes.[11] Participants are then classified into metabolizer phenotype groups (e.g., extensive, intermediate, poor) based on their genotype.
In-Vitro Enzyme Kinetics Protocol
This protocol describes a method for determining the Michaelis-Menten kinetic parameters (Km and Vmax) for the CYP2C19-mediated metabolism of this compound to meprobamate using human liver microsomes.
1. Materials:
-
Pooled human liver microsomes (HLMs)
-
Recombinant human CYP2C19 enzyme (optional, for specific isoform contribution)
-
This compound
-
Meprobamate (as a reference standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., deuterated meprobamate)
2. Incubation Procedure:
-
Prepare a series of this compound substrate concentrations in the potassium phosphate buffer.
-
In a microcentrifuge tube, pre-incubate the HLMs (at a final protein concentration of, for example, 0.5 mg/mL) with the buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (to ensure linearity of the reaction), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the protein.
3. Sample Analysis:
-
Analyze the supernatant for the formation of meprobamate using a validated LC-MS/MS method as described in the in-vivo protocol.
4. Data Analysis:
-
Plot the rate of meprobamate formation (V) against the this compound substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity).
Mandatory Visualization
References
- 1. academic.oup.com [academic.oup.com]
- 2. Single and Multiple Dose PK–PD Characterization for this compound. Part I: Pharmacokinetics, Metabolites, and 2C19 Phenotype Influence. Double-Blind, Placebo-Controlled Clinical Trial in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. cdn.who.int [cdn.who.int]
- 6. Formation of meprobamate from this compound is catalysed by CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nyc.gov [nyc.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mass spectrometric analysis of this compound and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
A Deep Dive into the Neuropharmacology of Carisoprodol and its Interaction with GABA-A Receptors
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Carisoprodol, a centrally acting skeletal muscle relaxant, has long been a subject of interest and concern within the scientific and medical communities due to its therapeutic efficacy and potential for abuse. While historically its pharmacological effects were largely attributed to its primary metabolite, meprobamate, a growing body of evidence now firmly establishes this compound as a direct modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the neuropharmacology of this compound, with a specific focus on its intricate interactions with the GABA-A receptor. It synthesizes key findings from in vitro and in vivo studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of GABAergic neurotransmission and the development of novel therapeutics targeting the GABA-A receptor.
Introduction
This compound has been prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions. Its clinical effects, including sedation and muscle relaxation, are primarily mediated through its actions on the central nervous system (CNS).[1] For many years, the prevailing view was that this compound acts as a prodrug, with its active effects being mediated by its metabolite, meprobamate, a known positive allosteric modulator of GABA-A receptors.[2][3] However, recent and more detailed investigations have revealed that this compound itself directly interacts with and modulates the function of GABA-A receptors, exhibiting a pharmacological profile distinct from meprobamate.[4][5]
This guide will explore the direct actions of this compound on GABA-A receptors, its subunit-specific effects, and the experimental approaches used to elucidate these mechanisms.
Mechanism of Action at the GABA-A Receptor
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain and is a pentameric ligand-gated ion channel.[6][7] Its activation by GABA leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[1][8] this compound has been shown to modulate GABA-A receptor function in two principal ways: as a positive allosteric modulator and as a direct agonist.[4][6][9]
Positive Allosteric Modulation
This compound potentiates the effect of GABA at the GABA-A receptor.[4] In the presence of GABA, this compound increases the chloride current mediated by the receptor, thereby enhancing the inhibitory signal. This action is characteristic of many CNS depressants, including benzodiazepines and barbiturates.[4] However, the binding site for this compound appears to be distinct from the benzodiazepine binding site, as its effects are not antagonized by the benzodiazepine antagonist flumazenil.[4][9] Instead, this compound's actions are antagonized by the barbiturate antagonist bemegride, suggesting a "barbiturate-like" mechanism of action.[4][9]
Direct Activation
In addition to potentiating GABA-mediated currents, this compound can directly activate the GABA-A receptor in the absence of GABA.[4][9] This direct gating of the chloride channel contributes to its overall CNS depressant effects. Studies have shown that this compound is more potent and efficacious as a direct agonist compared to its metabolite, meprobamate.[4] This direct activation is blocked by the GABA-A receptor antagonist picrotoxin.[4]
Quantitative Analysis of this compound's Effects on GABA-A Receptors
The following tables summarize the quantitative data from key studies investigating the effects of this compound on GABA-A receptors.
| Parameter | Receptor Subtype | Value | Reference |
| EC50 for Potentiation of GABA-gated Currents | α1β2γ2 | 142 ± 13 µM | [9] |
| α1β2 | 87.4 ± 16.4 µM | [10] | |
| α1β1γ2 | 33.1 ± 4 µM | [10] | |
| Maximum Potentiation (% of control) | α1β2γ2 | 474.7 ± 53.5% | [10] |
| α1β1γ2 | 225 ± 14.6% | [10] | |
| Direct Gating Efficacy (% of max GABA response) | α1β2γ2 | ~43% | [10] |
| α1β1γ2 | ~70% | [10] |
Table 1: Potentiation and Direct Gating Effects of this compound on GABA-A Receptors.
| Receptor Subunit Composition | Effect of this compound | Key Findings | Reference |
| α1β2γ2 | Direct activation and allosteric modulation | This compound exhibits barbiturate-like effects. | [4][10] |
| α1β1γ2 | Higher efficacy for direct activation compared to β2-containing receptors. | The β subunit isoform influences this compound's efficacy. | [10] |
| αxβzγ2 (x=1-6, z=1-3) | Direct gating and allosteric potentiation observed for all configurations. | α1-containing receptors show the most efficacious enhancement of GABA action. α3-containing receptors show reduced direct gating efficacy. | [10][11] |
| α1β3δ and α4β3δ (Extrasynaptic) | Greater efficacy as a direct gating agonist than GABA. Allosteric potentiation of both EC20 and saturating GABA concentrations. | This compound is effective at both synaptic and extrasynaptic receptors. | [10][11] |
| ρ1 (Homomeric) | No allosteric modulation. | Demonstrates selectivity of this compound for specific GABA-A receptor subtypes. | [4][9] |
| Glycine α1 (Homomeric) | No significant effect. | Highlights the specificity of this compound for GABA-A receptors over other inhibitory ligand-gated ion channels. | [4][9] |
Table 2: Subunit-Dependent Effects of this compound on GABA-A Receptors.
Experimental Protocols
The characterization of this compound's effects on GABA-A receptors has predominantly relied on in vitro electrophysiological techniques, particularly whole-cell patch-clamp recordings from cells expressing recombinant GABA-A receptors.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing across the cell membrane in response to the application of neurotransmitters and modulators.
Objective: To determine the effects of this compound on GABA-A receptor function, including its ability to potentiate GABA-evoked currents and to directly activate the receptor.
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous expression of ion channels. These cells are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).[12][13]
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
Recording Procedure:
-
HEK293 cells expressing the GABA-A receptor subtype of interest are plated on glass coverslips.
-
A glass micropipette with a tip resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a single cell.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
GABA and this compound are applied to the cell using a rapid solution exchange system.
Experimental Paradigms:
-
Potentiation: A low concentration of GABA (typically the EC10-EC20) is applied to elicit a baseline current. This compound is then co-applied with the same concentration of GABA to determine its potentiating effect.
-
Direct Activation: this compound is applied in the absence of GABA to assess its ability to directly gate the GABA-A receptor channel.
-
Antagonism: To investigate the binding site, antagonists such as flumazenil or bemegride are co-applied with this compound and GABA.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's mechanism of action at the GABA-A receptor.
Caption: Workflow for electrophysiological analysis of this compound.
Conclusion
The evidence presented in this technical guide unequivocally demonstrates that this compound is a direct-acting modulator of the GABA-A receptor, with a pharmacological profile that is distinct from its metabolite, meprobamate. Its ability to both positively allosterically modulate and directly activate the receptor in a barbiturate-like manner provides a clear molecular basis for its sedative and muscle relaxant properties. The subunit-dependent nature of its effects suggests that this compound may differentially affect various neuronal circuits in the CNS. A thorough understanding of the neuropharmacology of this compound is crucial for appreciating its therapeutic actions, its potential for abuse, and for guiding the development of safer and more effective GABAergic modulators. Future research should continue to explore the precise binding site(s) of this compound on the GABA-A receptor and the functional consequences of its interaction with different receptor subtypes in vivo.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Pharmacokinetics and Distribution in the Nucleus Accumbens Correlates with Behavioral Effects in Rats Independent from Its Metabolism to Meprobamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound’s Pharmacological Properties at GABAa Receptors, In-Vitro and In-Silico Studies - ProQuest [proquest.com]
- 7. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF this compound AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of subunit-dependent direct gating and allosteric modulatory effects of this compound at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission [jove.com]
- 13. benchchem.com [benchchem.com]
Investigating the Abuse Potential and Dependence of Carisoprodol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carisoprodol, a centrally acting skeletal muscle relaxant, has garnered significant attention due to its potential for abuse and dependence. Marketed under brand names such as Soma, it is prescribed for the short-term relief of acute, painful musculoskeletal conditions. However, its pharmacologic profile, characterized by sedative and euphoric effects, has led to its non-medical use and subsequent scheduling as a controlled substance in many countries. This technical guide provides a comprehensive overview of the abuse potential and dependence liability of this compound, focusing on its mechanism of action, preclinical and clinical evidence, and the experimental methodologies used to evaluate its effects. The document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of central nervous system depressants and abuse liability assessment.
Introduction
This compound was initially developed with the aim of creating a muscle relaxant with a lower abuse potential than its predecessor, meprobamate.[1] Ironically, this compound is metabolized in the body to meprobamate, a Schedule IV controlled substance, which contributes significantly to its abuse liability.[2] However, research has demonstrated that this compound itself possesses intrinsic pharmacological activity, primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][3] This activity produces barbiturate-like effects, leading to sedation, relaxation, and giddiness, which are sought after by individuals using the drug non-medically.[1]
The abuse of this compound has been a growing concern, with reports of tolerance, dependence, and a significant withdrawal syndrome upon abrupt cessation.[4] This has prompted regulatory agencies to implement stricter controls on its prescription and distribution.[4] Understanding the underlying mechanisms of this compound's abuse potential is crucial for the development of safer therapeutic alternatives and for informing clinical practice and public health policies.
Mechanism of Action
The primary mechanism underlying the central nervous system effects of this compound and its active metabolite, meprobamate, is the modulation of the GABA-A receptor.[3][5]
Allosteric Modulation and Direct Gating of the GABA-A Receptor
Both this compound and meprobamate act as positive allosteric modulators of the GABA-A receptor, meaning they enhance the effect of GABA, the primary inhibitory neurotransmitter in the brain.[6] This potentiation of GABAergic neurotransmission leads to an influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. This neuronal inhibition manifests as sedation, anxiolysis, and muscle relaxation.[7]
Furthermore, at higher concentrations, this compound and meprobamate can directly activate the GABA-A receptor in the absence of GABA, a characteristic they share with barbiturates.[6] This direct gating of the chloride channel contributes to their profound CNS depressant effects and is a key factor in their abuse potential. Studies have shown that this compound itself is more potent and efficacious than meprobamate in both allosterically modulating and directly gating the GABA-A receptor.[8]
dot
Caption: this compound's GABA-A Receptor Signaling Pathway.
Pharmacokinetics
The abuse potential of a drug is often influenced by its pharmacokinetic profile, including its rate of absorption, distribution, metabolism, and elimination.
Absorption and Distribution
This compound is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.5 to 1.7 hours.[5] Its effects are typically felt within 30 minutes and last for 4 to 6 hours.[5] this compound has a volume of distribution (Vd) ranging from 0.93 to 1.3 L/kg, indicating its distribution throughout the body's tissues.[2][9][10]
Metabolism and Elimination
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to its active metabolite, meprobamate.[5] The half-life of this compound is approximately 1.74 to 1.96 hours.[5] Meprobamate has a longer half-life, contributing to the prolonged effects and the potential for accumulation with repeated dosing. Individuals who are poor metabolizers of CYP2C19 may have higher concentrations of this compound and lower concentrations of meprobamate, which can affect the drug's efficacy and adverse effect profile.[5]
| Parameter | This compound | Meprobamate | Reference |
| Tmax (hours) | 1.5 - 1.7 | - | [5] |
| Half-life (hours) | 1.74 - 1.96 | - | [5] |
| Volume of Distribution (Vd) (L/kg) | 0.93 - 1.3 | 1.4 - 1.6 | [2][9][10] |
| Cmax (µg/mL) after 350 mg dose | 1.24 - 1.78 | - | [5] |
Table 1: Pharmacokinetic Parameters of this compound and Meprobamate.
Preclinical Assessment of Abuse Potential
A variety of preclinical models are used to assess the abuse liability of drugs. These models provide valuable information on the reinforcing, discriminative, and rewarding effects of a substance.
Drug Discrimination Studies
Drug discrimination paradigms are used to determine if a novel compound produces subjective effects similar to those of a known drug of abuse. In these studies, animals are trained to recognize the interoceptive cues of a specific drug and to make a differential response to receive a reward.
Experimental Protocol: Drug Discrimination in Rats [11][12]
-
Apparatus: A standard two-lever operant conditioning chamber.
-
Subjects: Male and female rats.
-
Training Phase:
-
Rats are trained to press one lever after the administration of this compound (e.g., 100 mg/kg, intraperitoneally) and the other lever after the administration of a vehicle (e.g., saline).[11]
-
Correct lever presses are reinforced with a food pellet or other reward on a fixed-ratio schedule.
-
Training continues until the rats consistently (e.g., >80% accuracy) press the correct lever corresponding to the drug or vehicle condition.
-
-
Testing Phase:
-
Once trained, rats are tested with various doses of this compound to generate a dose-response curve.
-
Other drugs with known abuse potential (e.g., pentobarbital, chlordiazepoxide, meprobamate) are administered to determine if they substitute for the this compound cue (i.e., if the animals press the this compound-appropriate lever).
-
Antagonists (e.g., flumazenil, bemegride) can be co-administered to investigate the receptor mechanisms underlying the discriminative stimulus effects.
-
Studies have shown that GABAergic ligands such as pentobarbital, chlordiazepoxide, and meprobamate fully substitute for the discriminative stimulus effects of this compound in a dose-dependent manner.[6] The barbiturate antagonist bemegride, but not the benzodiazepine antagonist flumazenil, blocks the discriminative effects of this compound, further supporting its barbiturate-like mechanism of action.[6]
| Study Type | Animal Model | Effective Doses of this compound | Key Findings | Reference |
| Drug Discrimination | Rats | 100 mg/kg (training dose) | Pentobarbital, chlordiazepoxide, and meprobamate substitute for this compound. Effects blocked by bemegride. | [6][11] |
| Locomotor Depression | Mice | Not specified | This compound elicits locomotor depression. | [6] |
| Conditioned Place Preference | Rats | 100 mg/kg | This compound produces conditioned place preference. | [5] |
Table 2: Effective Doses of this compound in Preclinical Abuse Liability Studies.
dot
Caption: Experimental Workflow for a Drug Discrimination Study.
Conditioned Place Preference
Conditioned place preference (CPP) is a model used to assess the rewarding properties of a drug.[13][14][15] The paradigm involves pairing a specific environment with the administration of a drug. If the drug is rewarding, the animal will spend more time in the drug-paired environment during a subsequent drug-free test. This compound has been shown to produce conditioned place preference in rats, indicating its rewarding effects.[5]
Clinical Evidence of Abuse and Dependence
Clinical data and case reports provide strong evidence for the abuse and dependence potential of this compound in humans.
Subjective Effects
In healthy volunteers, this compound produces dose-dependent subjective effects, including feelings of sedation and drug liking.[16] At supratherapeutic doses, these effects are more pronounced and are similar to those of other CNS depressants.[16]
Withdrawal Syndrome
Abrupt discontinuation of this compound after prolonged or high-dose use can lead to a significant withdrawal syndrome.[17][18][19][20][21] The symptoms are similar to those observed with barbiturate and benzodiazepine withdrawal and can include:
-
Insomnia
-
Vomiting
-
Abdominal cramps
-
Headache
-
Tremors
-
Muscle twitching
-
Anxiety
-
Ataxia
-
Hallucinations
The severity of the withdrawal syndrome is dependent on the dose and duration of this compound use. Medical supervision is often required to manage the withdrawal symptoms, which may involve a tapering of the this compound dose or the use of other medications such as benzodiazepines.[17]
Factors Contributing to Abuse Potential
The abuse potential of this compound is a multifactorial issue stemming from its pharmacological properties and its metabolic profile.
dot
Caption: Logical Relationship of Factors Contributing to Abuse Potential.
Conclusion
The evidence strongly indicates that this compound possesses a significant potential for abuse and dependence. This liability is mediated through its direct, barbiturate-like actions on the GABA-A receptor and its metabolism to meprobamate, an active metabolite with its own abuse potential. Preclinical studies using drug discrimination and conditioned place preference models have consistently demonstrated the reinforcing and rewarding effects of this compound. Clinical data further support these findings, with numerous reports of non-medical use, tolerance, and a severe withdrawal syndrome. For researchers, scientists, and drug development professionals, a thorough understanding of the pharmacology and abuse liability of this compound is essential for the development of safer and more effective treatments for musculoskeletal conditions and for the broader effort to combat prescription drug abuse. Future research should continue to explore the specific molecular interactions of this compound with GABA-A receptor subtypes to better understand its unique pharmacological profile and to guide the design of novel therapeutics with reduced abuse potential.
References
- 1. This compound-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic modeling of this compound and meprobamate disposition in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.who.int [cdn.who.int]
- 6. This compound-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic modeling of this compound and meprobamate disposition in adults | Semantic Scholar [semanticscholar.org]
- 10. ovid.com [ovid.com]
- 11. This compound pharmacokinetics and distribution in the nucleus accumbens correlates with behavioral effects in rats independent from its metabolism to meprobamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. govinfo.gov [govinfo.gov]
- 13. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Characterizing the Subjective and Psychomotor Effects of this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. projectknow.com [projectknow.com]
- 18. touchstonerecoverycenter.com [touchstonerecoverycenter.com]
- 19. This compound (Soma) Withdrawal: Quitting, Symptoms, Timeline, & Help | Renaissance Recovery [renaissancerecovery.com]
- 20. Soma (this compound) | Abuse, Detox, Withdrawal, Treatment [novarecoverycenter.com]
- 21. swiftriver.com [swiftriver.com]
Unraveling the Sedative Properties of Carisoprodol: A Mechanism Independent of Meprobamate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carisoprodol, a centrally acting skeletal muscle relaxant, has long been presumed to exert its sedative effects primarily through its active metabolite, meprobamate. However, a growing body of evidence compellingly suggests that this compound possesses intrinsic sedative properties mediated by its direct interaction with γ-aminobutyric acid type A (GABA-A) receptors, independent of its conversion to meprobamate. This technical guide synthesizes findings from in-vitro and in-vivo studies to provide a comprehensive understanding of this compound's direct mechanism of action, offering critical insights for researchers, scientists, and professionals in drug development. Through a detailed examination of experimental protocols, quantitative data, and signaling pathways, this document elucidates the barbiturate-like modulatory effects of this compound on GABA-A receptors, highlighting its distinct pharmacological profile.
Introduction
This compound is a prescription medication used for the short-term relief of discomfort associated with acute, painful musculoskeletal conditions.[1] Historically, its therapeutic and sedative effects have been largely attributed to its primary metabolite, meprobamate, a known anxiolytic and sedative with its own history of clinical use and abuse potential.[2][3] Meprobamate is known to act on GABA-A receptors, enhancing their inhibitory function.[3]
However, emerging research has challenged this metabolite-centric view, revealing that this compound itself directly interacts with the central nervous system.[4][5] These studies demonstrate that this compound allosterically modulates and directly activates GABA-A receptors, producing a barbiturate-like effect that is distinct from and more potent than that of meprobamate.[3][6][7] This guide delves into the technical details of these findings, providing a foundational understanding of this compound's intrinsic sedative properties.
Evidence for Meprobamate-Independent Sedative Effects
In-Vitro Electrophysiological Studies
Electrophysiological studies on recombinant human GABA-A receptors expressed in Xenopus oocytes or mammalian cell lines have been pivotal in differentiating the effects of this compound from meprobamate. These studies consistently show that this compound, in a manner similar to barbiturates, positively allosterically modulates GABA-A receptor function and can directly gate the receptor at higher concentrations.[3][6]
Key findings from these in-vitro experiments include:
-
Direct Activation: this compound directly activates GABA-A receptors in the absence of GABA, an effect that is more pronounced than that of meprobamate.[3][6]
-
Allosteric Modulation: this compound enhances the effect of GABA on the receptor, increasing the chloride current and causing neuronal hyperpolarization.[6]
-
Barbiturate-like Action: The effects of this compound are antagonized by the barbiturate antagonist bemegride, but not by the benzodiazepine antagonist flumazenil, indicating a mechanism of action similar to barbiturates.[6]
In-Vivo Behavioral Studies
Animal models have provided crucial in-vivo evidence supporting the independent sedative effects of this compound. Drug discrimination studies in rats trained to recognize the subjective effects of this compound have shown that other GABAergic agonists, such as pentobarbital and chlordiazepoxide, can substitute for this compound.[6] Furthermore, the discriminative stimulus effects of this compound are blocked by the barbiturate antagonist bemegride, corroborating the in-vitro findings.[6]
Locomotor activity studies in mice have also demonstrated that this compound induces sedation with a rapid onset, comparable to that of meprobamate when administered intraperitoneally, suggesting a direct effect of the parent drug.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the direct effects of this compound on GABA-A receptors.
| Parameter | This compound | Meprobamate | Reference |
| GABA-A Receptor Modulation (α1β2γ2L) | |||
| EC50 for GABA Potentiation | 142 ± 13 µM | - | [3] |
| Direct GABA-A Receptor Activation | |||
| Efficacy (relative to GABA) | Significantly larger inward currents | Smaller inward currents | [3][6] |
Table 1: Comparative in-vitro activity of this compound and meprobamate at GABA-A receptors.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Lines: Human embryonic kidney (HEK293) cells stably or transiently transfected with cDNAs encoding for human GABA-A receptor subunits (e.g., α1, β2, γ2L).
-
Recording Conditions: Cells are voltage-clamped at a holding potential of -60 mV. GABA-A receptor-mediated currents are elicited by the application of GABA.
-
Drug Application: this compound and meprobamate are applied via a rapid solution exchange system to assess their effects on GABA-evoked currents (allosteric modulation) or their ability to directly elicit a current in the absence of GABA (direct activation).
-
Data Analysis: Concentration-response curves are generated to determine EC50 values for potentiation and direct activation. Antagonist studies are performed by co-applying flumazenil or bemegride with this compound.
Drug Discrimination in Rats
-
Subjects: Male Sprague-Dawley rats are trained to discriminate between intraperitoneal injections of this compound (e.g., 100 mg/kg) and vehicle.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training Procedure: Rats are trained to press one lever following a this compound injection and the other lever following a vehicle injection to receive a food reward. Training continues until a high level of accuracy is achieved.
-
Substitution Tests: After stable discrimination is established, various doses of test compounds (e.g., pentobarbital, chlordiazepoxide, meprobamate) are administered to determine if they substitute for the this compound cue (i.e., if the rats press the this compound-appropriate lever).
-
Antagonism Tests: Potential antagonists (e.g., flumazenil, bemegride) are administered prior to this compound to assess their ability to block the discriminative stimulus effects of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound's direct action on GABA-A receptors and the general workflow of the key experiments described.
Caption: Proposed signaling pathway of this compound's direct action on the GABA-A receptor.
Caption: General workflow for in-vitro and in-vivo experiments investigating this compound's effects.
Conclusion
References
- 1. drugs.com [drugs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.unthsc.edu [experts.unthsc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Abuse Potential of Soma®: the GABAA Receptor as a Target - PMC [pmc.ncbi.nlm.nih.gov]
Role of Carisoprodol in treating acute musculoskeletal conditions
An In-depth Technical Guide on the Role of Carisoprodol in Treating Acute Musculoskeletal Conditions
Introduction
This compound is a centrally-acting skeletal muscle relaxant utilized in the management of discomfort associated with acute, painful musculoskeletal conditions.[1][2] First approved for medical use in the United States in 1959, it is typically prescribed as an adjunct to rest and physical therapy for short-term relief, generally for periods of two to three weeks.[1][3] this compound's therapeutic effects are believed to be mediated through its sedative properties, which result from the interruption of neuronal communication within the spinal cord and reticular formation.[3][4] The drug is metabolized in the liver to its primary active metabolite, meprobamate, a compound with known anxiolytic and sedative properties that contributes to this compound's overall clinical profile.[3][5][6] This guide provides a detailed examination of the pharmacology, clinical efficacy, and safety profile of this compound, with a focus on the underlying scientific data and experimental methodologies relevant to researchers and drug development professionals.
Pharmacology of this compound
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated but is attributed to its effects on the central nervous system (CNS) rather than a direct action on skeletal muscle.[3][4] The muscle relaxation induced by this compound is associated with altered interneuronal activity in the spinal cord and the descending reticular formation of the brain.[4]
A significant portion of this compound's action is mediated by its primary metabolite, meprobamate.[7] Both this compound and meprobamate modulate neurotransmission at the gamma-aminobutyric acid type A (GABA-A) receptor.[3][5] They bind to the GABA-A receptor complex, enhancing the inhibitory effects of GABA.[3] This potentiation leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the cell membrane and reducing neuronal excitability.[3][7] The resulting CNS depression produces sedative, anxiolytic, and muscle-relaxing effects.[7] Some studies suggest that this compound itself can directly induce GABAergic effects in a manner similar to barbiturates, independent of its conversion to meprobamate.[7][8][9]
Pharmacokinetics
This compound is administered orally and is rapidly absorbed, with an onset of action within 30 to 60 minutes and a duration of effect lasting 4 to 6 hours.[3][7] It is metabolized primarily in the liver by the cytochrome P450 isozyme CYP2C19 to form meprobamate.[4][7][10] This metabolic pathway is subject to genetic polymorphism; individuals who are poor CYP2C19 metabolizers may exhibit a four-fold increase in exposure to this compound and a 50% reduction in meprobamate levels.[4][7]
Table 1: Pharmacokinetic Parameters of this compound and Meprobamate
| Parameter | This compound | Meprobamate (as metabolite) | Reference(s) |
| Time to Peak (Tmax) | 1.5 - 1.7 hours | ~4 hours | [7] |
| Elimination Half-Life | ~2 hours | ~10 hours | [1][4] |
| Metabolism | Hepatic (primarily CYP2C19) | Hepatic | [4][7][10] |
| Excretion | Renal | Renal | [1][10] |
| Protein Binding | ~60% | Not specified | [10] |
Clinical Efficacy in Acute Musculoskeletal Conditions
Multiple randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of this compound in treating acute low back spasm. The primary endpoints in these studies typically include patient-rated global impression of change and relief from starting backache.
Summary of Key Clinical Trials
Clinical studies have consistently shown that this compound, at doses of 250 mg and 350 mg administered three times daily and at bedtime, is significantly more effective than placebo in providing relief from acute, painful musculoskeletal spasms.[11][12] A notable finding is the lack of a significant difference in efficacy between the 250 mg and 350 mg doses for the primary endpoints, suggesting the lower dose provides comparable therapeutic benefit with an improved tolerability profile.[11] Patients treated with this compound also report a more rapid onset of symptom improvement compared to placebo.[12][13]
Quantitative Efficacy Data
The following table summarizes key efficacy data from a pivotal clinical trial comparing this compound to placebo.
Table 2: Summary of Efficacy Results for this compound in Acute Low Back Spasm (Day 3)
| Efficacy Endpoint | This compound 250 mg (n=277) | Placebo (n=285) | p-value | Reference(s) |
| Global Impression of Change (mean score) | 2.24 | 1.70 | < 0.0001 | [12][13] |
| Relief from Starting Backache (mean score) | 1.83 | 1.12 | < 0.0001 | [12][13] |
| Time to Moderate/Marked Improvement | 3 days | 6 days | < 0.0001 | [12][13] |
| Roland-Morris Disability Questionnaire | Significant Improvement vs. Placebo | - | - | [12] |
Note: Scores for Global Impression of Change and Relief from Starting Backache were based on a 5-point rating scale.
Safety and Tolerability
The most common adverse events associated with this compound are related to its CNS depressant effects.
Table 3: Incidence of Common Treatment-Emergent Adverse Events
| Adverse Event | This compound 250 mg | This compound 350 mg | Placebo | Reference(s) |
| Drowsiness | Lower than 350 mg group | Higher than 250 mg group | Lower than active groups | [11] |
| Dizziness | Lower than 350 mg group | Higher than 250 mg group | Lower than active groups | [11] |
| Headache | Similar across groups | Similar across groups | Similar across groups | - |
Note: Specific percentages were not consistently provided across abstracts, but relative incidences were reported.[11]
Abuse Potential and Dependence
This compound possesses a significant potential for misuse and abuse, which is a critical consideration in its clinical application.[1][6][7] This potential is linked to its sedative effects and its metabolism to meprobamate, a Schedule IV controlled substance with known addictive properties.[6][10] Prolonged use of this compound can lead to physical dependence and a withdrawal syndrome upon abrupt cessation, with symptoms similar to those of barbiturates, including anxiety, tremors, insomnia, and in severe cases, seizures.[7][8] The sedative effects can be potentiated when combined with other CNS depressants like alcohol, opioids, or benzodiazepines, increasing the risk of adverse outcomes.[4][7][8]
Experimental Protocols
Clinical Trial Methodology for Efficacy Assessment
The following protocol is a synthesized example based on published, randomized controlled trials for this compound in acute low back pain.[11][12][14][15]
-
Study Design: 7-day, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults (18-65 years) with acute, painful, musculoskeletal spasm of the lower back, with symptom onset within 3 days. Pain rating of moderate to severe required at baseline.
-
Inclusion/Exclusion Criteria: Patients must be able to discontinue other analgesics and muscle relaxants. Exclusion criteria typically include chronic back pain, radiculopathy, and contraindications to this compound.
-
Randomization and Blinding: Qualified patients are randomly assigned to receive this compound (e.g., 250 mg tablets) or matching placebo tablets. Both patients and investigators are blinded to the treatment assignment.
-
Intervention: this compound or placebo administered three times daily and at bedtime for 7 days.
-
Outcome Measures:
-
Co-Primary Endpoints (assessed on Day 3):
-
Patient-rated global impression of change (5-point scale: 0=worse to 4=marked improvement).
-
Patient-rated relief from starting backache (5-point scale: 0=none to 4=complete relief).
-
-
Secondary Endpoints:
-
Roland-Morris Disability Questionnaire (RMDQ) to assess functional status.
-
Time to symptom improvement.
-
Patient-rated medication helpfulness.
-
-
-
Statistical Analysis: Primary analysis is typically an Analysis of Covariance (ANCOVA) on the Day 3 scores for the co-primary endpoints, with baseline scores as covariates.
Preclinical In Vivo Assessment of Muscle Relaxant Activity
Several animal models are used to evaluate the muscle relaxant properties of novel compounds, which are relevant for the development of drugs like this compound.
-
Rotarod Test: This test assesses motor coordination. Animals (mice or rats) are placed on a rotating rod. A centrally-acting muscle relaxant will decrease the time the animal is able to stay on the rod before falling.[16]
-
Inclined Plane Test: Animals are placed on an adjustable inclined plane. The maximum angle at which an animal can maintain its position for a set time (e.g., 30 seconds) is determined. Muscle relaxants decrease this angle.[17]
-
Traction Test: The animal's forepaws are placed on a suspended horizontal wire or rod. The time taken for the animal to bring its hind paws up to the wire is measured. Muscle relaxants increase this latency.[17]
-
Grip Strength Test: Measures the peak force an animal can exert with its forelimbs or hindlimbs. Muscle relaxant effects are indicated by a reduction in grip strength.
-
Transversal Deformation Response: A method to evaluate muscle tone by recording the response force that appears during the transversal deformation of skeletal muscle, both at rest and during induced tetany.[18][19] A decrease in the force required for deformation indicates muscle relaxation.[18][19]
Conclusion
This compound is an effective short-term treatment for acute, painful musculoskeletal conditions, with its therapeutic action stemming from CNS depression mediated through the GABA-A receptor system. Its active metabolite, meprobamate, plays a significant role in its clinical profile. While clinical trials have established its efficacy, particularly at a 250 mg dose which offers a favorable balance of efficacy and tolerability, its use is limited by a significant potential for abuse, dependence, and withdrawal. For drug development professionals, the pharmacology of this compound underscores the complexities of targeting CNS pathways for muscle relaxation and highlights the critical need to assess abuse liability early in the development of centrally-acting agents. Future research may focus on developing agents with similar efficacy but without the associated risks of dependence and misuse.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characterizing the Subjective and Psychomotor Effects of this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. cdn.who.int [cdn.who.int]
- 8. cdn.who.int [cdn.who.int]
- 9. Abuse Potential of Soma®: the GABAA Receptor as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Randomized, double-blind trial of this compound 250 mg compared with placebo and this compound 350 mg for the treatment of low back spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Double-blind, placebo-controlled trial of this compound 250-mg tablets in the treatment of acute lower-back spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. benchchem.com [benchchem.com]
- 17. In Vivo Study on Analgesic, Muscle-Relaxant, Sedative Activity of Extracts of Hypochaeris radicata and In Silico Evaluation of Certain Compounds Present in This Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjb.ro [rjb.ro]
- 19. EXPERIMENTAL MODEL FOR IN VIVO TESTING OF MUSCLE RELAXANT DRUGS [rjb.ro]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carisoprodol, a centrally acting skeletal muscle relaxant, undergoes significant metabolism to form its primary active metabolite, meprobamate. This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound and meprobamate. It delves into the metabolic pathways, the influence of genetic polymorphisms on drug exposure, and the molecular mechanisms underlying their therapeutic and adverse effects. This document summarizes key quantitative data in tabular format, details relevant experimental protocols, and provides visual representations of the core metabolic and signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound is a prescription medication utilized for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1] While this compound itself exhibits pharmacological activity, a significant portion of its clinical effects, particularly its sedative and anxiolytic properties, are attributed to its principal metabolite, meprobamate.[1][2] Meprobamate is itself a pharmacologically active compound historically used as an anxiolytic.[3] Understanding the metabolic conversion of this compound to meprobamate and the distinct and overlapping effects of both compounds is crucial for optimizing therapeutic use and mitigating risks of adverse effects, including abuse and dependence.[2] This guide aims to provide a detailed technical examination of the primary active metabolites of this compound and their physiological effects.
Metabolism of this compound
The primary metabolic pathway of this compound involves the N-dealkylation of its isopropyl group to form meprobamate.[4][5] This biotransformation is predominantly catalyzed by the cytochrome P450 enzyme CYP2C19 in the liver.[4][6] A minor metabolic pathway involves the hydroxylation of the propyl group to form hydroxythis compound, an inactive metabolite. Meprobamate is further metabolized to hydroxymeprobamate before excretion.[5]
The activity of CYP2C19 is subject to genetic polymorphism, leading to significant inter-individual variability in the pharmacokinetics of this compound and meprobamate.[7] Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs) of CYP2C19 substrates. Poor metabolizers exhibit a reduced capacity to convert this compound to meprobamate, resulting in up to a 4-fold increase in this compound exposure and a 50% decrease in meprobamate exposure compared to extensive metabolizers.[7] This can lead to an increased risk of concentration-dependent side effects of this compound.[6] Approximately 3-5% of Caucasian and African populations and 15-20% of Asian populations are CYP2C19 poor metabolizers.[7]
Mandatory Visualization: Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound.
Pharmacokinetics of this compound and Meprobamate
The pharmacokinetic profiles of this compound and meprobamate have been characterized in several clinical studies. This compound is rapidly absorbed after oral administration, with its effects lasting for approximately four to six hours. Meprobamate has a longer half-life than its parent drug.[2][8]
Data Presentation: Pharmacokinetic Parameters
Table 1: Single-Dose Pharmacokinetic Parameters of this compound and Meprobamate in Healthy Volunteers
| Parameter | This compound (350 mg) | Meprobamate (from 350 mg this compound) | Reference |
| Cmax (ng/mL) | 2580 ± 1214 | 2181 ± 605 | [9][10] |
| Tmax (h) | 2.0 ± 0.8 | 9.0 ± 1.9 | [9][10] |
| AUC0–∞ (h·ng/mL) | 8072 ± 6303 | 34,529 ± 7747 | [9][10] |
| t1/2 (h) | 2.0 ± 0.8 | 9.0 ± 1.8 | [10] |
| Vd/F (L/kg) | 0.93 - 1.3 | 1.4 - 1.6 | [11] |
Table 2: Multiple-Dose (350 mg every 8 hours for 14 days) Pharmacokinetic Parameters of this compound and Meprobamate in Healthy Volunteers
| Parameter | This compound | Meprobamate | Reference |
| Cmax (ng/mL) | 2504 ± 730 | 5758 ± 1255 | [9][10] |
| AUC0–∞ (h·ng/mL) | 7451 ± 3615 | 79,699 ± 17,978 | [9][10] |
| t1/2 (h) | 2.0 ± 0.7 | 8.7 ± 1.4 | [9][10] |
Pharmacodynamic Effects of this compound and Meprobamate
Both this compound and meprobamate are central nervous system (CNS) depressants. Their primary mechanism of action involves the modulation of GABAA receptors, the main inhibitory neurotransmitter receptors in the brain.[1][12]
Meprobamate: Meprobamate has barbiturate-like effects and acts as a positive allosteric modulator of GABAA receptors.[3] It binds to a site distinct from the GABA and benzodiazepine binding sites, enhancing the receptor's response to GABA.[12] This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.[1] These actions at the GABAA receptor are thought to mediate the anxiolytic and sedative effects of meprobamate.[3]
This compound: Recent studies suggest that this compound itself can directly gate and allosterically modulate GABAA receptors, independent of its conversion to meprobamate.[5] This direct action may contribute to its muscle relaxant and sedative properties.
The sedative effects of both compounds are a prominent part of their pharmacodynamic profile and can impair psychomotor performance.[13]
Mandatory Visualization: GABAergic Signaling Pathway
Caption: Simplified GABAergic signaling pathway.
Experimental Protocols
A variety of experimental methods have been employed to elucidate the pharmacokinetics and pharmacodynamics of this compound and its metabolites.
Quantification of this compound and Meprobamate in Biological Matrices
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of this compound and meprobamate in plasma, urine, and other biological samples.[8][14]
-
Sample Preparation: A common method involves a simple one-step protein precipitation with acetonitrile.[15] Deuterated internal standards for both this compound and meprobamate are added to the samples prior to protein precipitation to ensure accurate quantification.[8][14]
-
Chromatographic Separation: Reversed-phase chromatography is typically used. For example, a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component like acetonitrile is employed. A gradient elution is often used to achieve optimal separation.[16]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and their internal standards.[8][14]
Assessment of Pharmacodynamic Effects in Humans
Method: Double-blind, placebo-controlled, crossover clinical trials are conducted in healthy volunteers to assess the pharmacodynamic effects of this compound.[4][17]
-
Dosing: Participants receive single or multiple doses of this compound or placebo.[4][17]
-
Pharmacodynamic Assessments:
-
Sedation: Subjective sedation is often measured using a Visual Analog Scale (VAS), a 100-mm line where participants mark their level of sedation from "not at all" to "extremely".[1][6] Objective measures of sedation can include tests of reaction time and psychomotor performance.[18]
-
Psychomotor Performance: A battery of tests is used to assess cognitive and motor function, such as the Digit Symbol Substitution Test (DSST) and tests of reaction time.[19]
-
Muscle Relaxation: While challenging to quantify directly in humans, effects on muscle tone and reflexes can be assessed.[17]
-
In Vitro Assessment of GABAA Receptor Modulation
Method: The two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes expressing recombinant human GABAA receptors is a standard method to study the effects of compounds on receptor function.[2]
-
Oocyte Preparation: Oocytes are injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1β2γ2).[2]
-
Electrophysiological Recording: The oocytes are voltage-clamped, and the currents elicited by the application of GABA in the presence and absence of the test compound (this compound or meprobamate) are measured. This allows for the determination of whether the compound enhances or directly activates the receptor.[2]
In Vivo Assessment of Pharmacological Effects in Animals
Method: Drug discrimination studies in rats are used to evaluate the subjective effects of drugs.[7]
-
Training: Rats are trained to press one of two levers to receive a reward (e.g., a food pellet) after being administered either a known drug of abuse (the training drug) or a vehicle.
-
Testing: Once trained, the animals are administered a test compound (e.g., this compound) to see which lever they press. If they press the drug-associated lever, it indicates that the test compound has subjective effects similar to the training drug.[7]
Mandatory Visualization: Experimental Workflow for a Clinical Pharmacokinetic Study
Caption: Clinical pharmacokinetic study workflow.
Conclusion
The primary active metabolite of this compound is meprobamate, formed via CYP2C19-mediated metabolism. Both this compound and meprobamate exert their effects primarily through the positive allosteric modulation of GABAA receptors, leading to CNS depression. The significant inter-individual variability in this compound metabolism due to CYP2C19 polymorphism highlights the importance of personalized medicine approaches. A thorough understanding of the distinct and combined pharmacokinetic and pharmacodynamic profiles of this compound and meprobamate is essential for the safe and effective use of this medication and for the development of novel skeletal muscle relaxants with improved safety profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other centrally acting drugs.
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. HPLC-Based Activity Profiling Approach for the Discovery of GABAA Receptor Ligands using an Automated Two Microelectrode Voltage Clamp Assay on Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. This compound Single and Multiple Dose PK-PD. Part II: Pharmacodynamics Evaluation Method for Central Muscle Relaxants. Double-Blind Placebo-Controlled Clinical Trial in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single and Multiple Dose PK–PD Characterization for this compound. Part I: Pharmacokinetics, Metabolites, and 2C19 Pheno… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound & Meprobamate Analysis by LCMS - AppNote [mtc-usa.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. The role of sedation tests in identifying sedative drug effects in healthy volunteers and their power to dissociate sedative-related impairments from memory dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HPLC-based activity profiling approach for the discovery of GABAA receptor ligands using an automated two microelectrode voltage clamp assay on Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
Carisoprodol's Neuromodulatory Effects on the Spinal Cord and Reticular Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanisms by which carisoprodol and its primary metabolite, meprobamate, exert their effects on the spinal cord and the reticular formation. The document collates quantitative data, details experimental protocols from key studies, and presents visual representations of the underlying signaling pathways to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: GABA-A Receptor Modulation
This compound is a centrally acting skeletal muscle relaxant that interrupts neuronal communication within the reticular formation and spinal cord, leading to sedation and a reduction in pain perception.[1][2] Its therapeutic and sedative effects are largely attributed to its metabolism into meprobamate, which also possesses anxiolytic and sedative properties.[1][2][3] Recent research has demonstrated that this compound itself can directly modulate γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the mammalian brain.[4][5]
Both this compound and meprobamate function as positive allosteric modulators of GABA-A receptors, enhancing the effects of GABA.[2][6] This action increases the influx of chloride ions into neurons, causing hyperpolarization and reducing neuronal excitability, which manifests as central nervous system depression.[2] Studies have shown that this compound and meprobamate exhibit barbiturate-like activity at GABA-A receptors.[6][7][8]
Effects on the Spinal Cord
This compound's muscle relaxant properties are primarily due to its effects on interneuronal activity within the spinal cord, rather than a direct action on skeletal muscle.[2][3] The drug and its metabolite depress polysynaptic reflexes in the spinal cord, which contributes to a decrease in muscle tone.[6][9]
Quantitative Data: Effects on Spinal Reflexes
An early key study on spinal cats provided quantitative insights into meprobamate's effects on spinal reflexes.
| Parameter | Dosage (Meprobamate) | Effect | Source |
| Monosynaptic Reflex Depression (20%) | 65 - 155 mg/kg (intravenous) | Depression of both flexor and extensor monosynaptic reflexes. | [10] |
| Monosynaptic Reflex Depression (Significant) | ≥ 100 mg/kg (intravenous) | Strong depression of monosynaptic reflexes. | [1][10] |
| Inhibitory Pathways (Direct and Disynaptic) | Not specified | Highly resistant to the action of meprobamate. | [1] |
Experimental Protocol: In Vivo Electrophysiology in Spinal Cats
The following protocol was employed to study the effects of meprobamate on spinal reflexes:
-
Animal Model: Decapitate cats were used.
-
Surgical Preparation: A laminectomy was performed to expose the spinal cord, and relevant ventral roots were cut. Peripheral muscle nerves were prepared for stimulation. The spinal cord was bathed in warm mineral oil to maintain temperature.
-
Stimulation and Recording: Reflexes were elicited by stimulating selected muscle nerves, and the resulting electrical activity was recorded from the cut ventral roots.
-
Drug Administration: Meprobamate was administered intravenously in cumulative doses of 30 to 40 mg/kg.[1][10]
Effects on the Reticular Formation
This compound and meprobamate interrupt neuronal communication within the descending reticular formation of the brainstem.[1][10][11] This region plays a crucial role in regulating consciousness, arousal, and motor control. By enhancing GABAergic inhibition in the reticular formation, these compounds contribute to their sedative and muscle relaxant effects. The precise quantitative effects on neuronal firing rates within the reticular formation are not as extensively documented as their actions on the spinal cord and GABA-A receptors directly. However, the established mechanism of GABA-A receptor modulation provides a strong basis for understanding their inhibitory influence on this critical brain region.
Molecular Interactions with GABA-A Receptors
The interaction of this compound and meprobamate with GABA-A receptors has been characterized in detail using electrophysiological techniques on recombinant receptors expressed in cell lines.
Quantitative Data: GABA-A Receptor Modulation
| Compound | Receptor Subtype | Parameter | Value | Source |
| This compound | α1β2γ2 | EC50 (Allosteric Modulation) | 142 ± 13 µM | [2] |
| This compound | α1β2 | EC50 (Allosteric Modulation) | 87.4 ± 16.4 µM | [12] |
| Meprobamate | α4β3δ | EC50 (GABA Sensitivity) | 0.04 ± 0.02 µM (GABA) | [7] |
| Meprobamate | α1β3δ, α4β3δ | Enhancement of Maximal GABA Current (at 1 mM) | 183 ± 17% (in α4β3δ) | [7] |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The following methodology is representative of studies investigating the effects of this compound and meprobamate on recombinant GABA-A receptors:
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and transiently or stably transfected with cDNAs encoding various GABA-A receptor subunits (e.g., α1, β2, γ2).[2][7]
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The membrane potential is typically clamped at -60 mV. Patch pipettes with a tip resistance of 4–6 MΩ are used.[7]
-
Solutions: The intracellular pipette solution generally contains CsCl, EGTA, HEPES, and Mg-ATP. The extracellular solution is a buffered saline solution containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES.[7]
-
Drug Application: this compound, meprobamate, and GABA are prepared in the external solution and applied to the cells using a rapid perfusion system.[7]
-
Data Analysis: Agonist-induced chloride currents are recorded and analyzed to determine parameters such as EC50 and the extent of allosteric modulation.[7]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the action of this compound.
References
- 1. Action of meprobamate on spinal monosynaptic reflexes and on inhibitory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mcpharmacol.com [mcpharmacol.com]
- 5. Propofol and etomidate depress cortical, thalamic, and reticular formation neurons during anesthetic-induced unconsciousness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 7. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF this compound AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
Subunit-Dependent Effects of Carisoprodol at GABA-A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carisoprodol, a centrally acting muscle relaxant, exerts its pharmacological effects primarily through the modulation of γ-aminobutyric acid type A (GABA-A) receptors. Emerging evidence indicates that the action of this compound is not uniform across all GABA-A receptor subtypes but is instead dependent on the specific subunit composition of the receptor complex. This technical guide provides a comprehensive overview of the subunit-dependent effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular interactions and experimental workflows. Understanding these subunit-specific interactions is critical for the development of more targeted and efficacious therapeutics with improved side-effect profiles.
Introduction
This compound is a widely prescribed medication for the relief of discomfort associated with acute, painful musculoskeletal conditions. Its therapeutic effects, as well as its potential for abuse, are largely attributed to its activity at GABA-A receptors, the primary mediators of fast synaptic inhibition in the central nervous system[1][2][3]. GABA-A receptors are pentameric ligand-gated ion channels assembled from a diverse array of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), with the most common synaptic configuration being two α, two β, and one γ subunit[4][5]. The specific subunit composition determines the receptor's physiological and pharmacological properties, including its sensitivity to various allosteric modulators[6][7].
This compound and its primary metabolite, meprobamate, act as positive allosteric modulators and direct agonists of GABA-A receptors in a manner akin to barbiturates[1][2][8]. However, unlike benzodiazepines, this compound's effects are not mediated through the benzodiazepine binding site[1][2][3]. This guide delves into the nuanced, subunit-dependent interactions of this compound with GABA-A receptors, providing a detailed analysis for researchers in pharmacology and drug development.
Quantitative Analysis of this compound's Subunit-Dependent Effects
The potency and efficacy of this compound's interaction with GABA-A receptors are significantly influenced by the receptor's subunit composition. Electrophysiological studies, primarily using whole-cell patch-clamp recordings in human embryonic kidney (HEK) 293 cells expressing specific recombinant GABA-A receptor subunits, have provided valuable quantitative data on these interactions[6][7].
Allosteric Modulation of GABA-Evoked Currents
This compound potentiates GABA-evoked currents in a concentration-dependent manner, and this potentiation varies with the α and β subunits present.
| Receptor Subunit Composition | This compound EC50 (µM) | Maximum Efficacy (% of control GABA response) | Key Observations |
| α Subunit Variants (αxβ2γ2) | |||
| α1β2γ2 | 88.2 ± 20 | 474.7 ± 53.5 | Highest efficacy for allosteric modulation observed with the α1 subunit.[6] |
| α2β2γ2 | N/A | Lower than α1 | |
| α3β2γ2 | N/A | Lower than α1 | |
| α4β2γ2 | N/A | Lower than α1 | |
| α5β2γ2 | N/A | Lower than α1 | |
| α6β2γ2 | N/A | Lower than α1 | |
| β Subunit Variants (α1βxγ2) | |||
| α1β1γ2 | 33.1 ± 4 | 225 ± 14.6 | |
| α1β2γ2 | 88.2 ± 20 | 474.7 ± 53.5 | The β2 subunit confers the highest efficacy for allosteric modulation.[6] |
| Effect of γ and δ Subunits | |||
| α1β2 | 87.4 ± 16.4 | Similar to α1β2γ2 | The presence or absence of the γ2 subunit does not significantly affect this compound's allosteric modulation.[6] |
| α1β3δ | N/A | Potentiates both EC20 and saturating GABA concentrations | This compound demonstrates significant potentiation in extrasynaptic δ-containing receptors.[6][7] |
| α4β3δ | N/A | Potentiates both EC20 and saturating GABA concentrations | This compound demonstrates significant potentiation in extrasynaptic δ-containing receptors.[6][7] |
Table 1: Subunit-dependent allosteric modulation of GABA-A receptors by this compound. Data are presented as mean ± S.E.M.
Direct Gating of GABA-A Receptors
In the absence of GABA, this compound can directly activate GABA-A receptors, an effect that is also subunit-dependent.
| Receptor Subunit Composition | This compound EC50 (µM) | Efficacy (% of max GABA current) | Key Observations |
| α Subunit Variants (αxβ2γ2) | |||
| α1β2γ2 | Not significantly different from other α subunits | ~43% | Direct gating is generally comparable across α subunits, with the exception of α3.[6] |
| α3β2γ2 | Significantly higher | Significantly lower | Receptors with the α3 subunit show reduced efficacy and potency for direct gating.[6][7] |
| β Subunit Variants (α1βxγ2) | |||
| α1β1γ2 | Not specified | ~70% | The β1 subunit confers the highest efficacy for direct activation.[6] |
| α1β2γ2 | Not specified | ~43% | |
| Effect of γ and δ Subunits | |||
| α1β2 | Not specified | Similar to α1β2γ2 | The presence or absence of the γ2 subunit does not affect direct gating by this compound.[6] |
| α1β3δ | Not specified | Greater efficacy than GABA | In extrasynaptic receptors, this compound is a more efficacious direct agonist than GABA itself.[6][7] |
| α4β3δ | Not specified | Greater efficacy than GABA | In extrasynaptic receptors, this compound is a more efficacious direct agonist than GABA itself.[6][7] |
Table 2: Subunit-dependent direct gating of GABA-A receptors by this compound. Data are presented as mean ± S.E.M.
Experimental Protocols
The following section details the key experimental methodologies used to elucidate the subunit-dependent effects of this compound on GABA-A receptors.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used due to their low endogenous expression of GABA-A receptors and high transfection efficiency[9][10][11].
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For transient expression of specific GABA-A receptor subunit combinations, cells are transfected using a lipofection-based method (e.g., Lipofectamine) with cDNAs encoding the desired human α, β, and γ or δ subunits[6][9]. A reporter gene, such as green fluorescent protein (GFP), is often co-transfected to identify successfully transfected cells for electrophysiological recording.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the ion currents flowing through GABA-A receptors in response to GABA and this compound application[12][13].
-
Pipette Preparation: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with the internal solution.
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Recording Procedure:
-
A coverslip with transfected HEK293 cells is placed in a recording chamber on an inverted microscope and continuously perfused with the external solution.
-
A glass micropipette filled with the internal solution is brought into contact with a single GFP-positive cell.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
The cell membrane is then ruptured by a brief pulse of suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application: A rapid solution exchange system is used to apply GABA and this compound to the recorded cell. To study allosteric modulation, this compound is co-applied with a sub-maximal concentration of GABA (e.g., EC20). For direct gating experiments, this compound is applied in the absence of GABA.
-
Data Analysis: The resulting currents are amplified, filtered, and digitized. Concentration-response curves are generated by plotting the peak current amplitude as a function of drug concentration and fitted with the Hill equation to determine EC50 and Hill slope values.
Visualizations
Signaling Pathway of this compound at GABA-A Receptors
Caption: this compound's mechanism of action at the GABA-A receptor.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for electrophysiological characterization of this compound.
Conclusion
The pharmacological actions of this compound at GABA-A receptors are intricately dependent on the receptor's subunit composition. Notably, the presence of the α1 subunit confers the highest efficacy for allosteric modulation, while the β1 subunit is associated with the most potent direct gating activity[6][7]. Conversely, receptors containing the α3 subunit exhibit significantly reduced sensitivity to this compound[6][7]. These findings underscore the importance of considering GABA-A receptor heterogeneity in drug design and development. A thorough understanding of these subunit-dependent interactions will be instrumental in the creation of novel therapeutics with enhanced specificity and reduced off-target effects, potentially separating the desired muscle relaxant properties from the sedative and abuse-related effects of this compound. Further research into the precise binding sites of this compound on different receptor subtypes will be crucial for advancing this field.
References
- 1. This compound-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single Amino Acid Residue at Transmembrane Domain 4 of the α Subunit Influences this compound Direct Gating Efficacy at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF this compound AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of subunit-dependent direct gating and allosteric modulatory effects of this compound at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission [jove.com]
- 10. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell surface expression of homomeric GABAA receptors depends on single residues in subunit transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of Carisoprodol and its Metabolite Meprobamate in Biological Matrices using LC-MS/MS
Introduction
Carisoprodol is a centrally acting skeletal muscle relaxant prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions. It is metabolized in the body to meprobamate, which is also a pharmacologically active anxiolytic agent.[1][2][3][4] The monitoring of both this compound and meprobamate is essential in clinical and forensic toxicology to assess therapeutic compliance, identify potential abuse, and investigate toxicity.[1][2] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and meprobamate in biological matrices such as plasma, urine, and oral fluid.[1][2][5]
Principle
This method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography for the separation of this compound, meprobamate, and their deuterated internal standards. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[1][2][5]
Experimental Protocols
1. Materials and Reagents
-
This compound and Meprobamate certified reference standards
-
This compound-d7 and Meprobamate-d7 internal standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium formate
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Phosphate buffer (pH 6.0)
2. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of the biological sample (plasma, urine, or oral fluid), add the internal standard solution (this compound-d7 and Meprobamate-d7).
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
Condition an SPE column by washing with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Load the sample mixture onto the conditioned SPE column.
-
Wash the column with 2 mL of deionized water, followed by 2 mL of an acidic wash (e.g., 20% methanol in water with 0.1% formic acid).
-
Dry the column thoroughly under a stream of nitrogen.
-
Elute the analytes with 2 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol or ethyl acetate/hexane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for this separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: Gradient to 90% B
-
5-6 min: Hold at 90% B
-
6-6.1 min: Return to 10% B
-
6.1-8 min: Re-equilibration at 10% B
-
4. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Collision Gas: Argon
-
Ion Spray Voltage: 4500 V
-
Temperature: 500°C
Quantitative Data
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 261.2 | 176.1 | 158.1 | 15 |
| Meprobamate | 219.1 | 158.1 | 83.0 | 20 |
| This compound-d7 | 268.2 | 183.2 | - | 15 |
| Meprobamate-d7 | 226.2 | 162.2 | - | 20 |
Table 2: Method Validation Parameters
| Parameter | This compound | Meprobamate |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 | >0.995 |
| Limit of Quantification (LOQ) | 1 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | <15% | <15% |
| Recovery | >85% | >85% |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Metabolic pathway of this compound to Meprobamate.
References
- 1. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. cdn.who.int [cdn.who.int]
- 4. Formation of meprobamate from this compound is catalysed by CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound and meprobamate in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Estimation of Carisoprodol in Bulk Drugs
Introduction
Carisoprodol is a centrally acting skeletal muscle relaxant used to alleviate pain associated with acute musculoskeletal conditions.[1][2] Its chemical structure, (2RS)-2-[(Carbamoyloxy) methyl]-2-methylpentyl (1-methylethyl) carbamate, lacks a significant UV chromophore, which can present challenges for certain analytical techniques.[3] Therefore, robust and validated analytical methods are crucial for the quality control and quantification of this compound in bulk drug substance and pharmaceutical formulations. This document provides detailed protocols and comparative data for several widely used analytical techniques.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography, particularly in the reverse-phase mode (RP-HPLC), is a precise and widely adopted method for the analysis of this compound. It offers excellent separation and quantification capabilities.
Quantitative Data Summary: HPLC Methods
| Parameter | Method 1 | Method 2 |
| Principle | RP-HPLC with UV Detection | Stability-Indicating RP-HPLC with UV Detection |
| Linearity Range | 5.00 - 500.00 µg/mL[4] | 1 - 30 µg/mL[1][5][6] |
| Correlation Coefficient (r²) | 0.9968[4] | 0.9995[1] |
| Limit of Detection (LOD) | 0.41 µg/mL[4] | 0.092 µg/mL[1] |
| Limit of Quantitation (LOQ) | 1.26 µg/mL[4] | 0.299 µg/mL[1] |
| Accuracy (% Recovery) | 100.65 ± 0.11%[4] | Not explicitly stated, but method validated for accuracy. |
| Precision (% RSD) | 0.43% (Repeatability)[4] | <2.0% (System Precision)[1] |
| Retention Time (RT) | 6.96 ± 0.12 min[4] | ~2.907 min[1] |
| Detection Wavelength | 194 nm[4] | 240 nm[1][6] |
| Column | Genesis C18 (100x4.5mm; 4µm)[4] | Zorbax Eclipse plus C18 (250 x 4.6 mm; 5 µm)[1][6] |
| Mobile Phase | Acetonitrile: 1% TEA in water (pH 3.5) (35:65 v/v)[4] | 10mM KH₂PO₄: Methanol: Acetonitrile (60:20:20 v/v/v)[1][6] |
| Flow Rate | 1.0 mL/min[4] | 0.7 mL/min[1] |
| Injection Volume | 50.00 µL[4] | 10 µL[1] |
Experimental Protocol: RP-HPLC (Based on Method 2)
A. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector.[1]
-
Zorbax Eclipse plus C18 analytical column (250 x 4.6 mm; 5 µm particle size).[1]
-
Data acquisition and processing software.
B. Reagents and Chemicals
-
This compound reference standard.
-
Potassium dihydrogen orthophosphate (KH₂PO₄), analytical grade.
-
Methanol and Acetonitrile, HPLC grade.[6]
-
Water, HPLC grade.
C. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 10mM potassium dihydrogen orthophosphate. The mobile phase consists of this buffer, methanol, and acetonitrile in the ratio of 60:20:20 (v/v/v).[1][6] Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes prior to use.[1]
-
Diluent: A mixture of Methanol and Acetonitrile (50:50 v/v) is used as the diluent.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 30 µg/mL by appropriate dilution of the stock solution with the diluent.[1]
D. Chromatographic Conditions
-
Column: Zorbax Eclipse plus C18 (250 x 4.6 mm; 5 µm)
-
Mobile Phase: 10mM KH₂PO₄: Methanol: Acetonitrile (60:20:20 v/v/v)[1][6]
-
Flow Rate: 0.7 mL/min[1]
-
Column Temperature: 27 ± 1 °C[1]
E. Procedure
-
Equilibrate the HPLC system by pumping the mobile phase for approximately 30 minutes to achieve a stable baseline.[1]
-
Inject 10 µL of each working standard solution in triplicate.[1]
-
Record the peak areas from the resulting chromatograms.
-
Plot a calibration curve of peak area versus concentration to establish linearity.
-
For bulk drug analysis, prepare a sample solution of known concentration in the diluent and inject it into the system.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.[1]
Visualization: HPLC Workflow
Caption: General workflow for HPLC analysis of this compound.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful planar chromatographic technique that offers simplicity and the ability to analyze multiple samples simultaneously. For this compound, which lacks a strong chromophore, derivatization is often required for visualization and quantification.
Quantitative Data Summary: HPTLC Method
| Parameter | Method Details |
| Principle | HPTLC with post-chromatographic derivatization and densitometric scanning. |
| Linearity Range | 50 - 300 µ g/spot [3] |
| Correlation Coefficient (r²) | 0.99895[3] |
| Limit of Detection (LOD) | 25 µ g/spot [3] |
| Limit of Quantitation (LOQ) | 50 µ g/spot [3] |
| Accuracy (% Recovery) | 102.2% - 104.8%[3] |
| Rf Value | 0.65[3] |
| Stationary Phase | Pre-coated silica gel 60F₂₅₄ plates[3] |
| Mobile Phase | Chloroform: Acetone (80:20 v/v)[3] |
| Detection | 366 nm after derivatization with Antimony (III) chloride and Furfuraldehyde.[3] |
Experimental Protocol: HPTLC
A. Instrumentation
-
HPTLC system with a sample applicator (e.g., Linomat).
-
Twin-trough developing chamber.
-
Plate heater and TLC scanner (densitometer).
-
Data analysis software.
B. Reagents and Chemicals
-
This compound reference standard.
-
Silica gel 60F₂₅₄ HPTLC plates.[3]
-
Chloroform and Acetone, AR grade.[3]
-
Methanol, AR grade.
-
Derivatizing agents: Antimony (III) chloride and Furfuraldehyde.[3]
C. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Chloroform and Acetone in a ratio of 80:20 (v/v).[3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with methanol.[3]
-
Working Standard Solution (200 µg/mL): Prepare a 200 µg/mL solution from the stock solution for application on the HPTLC plate.[3]
-
Sample Solution: Prepare a solution of the bulk drug in methanol to a final concentration of approximately 200 µg/mL.[3]
D. Chromatographic Procedure
-
Apply bands of the standard and sample solutions onto the HPTLC plate using the automated applicator.
-
Saturate the developing chamber with the mobile phase for about 15-20 minutes.
-
Place the plate in the chamber and allow the chromatogram to develop up to a certain distance (e.g., 80 mm).
-
Remove the plate from the chamber and dry it completely.
-
Spray the plate with the derivatizing agents (Antimony (III) chloride and Furfuraldehyde) and heat as required to develop the spots.[3]
E. Densitometric Analysis
-
Scan the dried plate using the TLC scanner in absorbance mode at a wavelength of 366 nm.[3]
-
Record the peak areas for both the standard and sample spots.
-
Calculate the amount of this compound in the sample by comparing the peak areas.
Visualization: HPTLC Workflow
Caption: General workflow for HPTLC analysis of this compound.
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry provides a simple and cost-effective method for this compound estimation. Two main approaches are used: direct UV measurement and extractive spectrophotometry, which enhances sensitivity by forming a colored complex.
Quantitative Data Summary: Spectrophotometric Methods
| Parameter | Method 1 (Direct UV) | Method 2 (Extractive) |
| Principle | Direct measurement of UV absorbance in methanol. | Formation of a colored ion-pair complex with a dye, followed by extraction and measurement.[7] |
| Linearity Range | 0.4 - 2 µg/mL[8] | 2.5 - 25 µg/mL (with BCG dye)[7] |
| Correlation Coefficient (r²) | 0.9922[8] | Not specified, but Beer's law is obeyed.[7] |
| Detection Wavelength (λmax) | 221 nm[8] | 420 nm (with BCG dye)[7] |
| Solvent / Reagents | Methanol[8] | Bromocresol green (BCG) dye, pH 2.5 buffer, Chloroform.[7] |
Experimental Protocol: Extractive Spectrophotometry (Based on Method 2)
A. Instrumentation
-
Double beam UV/Visible Spectrophotometer.
-
pH meter.[7]
-
Separating funnels (125 mL).
B. Reagents and Chemicals
-
This compound reference standard.
-
Bromocresol green (BCG) dye.
-
Acidic buffer (pH 2.5).[7]
-
Chloroform, AR grade.
C. Preparation of Solutions
-
Standard Drug Solution: Prepare a stock solution of this compound in a suitable solvent and make further dilutions to create working standards.
-
Buffer and Dye Solutions: Prepare a pH 2.5 buffer and a solution of BCG dye as per standard laboratory procedures.
D. Procedure for Calibration Curve
-
Transfer different aliquots of the standard drug solution into a series of separating funnels.[7]
-
To each funnel, add 5 mL of pH 2.5 buffer and 5 mL of BCG dye solution. Make up the total aqueous volume to 20 mL with water.[7]
-
Add 10 mL of chloroform to each funnel and shake vigorously for 5 minutes to extract the ion-pair complex.[7]
-
Allow the two layers to separate for 5 minutes.
-
Collect the organic (chloroform) layer, which contains the yellow-colored complex.
-
Measure the absorbance of the organic layer at 420 nm against a reagent blank prepared in the same manner without the drug.[7]
-
Plot a calibration curve of absorbance versus concentration.
E. Sample Analysis
-
Prepare a sample solution of the bulk drug.
-
Follow steps D1 through D6 for the sample solution.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualization: Spectrophotometry Workflow
Caption: Workflow for extractive spectrophotometry of this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. A review on analytical methods for the estimation of this compound in bulk and its formulations | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. jchps.com [jchps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. UV-Spectrophotometric Method for the Simultaneous Estimation of this compound, Paracetamol and Caffeine: Validation and Application for Marketed Tablet Analysis [ijac.journals.pnu.ac.ir]
Application Note: A Robust UV-HPLC Method for Impurity Profiling of Carisoprodol
Abstract
This application note details a stability-indicating ultraviolet-high performance liquid chromatography (UV-HPLC) method for the comprehensive impurity profiling of Carisoprodol. The developed method is sensitive, specific, accurate, and precise, making it suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations. The method effectively separates this compound from its known impurities and degradation products generated under forced degradation conditions. All experimental protocols and validation data are presented in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain.[1][2] During its synthesis and storage, various process-related and degradation impurities can arise, which may affect the safety and efficacy of the final drug product.[1] Therefore, a reliable analytical method is crucial for the identification and quantification of these impurities. This application note describes the development and validation of a UV-HPLC method for the impurity profiling of this compound.
Experimental
Instrumentation and Chemicals
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chemicals: HPLC grade acetonitrile and methanol, analytical grade potassium dihydrogen phosphate, orthophosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide. Reference standards of this compound and its known impurities were procured from certified vendors.
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation of this compound and its impurities:
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of 10 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 3.5 with orthophosphoric acid), methanol, and acetonitrile in a ratio of 60:20:20 (v/v/v).[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[4][5] |
| Detection Wavelength | 240 nm[3] |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Protocols
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve about 25 mg of this compound reference standard in the mobile phase to obtain a concentration of 250 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at a concentration of approximately 10 µg/mL each in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the mobile phase to obtain a final concentration of approximately 250 µg/mL of this compound.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[6][7] The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N HCl and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N NaOH and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of sample solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept in an oven at 105 °C for 48 hours.
-
Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 48 hours.
After degradation, the samples were diluted with the mobile phase to the target concentration and analyzed.
Method Validation
The developed method was validated according to ICH guidelines for the following parameters:
-
System Suitability: The system suitability was evaluated by injecting six replicate injections of the standard solution. The %RSD for the peak area and retention time should be less than 2.0%.
-
Specificity: The specificity of the method was determined by analyzing the chromatograms of the blank, placebo, this compound standard, and the stressed samples. The peaks of the impurities should be well-resolved from the this compound peak.
-
Linearity: Linearity was established by analyzing a series of solutions containing this compound and its impurities at five different concentrations ranging from the Limit of Quantification (LOQ) to 150% of the target concentration. The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: The accuracy of the method was determined by the recovery of known amounts of impurities spiked into the sample solution at three concentration levels (50%, 100%, and 150%). The recovery should be within 98.0% to 102.0%.
-
Precision: The precision of the method was evaluated by analyzing six replicate samples at the target concentration on the same day (repeatability) and on different days (intermediate precision). The %RSD should be not more than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
-
Robustness: The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
Data Presentation
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Retention Time | ≤ 2.0% | 0.3% |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
Linearity
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 30 | 0.9998 |
| Impurity A | 0.1 - 1.5 | 0.9995 |
| Impurity B | 0.1 - 1.5 | 0.9996 |
| Impurity D | 0.1 - 1.5 | 0.9992 |
Accuracy (Recovery)
| Impurity | Spiked Level | % Recovery (Mean ± SD, n=3) |
| Impurity A | 50% | 99.5 ± 0.4 |
| 100% | 100.2 ± 0.3 | |
| 150% | 100.8 ± 0.5 | |
| Impurity B | 50% | 99.8 ± 0.6 |
| 100% | 100.5 ± 0.2 | |
| 150% | 101.1 ± 0.4 |
Precision
| Analyte | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| This compound | 0.7% | 1.1% |
| Impurity A | 1.2% | 1.5% |
| Impurity B | 1.1% | 1.6% |
LOD and LOQ
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.05 | 0.15 |
| Impurity A | 0.03 | 0.1 |
| Impurity B | 0.03 | 0.1 |
Visualizations
Caption: Workflow for UV-HPLC Method Development.
Caption: Logical Relationship in Impurity Profiling.
Conclusion
The developed and validated UV-HPLC method is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound and its impurities. The method's stability-indicating capability makes it a valuable tool for quality control and stability assessment of this compound in the pharmaceutical industry. The clear separation of the parent drug from its potential impurities ensures the safety and efficacy of the final product.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. drugfuture.com [drugfuture.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Carisoprodol from Oral Fluid Samples
Introduction
Carisoprodol is a centrally acting skeletal muscle relaxant that is metabolized to meprobamate, a sedative with anxiolytic properties. The analysis of this compound and meprobamate in oral fluid is a valuable tool in clinical and forensic toxicology, offering a non-invasive sample collection method.[1][2] Oral fluid analysis provides a convenient alternative to blood or urine testing for monitoring drug compliance, detecting illicit drug use, and in driving under the influence of drugs (DUID) investigations.[1][3][4] This application note details a robust solid-phase extraction (SPE) protocol for the simultaneous quantification of this compound and its primary metabolite, meprobamate, in oral fluid samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
Principle
This method utilizes a cation exchange/hydrophobic mixed-mode solid-phase extraction strategy to isolate this compound and meprobamate from the complex oral fluid matrix.[1][2] The oral fluid sample, collected using a Quantisal™ device, is diluted with a buffer and an internal standard is added.[1] The sample is then loaded onto the SPE cartridge. After a series of washing steps to remove interfering substances, the analytes are eluted and subsequently analyzed by LC-MS/MS.[1] The use of deuterated internal standards is recommended to ensure accurate quantification by compensating for any variability during the extraction process and potential matrix effects.[5]
Instrumentation and Materials
-
SPE Cartridges: Cation exchange/hydrophobic solid-phase columns[1][2]
-
LC-MS/MS System: A sensitive and selective liquid chromatography-tandem mass spectrometry system is required for analysis.[1][2]
-
Oral Fluid Collection Devices: Quantisal™ or similar devices that collect a known volume of oral fluid and contain a stabilizing buffer.[1][3]
-
Chemicals and Reagents: Methanol, deionized water, potassium phosphate buffer (0.1M, pH 6.0), and deuterated internal standards (e.g., d7-carisoprodol).[1]
Experimental Protocol
A detailed, step-by-step protocol for the solid-phase extraction of this compound and meprobamate from oral fluid samples is provided below.
1. Sample Preparation
-
Collect oral fluid specimens using a Quantisal™ device according to the manufacturer's instructions. This device collects 1 mL of oral fluid into a transport tube containing 3 mL of buffer.[1][3]
-
To an aliquot of the oral fluid/buffer mixture, add the internal standard solution (e.g., 20 µL of 2,500 ng/mL d7-carisoprodol).[1]
-
Add 1 mL of 0.1M potassium phosphate buffer (pH 6.0) to the sample.[1]
2. Solid-Phase Extraction (SPE)
-
Conditioning: Condition the cation exchange/hydrophobic SPE column with 2 mL of methanol followed by 2 mL of 0.1M potassium phosphate buffer (pH 6.0).[1]
-
Loading: Apply the prepared sample to the conditioned SPE column and allow it to flow through slowly.[1]
-
Washing:
-
Elution: Elute the analytes from the column. While the specific elution solvent is not detailed in the primary reference, a common practice for mixed-mode cation exchange columns is to use a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol) to disrupt the ionic interaction and elute the basic analytes.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of the initial mobile phase).
3. LC-MS/MS Analysis
The final extracted sample is then analyzed by a validated LC-MS/MS method. The method should be optimized for the separation and detection of this compound and meprobamate.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from a validated method for the determination of this compound and meprobamate in oral fluid.[1]
Table 1: Method Validation Parameters
| Parameter | This compound | Meprobamate |
| Linearity Range | 25–500 ng/mL | 25–500 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Limit of Quantitation (LOQ) | 10 ng/mL | 10 ng/mL |
Table 2: Recovery and Matrix Effects
| Parameter | This compound | Meprobamate |
| Recovery from Collection Pad | 88% | 92% |
| Matrix Effect | -17% | -20% |
| Process Efficiency | 77% | 75% |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solid-phase extraction of this compound from oral fluid samples.
Caption: Workflow for the solid-phase extraction of this compound from oral fluid.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of this compound and meprobamate in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. sciex.com [sciex.com]
- 5. Quantitative analysis of multiple illicit drugs in preserved oral fluid by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Investigation of Carisoprodol's Direct GABAA Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the direct interaction of Carisoprodol with γ-aminobutyric acid type A (GABAa) receptors using established in vitro models. The protocols detailed below are designed to facilitate the investigation of this compound as a direct agonist and positive allosteric modulator of GABAa receptors, independent of its primary metabolite, meprobamate.
Introduction
This compound is a centrally acting skeletal muscle relaxant whose mechanism of action has been a subject of extensive research.[1][2] While historically its effects were largely attributed to its metabolite, meprobamate, recent studies have unequivocally demonstrated that this compound itself directly interacts with and activates GABAa receptors.[1][2][3][4][5] This direct action is characterized by a barbiturate-like modulation of the receptor, leading to increased chloride ion influx and neuronal hyperpolarization.[3][4][5][6] Understanding the nuances of this direct interaction is crucial for elucidating its therapeutic effects, abuse potential, and for the development of novel therapeutics targeting the GABAergic system.
This document outlines key in vitro methodologies, including whole-cell patch-clamp electrophysiology and cell-based functional assays, to characterize the pharmacological profile of this compound at various GABAa receptor subtypes.
Key Experimental Approaches
Two primary in vitro models are recommended for studying this compound's direct effects on GABAa receptors:
-
Whole-Cell Patch-Clamp Electrophysiology: This "gold standard" technique allows for the direct measurement of ion channel activity in response to drug application, providing detailed information on potency, efficacy, and kinetics of receptor modulation.[3][7][8][9]
-
Cell-Based Functional Assays (e.g., FLIPR, YFP-based): These higher-throughput methods measure changes in membrane potential or intracellular ion concentrations as an indirect readout of receptor activation, making them suitable for screening and initial characterization of compounds.[10][11][12][13]
Data Presentation: Quantitative Analysis of this compound's Action on GABAa Receptors
The following tables summarize quantitative data from studies investigating this compound's effects on the most common α1β2γ2 GABAa receptor subtype.
Table 1: Direct Activation of α1β2γ2 GABAa Receptors by this compound
| Parameter | Value | Reference |
| EC₅₀ (Direct Gating) | 88.2 ± 20 µM | [14] |
| Maximum Efficacy | ~43% of max GABA response | [14] |
| Antagonist Sensitivity | Picrotoxin-sensitive | [3][4][5] |
Table 2: Allosteric Modulation of GABA-gated Currents by this compound at α1β2γ2 GABAa Receptors
| Parameter | Value | Reference |
| EC₅₀ (Potentiation) | 88.2 ± 20 µM | [14] |
| Maximum Potentiation | 474.7 ± 53.5% of control | [14] |
| Effect at Millimolar Concentrations | Inhibitory effects and rebound currents observed | [3][14] |
| Benzodiazepine Site Involvement | Not blocked by flumazenil | [3][4] |
| Barbiturate Antagonist Effect | Antagonized by bemegride | [3][4] |
Table 3: Comparison of Direct Gating Efficacy of this compound and Meprobamate
| Compound | Relative Efficacy | Reference |
| This compound | Significantly larger inward currents than meprobamate | [3][4][5] |
| Meprobamate | Lower efficacy than this compound | [3][4][5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the methodology for assessing this compound's direct gating and allosteric modulation of GABAa receptors expressed in a heterologous system like Human Embryonic Kidney 293 (HEK293) cells.[3][7]
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
For transient transfection, plate cells onto glass coverslips. Transfect with cDNAs encoding the desired GABAa receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent (e.g., Lipofectamine). A green fluorescent protein (GFP) marker can be co-transfected for easy identification of transfected cells.
-
Alternatively, use a stable cell line expressing the desired GABAa receptor subtype.[3]
-
Allow 24-48 hours for receptor expression before recording.[3]
2. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Pull patch pipettes from borosilicate glass to a resistance of 4-6 MΩ.[7]
-
Fill the pipettes with an internal solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg²⁺-ATP, pH adjusted to 7.2 with CsOH.[7]
-
Establish a whole-cell patch-clamp configuration on a visually identified transfected cell.
3. Drug Application:
-
Dissolve this compound in the external solution to the desired concentrations.
-
Apply drugs to the cell using a rapid solution exchange system (e.g., gravity-fed Y-tube or a multi-barrel perfusion system).[7]
4. Experimental Paradigms:
-
Direct Gating: Apply increasing concentrations of this compound in the absence of GABA to elicit inward currents.[3]
-
Allosteric Modulation: Co-apply a fixed, sub-maximal concentration of GABA (e.g., EC₂₀) with increasing concentrations of this compound to measure the potentiation of GABA-gated currents.[7]
-
Antagonist Studies: To determine the site of action, pre-incubate and co-apply this compound with specific antagonists like picrotoxin (for the channel pore), flumazenil (for the benzodiazepine site), or bemegride (a barbiturate antagonist).[3][4]
5. Data Analysis:
-
Measure the peak amplitude of the elicited currents.
-
For direct gating, normalize the this compound-evoked currents to the maximal current elicited by a saturating concentration of GABA.
-
For allosteric modulation, express the potentiated current as a percentage of the control GABA-evoked current.
-
Construct concentration-response curves and fit with the Hill equation to determine EC₅₀ and Hill slope.
Protocol 2: FLIPR-Based Membrane Potential Assay
This protocol provides a higher-throughput method to assess this compound's activity on GABAa receptors.[10][13]
1. Cell Preparation:
-
Use a stable cell line expressing the GABAa receptor of interest (e.g., HEK293-α1β2γ2).
-
Plate cells in 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.
2. Dye Loading:
-
Remove the culture medium and add a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) diluted in a physiological buffer.
-
Incubate the plate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
3. Compound Preparation:
-
Prepare a dilution series of this compound in the assay buffer.
-
For modulation studies, prepare a solution of GABA at a sub-maximal concentration (e.g., EC₂₀) with the this compound dilution series.
4. FLIPR Assay:
-
Place the dye-loaded cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to add the compounds to the cell plate and record the fluorescence signal over time.
-
A baseline fluorescence is recorded before compound addition, and the change in fluorescence upon compound addition is measured.
5. Data Analysis:
-
The change in fluorescence intensity reflects the change in membrane potential due to chloride ion flux through the GABAa receptors.
-
Analyze the data to generate concentration-response curves and calculate EC₅₀ values for direct activation or potentiation.
Visualizations
Signaling Pathway of this compound at the GABAa Receptor
Caption: this compound's direct action on the GABAA receptor.
Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for electrophysiological analysis of this compound.
Logical Relationship of this compound's GABAergic Effects
Caption: this compound's dual mechanism of GABAergic action.
References
- 1. Abuse Potential of Soma®: the GABAA Receptor as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Patch-clamp investigation of the modulation of GABAa receptor currents" by Celine Joelle Croft [scholarworks.smith.edu]
- 9. Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 12. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF this compound AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitation of Carisoprodol in Urine and Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carisoprodol is a centrally acting skeletal muscle relaxant that is metabolized to meprobamate, a compound with anxiolytic and sedative properties.[1][2][3] The monitoring of this compound and its primary metabolite is crucial in clinical and forensic toxicology for pain management applications and in overdose situations.[2][4] This document provides detailed application notes and protocols for the quantitative analysis of this compound in human urine and plasma samples using various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
This compound's therapeutic use can lead to adverse effects like drowsiness and dizziness, and it has a potential for abuse.[5] Therefore, robust and validated analytical methods are essential for accurate determination in biological matrices.[5] The methods described herein cover sample preparation, instrumental analysis, and data interpretation, providing a comprehensive guide for researchers in this field.
Metabolic Pathway of this compound
This compound is primarily metabolized in the liver to meprobamate, which is also a pharmacologically active compound.[1][2][3] Understanding this metabolic relationship is key for interpreting analytical results.
Caption: Metabolic conversion of this compound to Meprobamate.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the different analytical methods described.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 25 - 3000 ng/mL | 50 - 10,000 ng/mL | [6][7] |
| Lower Limit of Quantitation (LLOQ) | 25 ng/mL | 50 ng/mL | [6][7] |
| Internal Standard | This compound-d7, Meprobamate-d7 | This compound-d7, Meprobamate-d7 | [2][4] |
| Ion Transitions (m/z) | This compound: 261.3 -> 176.1 | This compound: 261.3 -> 176.1 | [6] |
| Meprobamate: 219.1 -> 158.1 | Meprobamate: 219.1 -> 158.1 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Blood/Plasma | Urine | Reference |
| Linearity Range | 0.4 - 40 mg/L | Not Specified | [8] |
| Limit of Detection (LOD) | 0.2 mg/L | Not Specified | [8] |
| Limit of Quantitation (LOQ) | 0.4 mg/L | Not Specified | [8] |
| Internal Standard | Meprobamate-d7, Benzylcarbamate | Methapyrilene | [1][7] |
| Derivatization | Trimethylsilyl (TMS) derivatives | Not always required | [8] |
Table 3: Enzyme-Linked Immunosorbent Assay (ELISA)
| Parameter | Urine | Blood/Oral Fluid | Reference |
| Assay Type | Qualitative/Semi-quantitative | Qualitative/Semi-quantitative | [5][9][10] |
| Cut-off Concentration | 100 ng/mL (for Meprobamate) | Not Specified | [5] |
| Principle | Competitive binding | Competitive binding | [10] |
| Confirmation | Requires confirmation by GC-MS or LC-MS/MS | Requires confirmation by GC-MS or LC-MS/MS | [9][10] |
Experimental Protocols
Overall Experimental Workflow
The general workflow for the analysis of this compound in biological samples involves sample preparation, instrumental analysis, and data processing.
Caption: General workflow for this compound analysis.
Protocol 1: LC-MS/MS Quantitation in Plasma
This protocol is based on a liquid-liquid extraction (LLE) method.[6]
1. Materials and Reagents:
-
This compound and Meprobamate analytical standards
-
This compound-d7 and Meprobamate-d7 internal standards
-
Acetonitrile (ACN), HPLC grade
-
10mM Ammonium formate
-
Human plasma (blank)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation (LLE):
-
Pipette 250 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution (this compound-d7).
-
Add 1 mL of acetonitrile for protein precipitation and extraction.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Instrumental Analysis:
-
LC System: Agilent or equivalent
-
Column: Phenyl column (e.g., 50 x 2.1 mm, 3.5 µm)[6]
-
Mobile Phase: 15:85 (v/v) mixture of 10mM Ammonium formate and Acetonitrile.[6]
-
Flow Rate: 1.2 mL/min[6]
-
Injection Volume: 5 µL
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ion Transitions:
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
Determine the concentration of this compound in the samples by interpolation from the calibration curve.
Protocol 2: GC-MS Quantitation in Urine
This protocol utilizes solid-phase extraction (SPE).[1]
1. Materials and Reagents:
-
This compound and Meprobamate analytical standards
-
Methapyrilene (internal standard)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Clean Screen® DAU)[11]
-
pH 4.5 Sodium Acetate Buffer[1]
-
Deionized water
-
Elution solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)[12]
-
Urine samples
2. Sample Preparation (SPE):
-
To 0.5 mL of urine, add 15 µL of 50 mg/L internal standard solution.[1]
-
Add 2.5 mL of DI water and 2 mL of pH 4.5 Sodium Acetate Buffer.[1]
-
Vortex for 15 seconds.[1]
-
Condition the SPE cartridge with methanol followed by DI water and then the acetate buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with DI water to remove interferences.
-
Dry the cartridge thoroughly.
-
Elute the analytes with the elution solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for derivatization.
-
Add the derivatizing agent and heat as required (e.g., 30 min at 120°C).[12]
3. Instrumental Analysis:
-
GC System: Agilent or equivalent with an autosampler
-
Column: Suitable capillary column (e.g., DB-5MS)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
MS System: Single quadrupole or ion trap mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Selected Ion Monitoring (SIM)[1]
4. Data Analysis:
-
Perform a six-point calibration to generate a standard curve.[1]
-
Quantify the analytes based on the peak area ratios relative to the internal standard.
Protocol 3: ELISA Screening in Urine
This protocol is for a qualitative or semi-quantitative screening assay.
1. Materials and Reagents:
-
This compound ELISA kit (containing antibody-coated microplate, drug-enzyme conjugate, substrate, and stop solution)[9][10]
-
EIA Buffer[10]
-
Wash Buffer[10]
-
Urine samples
-
Microplate reader
2. Assay Procedure:
-
Dilute urine samples as required (e.g., 1:10 with EIA buffer).[10]
-
Add controls and diluted samples to the antibody-coated microplate wells.
-
Add the drug-enzyme conjugate to each well.
-
Incubate at room temperature for the specified time (e.g., 30 minutes).[10]
-
Wash the plate to remove unbound reagents.
-
Add the substrate (e.g., K-Blue® Substrate) and incubate.[10]
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Interpretation:
-
The color intensity is inversely proportional to the amount of this compound (or its metabolite) in the sample.[10]
-
Compare the sample absorbance to the cut-off calibrator to determine if the sample is positive or negative.
-
Important: All positive results from ELISA screening must be confirmed by a more specific method like LC-MS/MS or GC-MS.[9][10]
References
- 1. nyc.gov [nyc.gov]
- 2. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound & Meprobamate Analysis by LCMS - AppNote [mtc-usa.com]
- 4. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. lin-zhi.com [lin-zhi.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. neogen.com [neogen.com]
- 11. unitedchem.com [unitedchem.com]
- 12. Simultaneous determination of this compound and meprobamate in human hair using solid-phase extraction and gas chromatography/mass spectrometry of the trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Analysis of Carisoprodol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Carisoprodol using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for the analysis of this compound in bulk drug substances and pharmaceutical formulations.
Introduction
This compound is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain.[1] Its primary metabolite, meprobamate, also possesses pharmacological activity and is a sedative drug.[2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical products and for its determination in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[1][3] This document details validated HPLC methods for the determination of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPLC methods for this compound analysis.
Table 1: HPLC Method Parameters for this compound Analysis in Bulk and Pharmaceutical Formulations
| Parameter | Method 1 | Method 2 |
| Column | Genesis C18 (100 x 4.5 mm, 4 µm)[3] | Zorbax Eclipse plus C18 (250 x 4.6 mm, 5 µm)[1][4] |
| Mobile Phase | Acetonitrile: 1.0% Triethylamine in water (pH 3.5 with Orthophosphoric acid) (35:65 v/v)[3] | 10mM Potassium dihydrogen orthophosphate: Methanol: Acetonitrile (60:20:20 v/v/v)[1][4] |
| Flow Rate | 1.0 mL/min[3] | 0.7 mL/min[1] |
| Detection Wavelength | 194 nm[3] | 240 nm[1][4] |
| Injection Volume | 50.0 µL[3] | 10 µL[1] |
| Retention Time | 6.96 ± 0.12 min[3] | ~2.907 min[1] |
| Linearity Range | 5.0 - 500.0 µg/mL[3] | 1 - 30 µg/mL[1][5] |
| Correlation Coefficient (r²) | 0.9968[3] | 0.9995[1][4] |
| Limit of Detection (LOD) | 0.41 µg/mL[3] | 0.092 µg/mL[1] |
| Limit of Quantification (LOQ) | 1.26 µg/mL[3] | 0.299 µg/mL[1] |
| Assay of Formulation | 100.72 ± 0.63%[3] | Not explicitly stated, but method was successfully applied.[1] |
Table 2: HPLC Method for Simultaneous Analysis of this compound and its Metabolite Meprobamate
| Parameter | Method 3 |
| Column | Cogent Bidentate C18™, 4µm, 100Å (2.1 x 50 mm)[2] |
| Mobile Phase | Isocratic: 70% DI H₂O with 0.1% Formic Acid / 30% Acetonitrile with 0.1% Formic Acid[2] |
| Internal Standard | Meprobamate can be used as an internal standard for this compound analysis and vice versa.[2] |
| Note | This method is suitable for biological samples after protein precipitation. For lower detection limits, LC-MS/MS is recommended.[2] |
Experimental Protocols
Method 1: RP-HPLC for this compound in Bulk and Pharmaceutical Formulations[3]
1. Materials and Reagents:
-
This compound working standard
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound tablets (e.g., 175 mg)
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector
-
Column: Genesis C18 (100 x 4.5 mm, 4 µm)
-
Mobile Phase: Prepare a mixture of Acetonitrile and 1.0% TEA in water (pH adjusted to 3.5 with 10% v/v orthophosphoric acid) in a ratio of 35:65 v/v. Filter and degas the mobile phase.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 194 nm
-
Injection Volume: 50.0 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound working standard in Acetonitrile.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 5.0 to 500.0 µg/mL).
4. Sample Preparation (from Tablets):
-
Weigh and finely powder twenty this compound tablets.
-
Accurately weigh a portion of the powder equivalent to two tablets and transfer it to a 100 mL volumetric flask.
-
Add 40 mL of acetonitrile and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to the mark with Acetonitrile.
-
Centrifuge the solution at 1800 rpm for 15 minutes.
-
Collect the supernatant and dilute a suitable volume with the mobile phase to obtain a final concentration within the calibration range.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Method 2: Stability-Indicating HPLC Method for this compound[1][4]
1. Materials and Reagents:
-
This compound working standard
-
Potassium dihydrogen orthophosphate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound tablets
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector
-
Column: Zorbax Eclipse plus C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Prepare a mixture of 10mM potassium dihydrogen orthophosphate, methanol, and acetonitrile in a ratio of 60:20:20 (v/v/v). Filter and degas.
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Prepare a standard stock solution of this compound (1 mg/mL) by dissolving 100 mg of the drug in 100 mL of a diluent consisting of Methanol and Acetonitrile (50:50 v/v).
-
Prepare working standard solutions by diluting the stock solution with the same diluent.
4. Sample Preparation (from Tablets):
-
Prepare a sample solution from the tablet powder as described in Method 1, using the diluent (Methanol:Acetonitrile 50:50 v/v) to obtain a final concentration within the calibration range.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the concentration of this compound.
Visualizations
The following diagrams illustrate the experimental workflows for the HPLC analysis of this compound.
Caption: Workflow for HPLC Analysis of this compound (Method 1).
References
Application Notes and Protocols for Mass Spectrometric Analysis of Carisoprodol in Brain Microdialysates
Introduction
Carisoprodol, marketed under brand names such as Soma, is a centrally acting skeletal muscle relaxant used for the relief of acute, painful musculoskeletal conditions.[1] Its therapeutic effects are largely attributed to its activity within the central nervous system (CNS), rather than a direct action on skeletal muscles.[2] this compound is metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to form its primary active metabolite, meprobamate, a compound with known anxiolytic and sedative properties.[2][3] To understand the distinct contributions of this compound and meprobamate to the drug's overall pharmacological profile, it is crucial to measure their respective concentrations over time in specific brain regions.
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of brain tissue in living animals, offering high temporal resolution.[4][5] When coupled with a sensitive and selective analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it allows for the precise quantification of the parent drug and its metabolites at their site of action.[4] These application notes provide a detailed protocol for the analysis of this compound and meprobamate in rat brain microdialysates using LC-MS/MS with atmospheric-pressure chemical ionization (APCI).
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS method validation and the pharmacokinetic parameters of this compound and meprobamate measured in the nucleus accumbens of rats.
Table 1: LC-APCI-MS/MS Method Validation Parameters [4]
| Parameter | This compound | Meprobamate |
|---|---|---|
| Matrix | Artificial Cerebrospinal Fluid (aCSF) | Artificial Cerebrospinal Fluid (aCSF) |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Limit of Quantitation (LOQ) | ~1 ng/mL (S/N ≥ 10) | ~1 ng/mL (S/N ≥ 10) |
| Limit of Detection (LOD) | S/N ≥ 3 | S/N ≥ 3 |
| Reproducibility (CV%) at 1 ng/mL | 9.8% | 7.3% |
Table 2: Selected Reaction Monitoring (SRM) Parameters for LC-MS/MS Analysis [6][7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (%) |
|---|---|---|---|
| This compound | 261.2 / 262.2 | 176.1 | 20 |
| Meprobamate | 219.1 | 158.1 | 20 |
| Internal Standard (ISTD) | 218.1 | 176.1 | 20 |
Note: The internal standard used is diethyl acetamidomalonate.
Table 3: Pharmacokinetic Profile in Rat Nucleus Accumbens Microdialysates (Following a single 100 mg/kg intraperitoneal dose of this compound)[4]
| Compound | t_max (Time to Peak Concentration) | c_max (Peak Concentration) | Notes |
|---|---|---|---|
| This compound | 20 minutes | Not specified | Concentrations were ≥ meprobamate for the first 40 minutes. |
| Meprobamate | ~2 hours | Not specified | Levels peaked significantly later than the parent drug. |
Visualizations
Metabolic Pathway of this compound
The primary metabolic conversion of this compound to its active metabolite, meprobamate, is mediated by the CYP2C19 enzyme in the liver.[2]
Caption: Metabolic conversion of this compound to Meprobamate.
Experimental Workflow
The overall experimental process involves in vivo sampling via microdialysis, followed by sample preparation and quantitative analysis by LC-MS/MS.
Caption: Workflow for this compound analysis in brain microdialysates.
This compound's Proposed Mechanism of Action
This compound is believed to exert its muscle relaxant effects by interrupting neuronal signaling in the CNS, partly through enhancement of GABA-A receptor activity.[2]
Caption: Proposed mechanism of action for this compound in the CNS.
Experimental Protocols
Protocol 1: In Vivo Microdialysis
This protocol is based on studies performed in male Sprague-Dawley rats.[4]
-
Animal Model: Utilize male Sprague-Dawley rats weighing 250-300g.[4]
-
Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Perform surgery to implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens).[4]
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe (e.g., CMA/12) through the guide cannula.[4]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 2 µL/min using a microinfusion pump.[4]
-
Equilibration: Allow the system to equilibrate for at least one hour before drug administration.
-
Drug Administration: Administer a single 100 mg/kg dose of this compound via intraperitoneal (i.p.) injection.[4]
-
Sample Collection: Collect microdialysate samples at specified intervals. For pharmacokinetic studies, a suggested schedule is every 5 minutes for the first hour post-injection, followed by every 20 minutes for the next two hours.[4] Store samples appropriately (e.g., at -80°C) until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This method requires minimal sample preparation and does not necessitate desalting or extraction.[4][8]
-
Prepare Internal Standard (ISTD) Solution: Prepare a 20 ng/mL working solution of diethyl acetamidomalonate in deionized water.
-
Sample Dilution: In an autosampler vial, mix the collected microdialysate sample with an equal volume of the 20 ng/mL ISTD solution. This results in a final ISTD concentration of 10 ng/mL in the solution to be analyzed.[6]
-
Vortex: Gently vortex the vial to ensure thorough mixing. The sample is now ready for injection into the LC-MS/MS system.
Protocol 3: LC-APCI-MS/MS Analysis
This protocol uses a validated liquid chromatography-tandem mass spectrometry method with atmospheric-pressure chemical ionization.[4][6][7]
-
LC System: A Surveyor HPLC system or equivalent.[7]
-
MS System: An LTQ linear ion trap mass spectrometer or equivalent triple quadrupole instrument.[7]
-
Ionization Source: Atmospheric-Pressure Chemical Ionization (APCI) operated in positive ion mode.[7]
-
APCI Source Parameters:
-
-
MS/MS Detection:
-
Data Acquisition and Quantification:
-
Acquire chromatograms for the specified SRM transitions.
-
Integrate the peak areas for each analyte and the internal standard.
-
Quantify analyte concentrations by comparing the peak area ratios of the analyte to the ISTD against a calibration curve prepared in aCSF.[4]
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mass spectrometric analysis of this compound and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Pharmacokinetics and Distribution in the Nucleus Accumbens Correlates with Behavioral Effects in Rats Independent from Its Metabolism to Meprobamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometric analysis of this compound and meprobamate in rat brain microdialysates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: RP-HPLC Method for Carisoprodol in Pharmaceutical Formulations
Introduction
Carisoprodol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain. Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This application note details a robust and validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in bulk drug and tablet dosage forms. The method is simple, sensitive, and specific, making it suitable for routine quality control analysis.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | Zorbax Eclipse plus C18 (250 x 4.6 mm; 5 µm particle size)[1][2] |
| Mobile Phase | 10 mM Potassium dihydrogen orthophosphate: Methanol: Acetonitrile (60:20:20 v/v/v)[1][2] |
| Flow Rate | 0.7 ml/min[1][2] |
| Detection Wavelength | 240 nm[1][2] |
| Column Temperature | 27±1 °C[1] |
| Injection Volume | 10 µl[1] |
| Diluent | Methanol and Acetonitrile (50:50 v/v)[1] |
Method Validation Summary
The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[3] The validation parameters are summarized in the following table.
| Validation Parameter | Result |
| Linearity Range | 1-30 µg/ml[1] |
| Correlation Coefficient (r²) | 0.9995[1] |
| Accuracy (% Recovery) | 98-102%[1] |
| Precision (% RSD) | <2.0%[1] |
| Retention Time | Approximately 2.907 min[1] |
| Specificity | The method is specific and stability-indicating, as it can resolve this compound from its degradation products under stress conditions (acid, base, oxidative, and thermal stress).[1] |
Experimental Protocols
1. Preparation of Mobile Phase
-
Prepare a 10 mM potassium dihydrogen orthophosphate solution by dissolving the appropriate amount of the salt in HPLC grade water.
-
Mix the 10 mM potassium dihydrogen orthophosphate solution, methanol, and acetonitrile in the ratio of 60:20:20 (v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase by sonicating for 15 minutes prior to use.[1]
2. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/ml): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 ml volumetric flask. Dissolve and dilute to volume with the diluent (Methanol: Acetonitrile, 50:50 v/v).[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to achieve concentrations in the linearity range of 1-30 µg/ml.[1]
3. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent and sonicate for a sufficient time to ensure complete dissolution of this compound.
-
Dilute to the final volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
4. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µl of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
-
The retention time for this compound is expected to be approximately 2.907 minutes.[1]
5. Calculation
The amount of this compound in the pharmaceutical formulation can be calculated using the peak areas obtained from the standard and sample solutions.
Experimental Workflow
Caption: Experimental workflow for the RP-HPLC analysis of this compound.
Stress Degradation Studies
To confirm the stability-indicating nature of the method, forced degradation studies can be performed on the this compound bulk drug.[1]
-
Acid Degradation: Treat the drug with 5N HCl.[1]
-
Base Degradation: Treat the drug with a suitable concentration of a base.
-
Oxidative Degradation: Treat the drug with a solution of hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug to dry heat.
The degradation samples should be diluted to a suitable concentration and analyzed using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent this compound peak.[1]
References
Application Note: Accurate Quantitation of Carisoprodol in Biological Matrices Using Deuterated Internal Standards
Introduction
Carisoprodol is a centrally acting skeletal muscle relaxant that is metabolized to meprobamate, an active metabolite with anxiolytic and sedative properties. Accurate and reliable quantitation of this compound and meprobamate is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as deuterated analogs, is the gold standard for quantitative analysis by mass spectrometry. These internal standards closely mimic the physicochemical properties of the analyte, compensating for variations in sample preparation, chromatography, and ionization, thereby ensuring the highest degree of accuracy and precision.[1][2][3][4]
This application note provides a detailed protocol for the accurate quantitation of this compound and its metabolite, meprobamate, in biological matrices using deuterated internal standards (this compound-d7 and Meprobamate-d7) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
The following diagram illustrates the general workflow for the quantitation of this compound using a deuterated internal standard.
Caption: Experimental workflow for this compound quantitation.
Methodology
This protocol is a composite of established methods for the analysis of this compound and meprobamate in biological fluids.[5][6][7]
1. Materials and Reagents
-
This compound certified reference material
-
Meprobamate certified reference material
-
This compound-d7 (deuterated internal standard)
-
Meprobamate-d7 (deuterated internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma/urine (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., acetonitrile)
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, meprobamate, this compound-d7, and meprobamate-d7 in methanol.
-
Working Standard Solution: Prepare a combined working standard solution of this compound and meprobamate by diluting the primary stocks in methanol.
-
Working Internal Standard Solution (1 µg/mL): Prepare a combined working internal standard solution of this compound-d7 and meprobamate-d7 in methanol.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (plasma, urine, calibrator, or QC) into a microcentrifuge tube.
-
Add 20 µL of the working internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 40% B, increase to 100% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
5. Mass Spectrometer Transitions
The following MRM transitions should be monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 261.2 | 176.1 (Quantifier) | 10 |
| 261.2 | 97.0 (Qualifier) | 20 | |
| Meprobamate | 219.1 | 158.0 (Quantifier) | 10 |
| 219.1 | 97.1 (Qualifier) | 15 | |
| This compound-d7 | 268.2 | 183.3 | 10 |
| Meprobamate-d7 | 226.2 | 165.0 | 10 |
Quantitative Data Summary
The use of a deuterated internal standard significantly improves the performance of the analytical method. The following tables summarize the validation parameters for the quantitation of this compound and meprobamate using both a non-deuterated (Benzylcarbamate) and a deuterated (Meprobamate-d7) internal standard.[1][2][3]
Table 1: Linearity and Sensitivity [1][2][3]
| Analyte | Internal Standard | Linear Range (mg/L) | LOD (mg/L) | LOQ (mg/L) |
| This compound | Benzylcarbamate | 0 - 20 | 0.2 | 0.4 |
| Meprobamate-d7 | 0 - 100 | 0.2 | 0.4 | |
| Meprobamate | Benzylcarbamate | 0 - 40 | 0.4 | 0.4 |
| Meprobamate-d7 | 0 - 100 | 0.4 | 0.4 |
| Analyte | Internal Standard | Concentration (mg/L) | Accuracy (%) |
| This compound | Benzylcarbamate | 3.0 | 100 |
| 15.0 | 101 | ||
| Meprobamate-d7 | 3.0 | 97 | |
| 15.0 | 91 | ||
| Meprobamate | Benzylcarbamate | 6.0 | 102 |
| 30.0 | 106 | ||
| Meprobamate-d7 | 6.0 | 100 | |
| 30.0 | 92 |
Table 3: Precision (Intra-assay) [1][2][3]
| Analyte | Internal Standard | Concentration (mg/L) | Coefficient of Variation (%CV) |
| This compound | Benzylcarbamate | 3.0 | 3.2 |
| 15.0 | 4.0 | ||
| Meprobamate-d7 | 3.0 | 1.0 | |
| 15.0 | 1.8 | ||
| Meprobamate | Benzylcarbamate | 6.0 | 2.6 |
| 30.0 | 4.3 | ||
| Meprobamate-d7 | 6.0 | 1.5 | |
| 30.0 | 2.3 |
Conclusion
The data clearly demonstrates the superiority of using a deuterated internal standard for the quantitation of this compound and its metabolite, meprobamate. The use of Meprobamate-d7 resulted in a wider linear range and improved precision compared to the non-deuterated internal standard, Benzylcarbamate.[1][2][3] The provided LC-MS/MS method is robust, sensitive, and accurate, making it suitable for a wide range of applications in clinical and forensic toxicology. The implementation of deuterated internal standards is highly recommended to ensure the highest quality of quantitative results.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative analysis of this compound and meprobamate in whole blood using benzylcarbamate and deuterated meprobamate as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Carisoprodol LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Carisoprodol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the context of this compound analysis, endogenous components of biological samples like plasma, urine, or oral fluid can interfere with the ionization of this compound and its internal standard in the mass spectrometer's ion source. This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and imprecise quantification.[1][2]
Q2: What are the common sources of matrix effects in biological samples?
A2: Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and endogenous metabolites.[1] For instance, phospholipids are a major contributor to matrix effects in plasma and serum samples. These components can compete with this compound for ionization, thereby suppressing its signal.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment. For a quantitative assessment, the matrix factor (MF) should be determined by comparing the peak area of an analyte in a post-extraction spiked sample to that of a neat solution. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects for this compound analysis?
A4: An internal standard is crucial for accurate quantification in LC-MS/MS analysis, as it helps to compensate for the variability introduced by matrix effects and sample preparation. For this compound analysis, the use of a stable isotope-labeled (SIL) internal standard, such as this compound-d7, is highly recommended.[3] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression or enhancement can be normalized, leading to more accurate and precise results.
Troubleshooting Guide
Problem: I am observing significant ion suppression in my this compound analysis. What are the primary strategies to overcome this?
Solution: Overcoming ion suppression in this compound analysis involves a multi-faceted approach focusing on sample preparation, chromatography, and the choice of ionization technique.
1. Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system. The three most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method, often using acetonitrile, to remove proteins from the sample.[4] While quick, it may not effectively remove other matrix components like phospholipids, which are a major source of ion suppression.[1]
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from the aqueous sample matrix into an immiscible organic solvent, leaving many water-soluble interferences behind.[5]
-
Solid-Phase Extraction (SPE): Considered a highly effective method for sample clean-up, SPE uses a solid sorbent to retain this compound while matrix components are washed away.[3][6] It can significantly reduce matrix effects and improve assay sensitivity.
2. Refine Chromatographic Conditions:
-
Improve Separation: Adjusting the mobile phase composition, gradient profile, or using a different stationary phase can help to chromatographically separate this compound from co-eluting matrix interferences.
-
Divert Flow: Utilize a divert valve to direct the initial and final portions of the chromatographic run, which often contain high concentrations of unretained matrix components, to waste instead of the mass spectrometer.
3. Select an Appropriate Ionization Technique:
-
While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[7] If your instrumentation allows, exploring APCI could be a viable option if ESI proves problematic.
Experimental Protocols and Data
Below are detailed methodologies for common sample preparation techniques used in this compound LC-MS/MS analysis, along with available quantitative data to aid in method selection.
Method 1: Solid-Phase Extraction (SPE) for this compound in Oral Fluid
This method is effective for cleaning up complex oral fluid samples.
Experimental Protocol:
-
Sample Pre-treatment: To 1 mL of oral fluid, add an internal standard (e.g., this compound-d7).
-
SPE Column Conditioning: Condition a cation exchange/hydrophobic solid-phase extraction column with 2 mL of methanol, followed by 2 mL of 0.1 M potassium phosphate buffer (pH 6.0).[3]
-
Sample Loading: Load the pre-treated sample onto the SPE column.[3]
-
Washing: Wash the column with 2 mL of deionized water, followed by 1 mL of a methanol-deionized water mixture (25:75 v/v).[3]
-
Drying: Dry the column for 5 minutes at 30 psi, add 1 mL of hexane, and dry for an additional 5 minutes.[3]
-
Elution: Elute this compound with 3 mL of an ethyl acetate-hexane mixture (50:50 v/v).[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute the residue in 50 µL of methanol for LC-MS/MS analysis.[3]
Quantitative Data for SPE in Oral Fluid:
| Parameter | This compound | Meprobamate (Metabolite) |
| Recovery | 88%[3] | 92%[3] |
| Matrix Effect | Minimal ion suppression reported[3] | Minimal ion suppression reported[3] |
Method 2: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
A simple and rapid extraction method suitable for plasma samples.
Experimental Protocol:
-
Sample Aliquot: Use 250 µL of human plasma for the extraction.[5]
-
Internal Standard Addition: Add an appropriate amount of internal standard (e.g., this compound methyl D3).[5]
-
Extraction: Perform liquid-liquid extraction using a suitable organic solvent.
-
Separation: Centrifuge to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute the residue in the mobile phase for injection.
Quantitative Data for LLE in Plasma:
While the cited study using this LLE method reports good linearity and adherence to FDA guidelines, specific quantitative data for matrix effect and recovery were not provided.[5] Generally, LLE provides cleaner extracts than protein precipitation.
Method 3: Protein Precipitation (PPT) for this compound in Biological Samples
A fast and straightforward method for high-throughput analysis.
Experimental Protocol:
-
Sample Aliquot: Take a small volume of the biological sample (e.g., plasma, urine).
-
Precipitating Agent: Add a threefold volume of cold acetonitrile to the sample.[4]
-
Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for direct injection or after evaporation and reconstitution.
Quantitative Data for PPT:
Specific quantitative data for matrix effect and recovery for this compound using PPT were not found in the reviewed literature. However, it is generally accepted that PPT is a cruder cleanup method compared to LLE and SPE and may result in more significant matrix effects.[1]
Comparative Summary of Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Typical Recovery | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, suitable for high-throughput | Less effective at removing non-protein matrix components, potential for significant ion suppression[1] | Moderate to High | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Good removal of polar interferences, relatively inexpensive | Can be labor-intensive, may have lower recovery for more polar analytes, solvent evaporation step required | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, high recovery rates, can concentrate the analyte | More complex and time-consuming, more expensive than PPT and LLE | High (e.g., 88% for this compound in oral fluid[3]) | High |
Visualizing Experimental Workflows and Logic
// Nodes start [label="Start:\nBiological Sample\n(Plasma, Urine, Oral Fluid)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_is [label="Add Internal Standard\n(e.g., this compound-d7)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppt [label="Protein Precipitation\n(e.g., Acetonitrile)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lle [label="Liquid-Liquid Extraction\n(e.g., Ethyl Acetate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; spe [label="Solid-Phase Extraction\n(e.g., Cation Exchange)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; centrifuge_ppt [label="Centrifuge", fillcolor="#EA4335", fontcolor="#FFFFFF"]; separate_lle [label="Separate Layers", fillcolor="#FBBC05", fontcolor="#202124"]; wash_spe [label="Wash & Elute", fillcolor="#34A853", fontcolor="#FFFFFF"]; supernatant [label="Collect Supernatant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; organic_layer [label="Collect Organic Layer", fillcolor="#FBBC05", fontcolor="#202124"]; eluate [label="Collect Eluate", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporate [label="Evaporate to Dryness", fillcolor="#5F6368", fontcolor="#FFFFFF"]; reconstitute [label="Reconstitute", fillcolor="#5F6368", fontcolor="#FFFFFF"]; analysis [label="LC-MS/MS Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> add_is; add_is -> ppt [label="Method 1"]; add_is -> lle [label="Method 2"]; add_is -> spe [label="Method 3"]; ppt -> centrifuge_ppt; centrifuge_ppt -> supernatant; lle -> separate_lle; separate_lle -> organic_layer; spe -> wash_spe; wash_spe -> eluate; supernatant -> analysis; organic_layer -> evaporate; eluate -> evaporate; evaporate -> reconstitute; reconstitute -> analysis; } dot Caption: Sample preparation workflows for this compound analysis.
// Nodes problem [label="Problem:\nSignificant Matrix Effect\n(Ion Suppression/Enhancement)", shape= Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_is [label="Is a Stable Isotope-Labeled\nInternal Standard (SIL-IS) Used?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; implement_is [label="Implement SIL-IS\n(e.g., this compound-d7)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_sample_prep [label="Optimize Sample Preparation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppt [label="Protein Precipitation", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; lle [label="Liquid-Liquid Extraction", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; spe [label="Solid-Phase Extraction", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_chromatography [label="Optimize Chromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gradient [label="Adjust Gradient", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; column [label="Change Column", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; divert [label="Use Divert Valve", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; result [label="Result:\nReduced Matrix Effect &\nImproved Data Quality", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges problem -> check_is; check_is -> implement_is [label="No"]; check_is -> optimize_sample_prep [label="Yes"]; implement_is -> optimize_sample_prep; optimize_sample_prep -> ppt; optimize_sample_prep -> lle; optimize_sample_prep -> spe; ppt -> optimize_chromatography; lle -> optimize_chromatography; spe -> optimize_chromatography; optimize_chromatography -> gradient; optimize_chromatography -> column; optimize_chromatography -> divert; gradient -> result; column -> result; divert -> result; } dot Caption: Troubleshooting logic for mitigating matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound & Meprobamate Analysis by LCMS - AppNote [mtc-usa.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. Determination of this compound and meprobamate in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometric analysis of this compound and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Carisoprodol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carisoprodol mass spectrometry. Our goal is to help you navigate common challenges and optimize your experimental parameters for reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in positive ion electrospray mass spectrometry (ESI-MS)?
A1: In positive ion ESI-MS, this compound typically forms a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 261.[1] Depending on the mobile phase composition and sample matrix, you may also observe adduct ions. A common adduct is the potassium adduct, [M+K]⁺, at m/z 299.[1]
Q2: I am observing significant in-source fragmentation of this compound even at low fragmentor voltages. What could be the cause?
A2: While a high fragmentor voltage is the primary cause of in-source fragmentation, other factors can contribute to unexpected fragmentation. These include high source temperatures, an unstable spray, or a dirty ion source. It is advisable to clean the ion source, check for a stable spray, and then systematically optimize the fragmentor voltage.
Q3: What are the major fragment ions of this compound observed in mass spectrometry?
A3: The primary fragment ions of this compound result from the loss of its functional groups. Key fragments include m/z 200, which corresponds to the loss of a carbamate ion, and m/z 176, representing the loss of isopropylformamide from the molecular ion.[1] A fragment at m/z 158 can also be observed, likely formed through a McLafferty rearrangement of the m/z 200 fragment followed by the loss of an isopropyl group.[1]
Q4: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis?
A4: Both ESI and APCI can be used for this compound analysis.[1][2] ESI is commonly used and often shows good sensitivity for the protonated molecule.[1][3][4][5] However, some studies have reported higher detection sensitivity with APCI, which may also be less susceptible to matrix effects in dilute samples.[2] The optimal choice may depend on your specific sample matrix and instrumentation.
Q5: My signal intensity for this compound is poor. What are some common troubleshooting steps?
A5: Poor signal intensity can be due to several factors.[6] First, ensure your sample concentration is appropriate; overly dilute samples may not produce a strong signal, while highly concentrated samples can cause ion suppression.[6] Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[6] Additionally, consider optimizing your ionization source parameters, such as capillary voltage, nebulizer pressure, and drying gas flow and temperature.[1] If using LC-MS, ensure proper chromatographic conditions.
Troubleshooting Guide: Fragmentor Voltage Optimization
Optimizing the fragmentor voltage is a critical step in developing a robust mass spectrometry method for this compound. The fragmentor voltage influences ion transmission and can induce in-source fragmentation. The ideal setting will maximize the signal of the desired precursor ion while minimizing unwanted fragmentation.
Table 1: Effect of Fragmentor Voltage on this compound Ions
| Fragmentor Voltage Range | Expected Outcome for [M+H]⁺ (m/z 261) | Expected Outcome for Fragment Ions (m/z 200, 176, 158) | Recommendations |
| Low (< 30 V) | High intensity, minimal fragmentation.[1] | Low to negligible intensity.[1] | Ideal for methods where the precursor ion is the target for quantitation or MS/MS. |
| Medium (30 V - 50 V) | Decreasing intensity with increasing voltage.[1] | Increasing intensity. | A good starting point for optimization to balance precursor ion signal and fragmentation. |
| High (50 V - 100 V) | Significant decrease in intensity; may become minor or absent.[1] | High intensity; may become the base peak. | Useful for generating fragment ions for structural confirmation or if a fragment is the target for quantitation. |
| Very High (> 100 V) | Signal for the protonated molecular ion may be completely absent.[1] | Extensive fragmentation, potentially leading to smaller, less specific fragments. | Generally not recommended for quantitative analysis of the precursor ion. |
Note: The optimal fragmentor voltage is instrument-dependent and should be determined empirically.
Experimental Protocol: Optimizing Fragmentor Voltage for this compound
This protocol outlines a systematic approach to determine the optimal fragmentor voltage for this compound analysis using flow injection analysis (FIA) coupled to a mass spectrometer.
1. Preparation of this compound Standard Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.
2. Mass Spectrometer Setup:
-
Set up the mass spectrometer in positive ion ESI mode.
-
Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) directly into the ion source.
-
Set the initial mass spectrometer parameters as follows (these may need to be adjusted based on your instrument):
-
Capillary Voltage: 3500 V
-
Nebulizer Pressure: 30 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
Mass Range: m/z 100-350
-
3. Fragmentor Voltage Ramp Experiment:
-
Begin with a low fragmentor voltage (e.g., 20 V).
-
Acquire a full scan mass spectrum and record the intensities of the [M+H]⁺ ion (m/z 261) and any significant fragment ions (e.g., m/z 200, 176, 158).
-
Increase the fragmentor voltage in increments of 10 V (or smaller increments for finer tuning) up to a maximum of 150 V.
-
At each voltage step, allow the signal to stabilize before recording the ion intensities.
4. Data Analysis:
-
Create a table of fragmentor voltage versus the intensities of the precursor and fragment ions.
-
Plot the intensity of each ion as a function of the fragmentor voltage.
-
The optimal fragmentor voltage will be the value that provides the highest intensity for your ion of interest (typically the [M+H]⁺ ion for quantitative analysis) with an acceptable signal-to-noise ratio and minimal interference from fragments.
Visualizations
Caption: Troubleshooting workflow for fragmentor voltage optimization.
Caption: Proposed in-source fragmentation pathways for this compound.
References
- 1. forendex.southernforensic.org [forendex.southernforensic.org]
- 2. Mass spectrometric analysis of this compound and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of this compound and meprobamate in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
Technical Support Center: Carisoprodol Recovery from Biological Collection Pads
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on Carisoprodol recovery from biological collection pads.
Troubleshooting Guide
This section addresses common issues encountered during the experimental process for this compound recovery.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Recovery | Incomplete Elution from Collection Pad: The solvent may not be efficiently desorbing this compound from the pad material. | • Optimize Elution Solvent: Experiment with different organic solvents or solvent mixtures. Methanol, acetonitrile, and ethyl acetate are commonly used. Consider adding a small percentage of a modifier like ammonium hydroxide to improve the recovery of acidic drugs. • Increase Solvent Volume and/or Elution Time: Ensure the collection pad is fully saturated and allow for sufficient incubation time with the solvent. Gentle agitation or vortexing can also improve elution efficiency. • Multiple Elution Steps: Perform two or three sequential elution steps with fresh solvent and combine the extracts to maximize recovery. |
| Sample Degradation: this compound can be susceptible to degradation, especially at high temperatures.[1][2] | • Avoid High Temperatures: If using an evaporation step to concentrate the sample, use a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[3] • Proper Sample Storage: Store biological samples and extracts at appropriate temperatures (refrigerated or frozen) to minimize degradation.[4] | |
| Inefficient Extraction from Biological Matrix (e.g., Oral Fluid): The chosen extraction method (LLE or SPE) may not be optimal for the sample type. | • Adjust pH for LLE: For liquid-liquid extraction, optimize the pH of the aqueous phase to ensure this compound is in a non-ionized state, improving its partitioning into the organic solvent. • Select Appropriate SPE Sorbent: For solid-phase extraction, use a sorbent that has a high affinity for this compound. Cation exchange/hydrophobic mixed-mode SPE columns have been shown to be effective.[3][5][6] • Condition and Equilibrate SPE Columns Properly: Ensure the SPE columns are properly conditioned with methanol and equilibrated with a suitable buffer before loading the sample.[3] | |
| High Background Noise or Matrix Effects in LC-MS/MS Analysis | Co-elution of Interfering Substances: Components from the collection pad or the biological matrix can interfere with the analysis.[3] | • Optimize Chromatographic Separation: Adjust the mobile phase gradient and/or the HPLC column to improve the separation of this compound from interfering peaks. • Refine Sample Cleanup: Incorporate additional wash steps in your SPE protocol or consider a different LLE solvent to remove interfering substances. • Use a Diverter Valve: If using LC-MS/MS, divert the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences may elute. |
| Ion Suppression or Enhancement: Matrix components can affect the ionization of this compound in the mass spectrometer source.[7] | • Dilute the Sample: A simple dilution of the final extract can sometimes mitigate matrix effects. • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d7) can compensate for matrix effects and improve quantitative accuracy.[7] • Evaluate Matrix Effects: Perform post-extraction addition experiments to quantify the extent of ion suppression or enhancement.[3] | |
| Poor Reproducibility | Inconsistent Sample Collection: The volume of oral fluid collected on the pad can vary. | • Standardize Collection Procedure: Follow the collection device manufacturer's instructions carefully, ensuring the volume adequacy indicator is activated.[8] • Use a Collection Device with a Volume Indicator: Devices like the Quantisal™ have an indicator to signal when a sufficient volume has been collected.[3][5][6] |
| Variability in Extraction Procedure: Inconsistent pipetting, timing, or pH adjustments can lead to variable results. | • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. • Standardize Incubation and Extraction Times: Use a timer to ensure consistent timing for each step of the procedure. • Prepare Buffers and Reagents Freshly: Use freshly prepared solutions to avoid degradation or changes in concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting this compound from oral fluid collection pads?
A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective for this compound. The choice often depends on the desired level of sample cleanup and throughput. SPE, particularly with mixed-mode cation exchange cartridges, can provide cleaner extracts, which is beneficial for sensitive LC-MS/MS analysis.[3][5][6] LLE is a simpler and often faster method that can also yield good results.[9][10]
Q2: Which solvents are recommended for eluting this compound from the collection pad?
A2: Common and effective solvents for eluting this compound include methanol, acetonitrile, and ethyl acetate. A mixture of ethyl acetate and hexane (e.g., 50:50 v/v) has also been used successfully after an SPE cleanup.[3]
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: this compound is susceptible to thermal decomposition.[1][2] It is crucial to avoid high temperatures during any evaporation steps. Using a gentle stream of nitrogen at a controlled temperature (around 40°C) is recommended for solvent evaporation.[3] Proper storage of samples at refrigerated or frozen temperatures is also essential.[4]
Q4: What type of analytical technique is most suitable for this compound quantification?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its primary metabolite, meprobamate, in biological fluids.[1][2][3][5][6] Gas chromatography-mass spectrometry (GC/MS) can also be used, but it often requires a derivatization step to improve the thermal stability of this compound.[1][2][11]
Q5: Should I use an internal standard for this compound analysis?
A5: Yes, using a stable isotope-labeled internal standard, such as this compound-d7, is highly recommended.[7] An internal standard helps to correct for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Oral Fluid
This protocol is based on methodologies described for the extraction of this compound from oral fluid collected with devices like the Quantisal™.[3][5][6]
Materials:
-
Quantisal™ oral fluid collection device
-
Cation exchange/hydrophobic solid-phase extraction (SPE) columns
-
This compound-d7 internal standard solution
-
0.1M Potassium phosphate buffer (pH 6.0)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Add 20 µL of the internal standard solution (this compound-d7) to the oral fluid sample collected in the Quantisal™ transport tube.
-
Add 1 mL of 0.1M potassium phosphate buffer (pH 6.0).
-
Vortex to mix.
-
-
SPE Column Conditioning:
-
Condition the SPE column with 2 mL of methanol.
-
Equilibrate the column with 2 mL of 0.1M potassium phosphate buffer (pH 6.0).
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE column.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the column with 2 mL of 0.1M potassium phosphate buffer (pH 6.0) to remove polar interferences.
-
Wash the column with 2 mL of methanol to remove less polar interferences.
-
Dry the column thoroughly under vacuum for 5 minutes.
-
-
Elution:
-
Elute this compound and the internal standard with 3 mL of a 50:50 (v/v) mixture of ethyl acetate and hexane.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of methanol for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Oral Fluid
This protocol is a general procedure based on common LLE methods for drug extraction from biological fluids.[9][10]
Materials:
-
Oral fluid sample
-
This compound-d7 internal standard solution
-
Saturated NaCl solution
-
Acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 100 µL of the oral fluid/buffer mixture, add 20 µL of the internal standard solution.
-
Vortex for 10 seconds.
-
-
Salt-Assisted Liquid-Liquid Extraction:
-
Add 100 µL of a saturated NaCl solution and vortex for 10 seconds.
-
Add 280 µL of acetonitrile.
-
Vortex for 10 seconds.
-
-
Phase Separation:
-
Centrifuge the sample at 3700 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Sample Transfer:
-
Carefully transfer the upper organic layer to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound recovery.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. cdn.who.int [cdn.who.int]
- 2. cdn.who.int [cdn.who.int]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound and meprobamate in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. "Qualitative Method Validation of Acid/Neutral Drugs this compound, Mepr" by Kate O. Martin [scholarscompass.vcu.edu]
- 8. medtox.labcorp.com [medtox.labcorp.com]
- 9. Rapid Extraction and Qualitative Screening of 30 Drugs in Oral Fluid at Concentrations Recommended for the Investigation of DUID Cases [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple Liquid - Liquid Extraction of this compound and the Metabolite Meprobamate From Suspected Blood and Urine DUI Specimens for GC/MS Analysis | American Academy of Forensic Sciences [aafs.org]
- 11. Simultaneous determination of this compound and meprobamate in human hair using solid-phase extraction and gas chromatography/mass spectrometry of the trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in detecting Carisoprodol vs. its metabolite meprobamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of carisoprodol and its active metabolite, meprobamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in differentiating this compound from meprobamate in biological samples?
The main challenges stem from their structural relationship and pharmacokinetic differences:
-
Parent-Metabolite Relationship: this compound is a prodrug that is metabolized in the liver to meprobamate, which is also a pharmacologically active drug and available as a separate prescription.[1][2] This necessitates methods that can distinguish and accurately quantify both compounds to determine the source of meprobamate.
-
Different Half-Lives: this compound has a much shorter half-life (around 1-3 hours) compared to meprobamate (6-17 hours).[3] This means that depending on the time of sample collection after administration, this compound concentrations may be very low or below the limit of detection, while meprobamate is still present at quantifiable levels.[4]
-
Pharmacogenetic Variability: The metabolism of this compound to meprobamate is primarily mediated by the CYP2C19 enzyme.[4][5] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual differences in the rate of metabolism, affecting the relative concentrations of this compound and meprobamate.[4][6] Poor metabolizers may exhibit higher this compound and lower meprobamate levels than extensive metabolizers for the same dose.[4]
-
Co-administration: Meprobamate is also available as a standalone prescription drug. Therefore, the presence of meprobamate alone in a sample does not definitively indicate the use of this compound.[1][2]
Q2: My immunoassay screen is positive for meprobamate, but the confirmatory LC-MS/MS analysis is negative for this compound. What could be the reason?
This is a common scenario and can be attributed to several factors:
-
Timing of Sample Collection: Due to the short half-life of this compound, it may have been completely metabolized and eliminated from the body by the time the sample was collected, while the longer-lasting meprobamate metabolite is still present.[4]
-
Meprobamate Ingestion: The individual may have taken meprobamate directly, not this compound.[1][2] Immunoassays for this compound often have high cross-reactivity with meprobamate.[3]
-
Rapid Metabolism: The individual could be an ultra-rapid metabolizer of this compound due to their CYP2C19 genotype, leading to very fast conversion of the parent drug to meprobamate.[6]
Q3: I am observing poor sensitivity for this compound and meprobamate using GC-MS without derivatization. How can I improve my results?
Gas chromatography-mass spectrometry (GC-MS) without derivatization can have a high limit of detection (around 2 μg/mL) for carisopoprodol and meprobamate.[7] To enhance sensitivity, consider the following:
-
Derivatization: Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can increase the volatility and improve the chromatographic behavior of the analytes, leading to better sensitivity.[8]
-
Alternative Ionization Techniques: While not GC-MS, switching to a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can offer significantly lower limits of detection.[7]
Q4: What are the advantages of using LC-MS/MS over GC-MS for this compound and meprobamate analysis?
LC-MS/MS is often the preferred method for several reasons:
-
Higher Sensitivity and Specificity: LC-MS/MS typically offers lower limits of detection and quantitation compared to GC-MS.[7] The use of selected reaction monitoring (SRM) enhances specificity.[1][2]
-
No Derivatization Required: LC-MS/MS analysis generally does not require derivatization, which simplifies sample preparation and reduces analysis time.[9]
-
Reduced Thermal Degradation: Some compounds can degrade at the high temperatures used in GC inlets, which is not a concern with LC-MS/MS.
Troubleshooting Guides
Issue 1: Inconsistent quantification results for this compound and meprobamate.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | In LC-MS/MS, co-eluting matrix components can suppress or enhance the ionization of the analytes. Use of deuterated internal standards for both this compound and meprobamate is highly recommended to compensate for these effects.[1][2] A matrix-matched calibration curve should also be used.[1] |
| Improper Sample Preparation | Inefficient extraction can lead to low recovery and variable results. Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For simpler and often robust sample preparation, consider protein precipitation.[9] |
| Internal Standard Issues | Ensure the internal standard is added to all samples, calibrators, and quality controls at the beginning of the extraction process. Verify the purity and concentration of the internal standard solution. The use of non-deuterated internal standards can be less effective in compensating for analytical variability.[3] |
Issue 2: Peak tailing or poor peak shape in LC analysis.
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state and peak shape of the analytes. Adjust the pH of the aqueous component of your mobile phase. The use of a small amount of formic acid is common.[9] |
| Secondary Interactions with Column | Interactions between the analytes and active sites on the silica packing material can cause peak tailing. Use a column with end-capping or a different stationary phase. |
Data Presentation
Table 1: Comparison of Analytical Methods for this compound and Meprobamate Detection
| Parameter | GC-MS (without derivatization) | GC-MS (with derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | ~2 µg/mL[7] | 0.12-0.13 ng/mg (hair)[8] | 0.25 - 5.0 ng/mL (plasma/urine)[7] |
| Limit of Quantitation (LOQ) | High[7] | 0.5 ng/mg (hair)[8] | 10 ng/mL (oral fluid)[10] |
| Sample Preparation | Extraction[11] | Extraction and Derivatization[8] | Protein Precipitation or SPE[9][10] |
| Throughput | Lower | Lower | Higher |
Table 2: Pharmacokinetic Properties of this compound and Meprobamate
| Parameter | This compound | Meprobamate |
| Half-life | 1-3 hours[3] | 6-17 hours[3] |
| Time to Peak Plasma Concentration | ~1.5-1.7 hours[4] | Slower than this compound |
| Primary Metabolizing Enzyme | CYP2C19[4][5] | N/A |
| Therapeutic Plasma Concentration | 2.1 mg/L (after 350 mg dose)[12] | 4.0 mg/L (after 700 mg this compound dose)[12] |
| Potentially Fatal Blood Concentration | > 15 mg/L[12] | Varies |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound and Meprobamate in Plasma/Serum
This protocol is a generalized procedure based on common practices.[1][2]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum, add an appropriate volume of internal standard solution (containing deuterated this compound and meprobamate).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 4 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Gradient: A suitable gradient to separate meprobamate and this compound.
-
Flow Rate: 0.4 mL/min.[9]
-
Injection Volume: 5 µL.
-
MS Detection: Selected Reaction Monitoring (SRM) of at least two transitions for each analyte and internal standard for quantification and qualification.
-
Mandatory Visualization
Caption: Metabolic pathway of this compound.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.who.int [cdn.who.int]
- 5. ovid.com [ovid.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Mass spectrometric analysis of this compound and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of this compound and meprobamate in human hair using solid-phase extraction and gas chromatography/mass spectrometry of the trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound & Meprobamate Analysis by LCMS - AppNote [mtc-usa.com]
- 10. academic.oup.com [academic.oup.com]
- 11. nyc.gov [nyc.gov]
- 12. academic.oup.com [academic.oup.com]
Addressing Carisoprodol's lack of a significant UV chromophore
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the analytical challenges posed by Carisoprodol's lack of a significant UV chromophore.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to detect using standard HPLC-UV methods?
This compound's molecular structure lacks a significant UV chromophore, which is the part of a molecule responsible for absorbing light in the ultraviolet-visible spectrum.[1][2][3] Common analytical techniques like HPLC with UV detection rely on a compound's ability to absorb light to detect and quantify it. Because this compound does not absorb light strongly at typical analytical wavelengths (220-400 nm), it produces a very weak or non-existent signal, making standard UV detection highly insensitive for this compound.[3][4]
Q2: Is it possible to use a UV detector for this compound analysis at all?
Yes, but with significant limitations. This compound's carbamate and amide bonds exhibit some absorbance in the far-UV range, typically between 194 nm and 200 nm.[1][5] While detection at these low wavelengths is possible, this region is highly susceptible to interference from solvents, mobile phase additives, and other sample matrix components, which can lead to high background noise and a fluctuating baseline.[5] This approach may be viable for analyzing high-concentration samples like bulk drug material or pharmaceutical formulations but is generally unsuitable for low-concentration bioanalytical applications.
Q3: What are the primary alternative analytical methods for this compound quantification?
Given the challenges with UV detection, several more suitable methods are routinely employed:
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): This method is recommended by the United States Pharmacopeia (USP) for this compound tablets.[1][5][6] RI detectors measure the difference in the refractive index between the mobile phase and the sample eluting from the column, making them useful for non-UV absorbing compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high specificity. However, this compound is prone to thermal degradation in the hot GC injector port.[1][7] Therefore, a chemical derivatization step is often required to increase its thermal stability and volatility before analysis.[7][8][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for bioanalytical applications (e.g., in plasma or urine) due to its exceptional sensitivity and selectivity.[7][8][10][11][12][13] It can accurately quantify this compound at very low concentrations, even in complex biological matrices.
-
HPLC with Pre-Column Derivatization: This technique involves chemically modifying the this compound molecule by attaching a UV-active or fluorescent tag before injecting it into the HPLC system.[4] This allows for sensitive detection using a standard UV or fluorescence detector.
Q4: What is derivatization and how does it help in this compound analysis?
Derivatization is a technique used to chemically alter a compound to make it more suitable for a specific analytical method.
-
For HPLC-UV: A derivatizing agent with a strong chromophore (a UV-absorbing group) is reacted with this compound. This attaches the "tag" to the molecule, allowing it to be easily detected by a UV detector. A common reagent for this is 1,2-naphthoquinone-4-sulphonic acid sodium salt (NQS).[4]
-
For GC-MS: Derivatization is used to increase the thermal stability and volatility of this compound, preventing it from breaking down at high temperatures.[7][8] Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are frequently used for this purpose.[9]
Troubleshooting Guides
Issue: No peak is observed for this compound during HPLC-UV analysis at 220 nm or higher.
-
Primary Cause: this compound does not absorb UV light at these wavelengths due to the absence of a suitable chromophore.[3] Your detector is functioning correctly, but the analyte itself is invisible.
-
Solutions:
-
Adjust Wavelength: Lower the detection wavelength to the 194-200 nm range. Note that you must use high-purity HPLC-grade solvents and a simple mobile phase (e.g., acetonitrile and water) to minimize background absorbance.[1][5]
-
Implement Derivatization: Use a pre-column derivatization protocol to attach a UV-absorbing tag to the this compound molecule, enabling detection at a higher, more stable wavelength.[4]
-
Change Detection Method: If available, switch to a more suitable detector such as a Refractive Index (RI) detector or, ideally, a mass spectrometer (LC-MS).[5][7]
-
Issue: During GC-MS analysis, the this compound peak is broad, split, or shows evidence of degradation.
-
Primary Cause: this compound is thermally labile and can easily decompose in the high temperature of the GC injection port, leading to poor chromatography and inaccurate quantification.[1][7]
-
Solutions:
-
Perform Derivatization: The most effective solution is to derivatize the sample before injection. Using a silylating agent like BSTFA will create a more thermally stable derivative of this compound, resulting in a sharp, symmetrical peak.[9]
-
Optimize Injector Temperature: Carefully lower the injection port temperature in increments to find the minimum temperature that allows for efficient volatilization without causing significant degradation.
-
Switch to LC-MS/MS: This technique avoids the high temperatures associated with GC, completely eliminating the issue of thermal degradation. It is the modern gold standard for this type of analysis.[7]
-
Quantitative Method Comparison
The following table summarizes the performance characteristics of various validated analytical methods for this compound quantification.
| Analytical Method | Matrix | Linearity Range | LOD | LOQ | Citation(s) |
| HPLC-UV (194 nm) | Bulk / Formulation | 5.0 - 500.0 µg/mL | 0.41 µg/mL | 1.26 µg/mL | [5] |
| HPLC-UV (240 nm) | Bulk / Formulation | 1.0 - 30.0 µg/mL | 0.092 µg/mL | 0.299 µg/mL | [6] |
| HPLC-UV (Derivatization) | Formulation | 1 - 150 µg/mL | 35.9 ng/mL | - | [4] |
| HPTLC (Derivatization) | Formulation | 50 - 300 µ g/spot | 25 µ g/spot | 50 µ g/spot | [2] |
| GC-MS | Whole Blood | 0 - 20 mg/L | 0.2 mg/L | 0.4 mg/L | [14] |
| GC-MS (Derivatization) | Hair | 0.5 - 10.0 ng/mg | 0.13 ng/mg | - | [9] |
| LC-MS/MS | Human Plasma | 25 - 3000 ng/mL | - | - | [11] |
| LC-MS/MS | Rat Brain Microdialysate | - | - | ~1 ng/mL | [8] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Protocols
Protocol 1: HPLC with Pre-Column Derivatization and UV Detection
This protocol is adapted for the derivatization of this compound with 1,2-naphthoquinone-4-sulphonic acid sodium salt (NQS) for UV detection.[4]
1. Reagent Preparation:
-
NQS Solution (0.2% w/v): Dissolve 0.2 g of NQS in 100 mL of distilled water. Prepare this solution fresh and store it in a dark, foil-wrapped flask.
-
Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in water and adjust the pH to 9.0 using a 2 M sodium hydroxide solution.
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile. Create working standards by diluting the stock solution.
2. Derivatization Procedure:
-
In a clean vial, mix 1.0 mL of the this compound standard or sample solution.
-
Add 1.0 mL of the Borate Buffer (pH 9.0).
-
Add 1.0 mL of the 0.2% NQS solution.
-
Vortex the mixture thoroughly.
-
Incubate the vial in a water bath at 70°C for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for injection into the HPLC system.
3. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH 3.0) in a 20:80 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma
This protocol provides a general framework for bioanalysis using liquid-liquid extraction (LLE).[11]
1. Reagent and Solution Preparation:
-
Internal Standard (IS): Prepare a working solution of a suitable internal standard (e.g., this compound-d7 or a structurally similar compound) in methanol.
-
Extraction Solvent: A common solvent is a mixture of ethyl acetate or methyl tert-butyl ether (MTBE).
-
Reconstitution Solvent: Typically the initial mobile phase composition (e.g., 15% Acetonitrile in 10mM Ammonium Formate).
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 250 µL of human plasma sample into a microcentrifuge tube.
-
Add a specified amount of the internal standard working solution.
-
Add 1.0 mL of the extraction solvent.
-
Vortex for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried residue in 200 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for injection.
3. LC-MS/MS Conditions:
-
LC Column: Phenyl or C18 column suitable for mass spectrometry.
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., starting at 15% B, ramping up to 85% B).
-
Flow Rate: 0.8 - 1.2 mL/min
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
Visual Guides
References
- 1. Method Development and Validation of this compound and its Impurities by Ultra Violet-High Performance Liquid Chromatography [article.sapub.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. forendex.southernforensic.org [forendex.southernforensic.org]
- 4. academic.oup.com [academic.oup.com]
- 5. jchps.com [jchps.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. cdn.who.int [cdn.who.int]
- 8. Mass spectrometric analysis of this compound and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of this compound and meprobamate in human hair using solid-phase extraction and gas chromatography/mass spectrometry of the trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajpaonline.com [ajpaonline.com]
- 12. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. This compound & Meprobamate Analysis by LCMS - AppNote [mtc-usa.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability and Analysis of Carisoprodol in Biological Samples
Welcome to the technical support center for the toxicological analysis of carisoprodol and its primary metabolite, meprobamate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, processing, and analysis of biological specimens containing these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for biological samples containing this compound and meprobamate?
A1: For optimal stability, it is recommended to store biological samples frozen, preferably at -20°C or lower, especially for long-term storage. One study on postmortem blood samples indicated that storage at -20°C was effective for preserving a wide range of drugs over many years. For urine samples, stability has been demonstrated for up to 3 weeks at ambient, refrigerated, and frozen temperatures. Another source suggests urine can be stored at 2-8°C for up to one week and at -20°C for as long as 17 months.[1][2] Short-term storage at refrigerated temperatures (2-8°C) is also acceptable. Room temperature storage should be minimized to prevent potential degradation.
Q2: How stable are this compound and meprobamate in processed samples, for instance, in an autosampler?
A2: The stability of processed samples is crucial for accurate quantification, especially during long analytical runs. Data on the stability of this compound and meprobamate in reconstituted extracts stored in an autosampler is limited. General best practice is to analyze processed samples as soon as possible. If storage is necessary, it should be at a controlled, cool temperature (e.g., 4°C) to minimize evaporation and potential degradation. It is recommended to perform an in-house stability study to determine the acceptable storage duration for your specific extraction method and solvent.
Q3: What is the effect of preservatives, such as sodium fluoride, on the stability of this compound?
A3: Sodium fluoride is a commonly used preservative in forensic toxicology to inhibit enzymatic activity and microbial growth. While specific quantitative data on its effect on this compound and meprobamate stability is not extensively detailed in readily available literature, its use is generally recommended for preserving drugs in whole blood samples, particularly for long-term storage. It is important to note that the addition of preservatives can sometimes lead to matrix effects or, in some cases, a decrease in analyte concentration due to salting-out effects or pH changes. Therefore, validation of your analytical method with the specific preservative and concentration is essential.
Q4: How many freeze-thaw cycles can samples containing this compound and meprobamate undergo without significant degradation?
A4: Specific data on the freeze-thaw stability of this compound and meprobamate in biological matrices is not well-documented in the reviewed literature. However, for many analytes, repeated freeze-thaw cycles can lead to degradation. It is a general best practice to minimize the number of freeze-thaw cycles. If a sample needs to be accessed multiple times, it is advisable to aliquot it into smaller volumes before the initial freezing.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound and meprobamate.
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize Extraction Method: For Solid-Phase Extraction (SPE), ensure the sorbent type is appropriate and that the pH of the sample and wash/elution solvents are optimal. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH adjustments. For Protein Precipitation (PPT), ensure the ratio of precipitant to sample is sufficient for complete protein removal. |
| - Check for Proper pH: The pH of the sample can significantly impact the extraction efficiency of this compound and meprobamate. Ensure the pH is adjusted correctly for the chosen extraction method. | |
| Analyte Degradation | - Minimize Sample Processing Time: Process samples promptly and avoid prolonged exposure to room temperature. |
| - Check for Thermal Degradation: this compound is known to be thermally labile, especially during GC-MS analysis. If using GC-MS, consider derivatization to improve thermal stability. For LC-MS/MS, ensure the ion source temperature is not excessively high. | |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | - Dilute the Sample: A simple dilution of the final extract can sometimes mitigate matrix effects. |
| - Improve Sample Cleanup: Employ a more rigorous extraction method, such as SPE, to remove interfering matrix components. | |
| - Use an Isotope-Labeled Internal Standard: Deuterated internal standards for both this compound and meprobamate are commercially available and can help compensate for matrix effects. |
Poor Chromatography (Peak Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination | - Use a Guard Column: A guard column will protect the analytical column from contaminants in the sample matrix. |
| - Flush the Column: Flush the column with a strong solvent to remove any adsorbed compounds. | |
| Inappropriate Mobile Phase | - Adjust Mobile Phase Composition: Optimize the mobile phase composition (e.g., organic solvent ratio, pH) to improve peak shape. |
| - Check for Mobile Phase Degradation: Prepare fresh mobile phase daily. | |
| Injection Solvent Mismatch | - Reconstitute in a Weaker Solvent: The injection solvent should ideally be weaker than or of similar strength to the initial mobile phase to ensure good peak shape. |
| Column Overload | - Reduce Injection Volume or Concentration: Injecting too much analyte can lead to peak broadening and tailing. |
Data Presentation
Stability of this compound and Meprobamate in Urine
| Storage Condition | Duration | Analyte | Stability | Reference |
| Ambient | 3 weeks | This compound & Meprobamate | Stable | [1] |
| Refrigerated (2-8°C) | 3 weeks | This compound & Meprobamate | Stable | [1] |
| Frozen | 3 weeks | This compound & Meprobamate | Stable | [1] |
| Refrigerated (2-8°C) | 1 week | Meprobamate | Stable | [2] |
| Frozen (-20°C) | 17 months | Meprobamate | Stable | [2] |
Note: The term "stable" in the referenced literature indicates that the analyte concentration remained within acceptable limits for quantitative analysis, though specific percentage changes were not always provided.
Experimental Protocols
Solid-Phase Extraction (SPE) from Urine
This protocol is a general guideline and may require optimization for your specific laboratory conditions and instrumentation.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard solution (e.g., deuterated this compound and meprobamate). Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of the buffer used in the pre-treatment step.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen.
-
Elution: Elute the analytes with 2 mL of a suitable elution solvent (e.g., a mixture of a volatile organic solvent and a small amount of a basic modifier like ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protein Precipitation (PPT) from Whole Blood/Plasma
This is a rapid and simple extraction method suitable for high-throughput screening.
-
Sample Preparation: To a 100 µL aliquot of whole blood or plasma in a microcentrifuge tube, add an internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to the sample.
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the initial mobile phase. This step can help to concentrate the sample and ensure compatibility with the chromatographic system.
-
Analysis: The supernatant (or reconstituted extract) is ready for injection into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting guide for low analyte recovery.
References
Minimizing Carisoprodol fragmentation in mass spectrometry analysis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize Carisoprodol fragmentation during mass spectrometry (MS) analysis, ensuring accurate and reproducible quantification.
Troubleshooting Guide: Managing this compound Fragmentation
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Question: Why is the abundance of my this compound precursor ion ([M+H]⁺, m/z 261.2) low, while fragment ions (e.g., m/z 176.1) are unusually high in my full scan or SIM spectrum?
Answer: This issue typically points to excessive in-source fragmentation, where the compound fragments within the ion source before entering the mass analyzer.[1][2] this compound is susceptible to this phenomenon. The primary cause is overly energetic conditions in the ion source.
Troubleshooting Steps:
-
Reduce the Cone/Fragmentor Voltage: This is the most critical parameter for controlling in-source fragmentation.[1][2][3] A high cone voltage (also known as fragmentor voltage or declustering potential) accelerates ions into the skimmer cone, causing them to collide with gas molecules and break apart.[2][3]
-
Action: Systematically decrease the cone voltage in increments (e.g., 5-10 V) and reinject the sample. Monitor the intensity of the precursor ion at m/z 261.2; it should increase as the fragment ion intensity decreases. The optimal voltage will maximize the precursor signal without significant fragmentation.[4]
-
-
Optimize Ion Source Temperature: High source temperatures can provide enough thermal energy to cause analyte degradation and fragmentation.[2]
-
Check Nebulizer Gas Pressure: While less common, very high nebulizer gas pressure can sometimes contribute to ion instability.
Question: My quantitative results for this compound are inconsistent and show poor reproducibility. Could fragmentation be the cause?
Answer: Yes, inconsistent or unintended fragmentation can lead to poor analytical reproducibility. If the balance between the precursor and fragment ions shifts between injections, the intensity of the ion being monitored for quantification will fluctuate. This can result from unstable source conditions or variations in the sample matrix.
Troubleshooting Steps:
-
Stabilize Source Conditions: Follow the steps above to find a robust (lower energy) set of source parameters that favors the precursor ion. This will make the analysis less sensitive to minor fluctuations.
-
Evaluate Matrix Effects: Different sample matrices can affect ionization efficiency and the degree of in-source fragmentation. Atmospheric pressure chemical ionization (APCI) can sometimes be less prone to matrix effects than electrospray ionization (ESI) for certain compounds.[7]
-
Use an Isotope-Labeled Internal Standard: The most effective way to ensure accurate quantification is to use a stable isotope-labeled internal standard, such as this compound-d7.[5] This standard will co-elute and experience the same ionization and fragmentation effects as the analyte, correcting for variability.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary fragments of this compound in positive ion ESI-MS/MS?
A1: this compound has a protonated molecular ion [M+H]⁺ at m/z 261.2 .[7][8] In MS/MS analysis or through in-source fragmentation, it primarily yields two significant product ions:
-
m/z 176.1: This fragment corresponds to the loss of isopropylformamide.[1]
-
m/z 158.1: This fragment is often proposed to form through a rearrangement and subsequent loss of an isopropyl group.[1][6]
Q2: Which ionization technique is better for this compound analysis, ESI or APCI?
A2: Both positive ion electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been successfully used for this compound analysis.[7][9][10] ESI is more common in recent literature.[1][6] However, some studies have found that APCI can offer higher detection sensitivity and may be less susceptible to matrix effects for this compound and its metabolite.[7] The choice may depend on your specific instrument, sample matrix, and sensitivity requirements.
Q3: What are typical Multiple Reaction Monitoring (MRM) transitions for quantifying this compound?
A3: For quantitative analysis using a triple quadrupole mass spectrometer, two transitions are typically monitored for confirmation. The most intense and stable transition is used for quantification.
Quantitative Data Summary
The following tables summarize key mass spectrometry parameters for this compound analysis.
Table 1: this compound Mass and Key Fragments
| Analyte | Formula | Molecular Weight | Precursor Ion [M+H]⁺ (m/z) | Primary Product Ions (m/z) |
| This compound | C₁₂H₂₄N₂O₄ | 260.33 | 261.2 | 176.1, 158.1, 97.0 |
Table 2: Example Optimized MS/MS Parameters
| Parameter | Value | Purpose | Reference |
| Ionization Mode | Positive ESI or APCI | Ion Formation | [7][10] |
| Capillary Voltage | 3000 - 4000 V | Electrospray Generation | [1][6] |
| Cone/Fragmentor Voltage | 20 - 60 V | Ion Transfer & Fragmentation Control | [5][6][7] |
| Desolvation Gas Temp. | 300 - 350 °C | Solvent Evaporation | [1][5] |
| Desolvation Gas Flow | 10 - 12 L/min | Solvent Evaporation | [1][5] |
| Collision Energy (for 261.2→176.1) | ~20 V | Collision-Induced Dissociation (CID) | [7] |
Note: Optimal values are instrument-dependent and should be determined empirically.
Detailed Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a typical starting point for method development.
1. Sample Preparation (Human Plasma)
-
To 100 µL of plasma, add an appropriate amount of this compound-d7 internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.[11]
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 65:35 water:acetonitrile with 0.1% formic acid).[1][11]
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).[7][11]
-
Gradient: 40% B held for 0.5 min, ramp to 100% B over 4 min, hold for 1 min, return to 40% B and re-equilibrate. (Isocratic elution at ~35% acetonitrile is also possible).[1][11]
-
Injection Volume: 5 µL.[7]
-
Column Temperature: 50°C.[5]
3. Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization: Positive Ion Electrospray (ESI+).[10]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions:
-
Source Settings: Optimize cone voltage and collision energy by infusing a standard solution to maximize the signal for the transitions above. Start with the values in Table 2 and adjust as needed.
Visualizations
Caption: Proposed ESI+ fragmentation pathway for this compound.
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
References
- 1. forendex.southernforensic.org [forendex.southernforensic.org]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Mass spectrometric analysis of this compound and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. This compound & Meprobamate Analysis by LCMS - AppNote [mtc-usa.com]
Technical Support Center: Enhancing Sensitivity for Low Concentration Carisoprodol Detection
Welcome to the technical support center for Carisoprodol detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the sensitive detection of this compound and its primary metabolite, meprobamate, at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting low concentrations of this compound?
A1: The most prevalent and sensitive methods for detecting low concentrations of this compound and its metabolite, meprobamate, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays.[1][2][3][4][5] LC-MS/MS is considered the gold standard for confirmation and quantification due to its high sensitivity and specificity.[4] Immunoassays are often used for initial screening due to their high throughput.[1]
Q2: Why is it important to also detect meprobamate when analyzing for this compound?
A2: this compound has a short biological half-life (approximately 1-3 hours) and is extensively metabolized in the body to meprobamate, which has a much longer half-life (6-17 hours).[4] Therefore, depending on the time of sample collection, this compound concentrations may be below the limit of detection, while meprobamate is still present at detectable levels.[4] Detecting both compounds increases the window of detection and provides a more accurate assessment.
Q3: What are the typical limits of detection (LOD) and quantitation (LOQ) for this compound?
A3: The LOD and LOQ for this compound can vary depending on the analytical method and the sample matrix. For LC-MS/MS methods, LOQs can be as low as 0.25–5.0 ng/mL in biological fluids.[6] Some studies have demonstrated linear quantitative ranges from 25-3000 ng/mL in human plasma.[7] Immunoassays can have reportable ranges starting from 25 ng/mL for this compound in urine.[1]
Q4: How should I store my samples to ensure the stability of this compound and meprobamate?
A4: For short-term storage (up to one week), refrigeration at 2-8°C is recommended for urine samples.[8] For long-term storage, samples should be frozen at -20°C, where meprobamate in urine has been shown to be stable for up to 17 months.[8] It is crucial to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
LC-MS/MS Analysis
Q5: I am observing low recovery of this compound in my LC-MS/MS analysis. What are the possible causes and solutions?
A5: Low recovery can stem from various factors throughout the analytical process. Here are some common causes and troubleshooting steps:
-
Inefficient Extraction:
-
Problem: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimized for this compound.
-
Solution: Ensure the pH of the sample is appropriate for the chosen extraction method. For SPE, verify that the sorbent type is suitable and that the washing and elution steps are optimized. For LLE, experiment with different organic solvents to improve extraction efficiency. The use of deuterated internal standards for both this compound and meprobamate is highly recommended to compensate for extraction inefficiencies and matrix effects.[2][3]
-
-
Matrix Effects:
-
Problem: Components in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[6]
-
Solution: Atmospheric Pressure Chemical Ionization (APCI) can be less prone to matrix effects for dilute samples compared to Electrospray Ionization (ESI).[6] Implementing a more rigorous sample cleanup procedure, such as a more selective SPE protocol, can help remove interfering substances. Diluting the sample may also mitigate matrix effects, but this will also reduce the analyte concentration.
-
-
Adsorption to Surfaces:
-
Problem: this compound, being a relatively hydrophobic molecule, can adsorb to plasticware and surfaces within the LC system.
-
Solution: Use low-adsorption vials and pipette tips. Ensure the LC system is properly passivated.
-
Q6: My chromatographic peaks for this compound are showing fronting or splitting. What should I do?
A6: Poor peak shape is often related to issues with the mobile phase, the analytical column, or the injection solvent.
-
Problem: The sample solvent may be too strong, causing the analyte to move too quickly through the column initially.
-
Solution: Whenever possible, dissolve and inject the sample in a solvent that is weaker than or the same as the initial mobile phase composition.[9] Ensure the column is adequately equilibrated with the initial mobile phase before injection.[10] Check for column contamination or degradation; if necessary, wash or replace the column.
Q7: I am struggling to achieve sufficient ionization for this compound in the mass spectrometer. How can I improve the signal intensity?
A7: Optimizing the ionization source parameters is key to enhancing sensitivity.
-
Problem: The electrospray ionization (ESI) conditions may not be optimal for this compound.
-
Solution:
-
Mobile Phase Additives: Adding a small amount of an acid, such as formic acid, to the mobile phase can promote protonation and enhance the signal in positive ion mode.[11]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) has been shown to provide higher detection sensitivity for this compound compared to ESI.[6]
-
Source Parameters: Optimize the spray voltage, gas flows (nebulizer and auxiliary gas), and capillary temperature to maximize the signal for your specific instrument.
-
Immunoassay Analysis
Q8: I am getting false positive results in my this compound immunoassay. What could be the cause?
A8: False positives in immunoassays are often due to cross-reactivity with other substances.
-
Problem: The antibodies used in the assay may bind to compounds that are structurally similar to this compound or meprobamate.[12][13]
-
Solution: Review the manufacturer's documentation for a list of known cross-reacting substances. If a sample tests positive in the immunoassay, it is essential to confirm the result using a more specific method like LC-MS/MS.[4]
Q9: My immunoassay results are inconsistent. What should I check?
A9: Inconsistent results can be due to several factors related to sample handling and assay procedure.
-
Problem: Improper sample storage, handling, or assay execution can lead to variability.
-
Solution:
-
Sample Integrity: Ensure that samples have been stored correctly and brought to room temperature before analysis.[8] Check for any signs of sample adulteration.[8]
-
Reagent Handling: Verify that the assay reagents have not expired and have been stored at the recommended temperature (typically 2-8°C).[8]
-
Calibration and Controls: Run calibrators and quality controls with each batch of samples to ensure the assay is performing within specifications.[8]
-
Data Presentation
Table 1: Comparison of Detection Methods for this compound and Meprobamate
| Feature | LC-MS/MS | Homogeneous Enzyme Immunoassay (HEIA) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Competitive binding between labeled and unlabeled analyte for a limited number of antibody sites.[8] |
| Primary Use | Confirmation and quantification.[4] | Screening.[1] |
| Sensitivity | High (LOQ as low as 0.25 ng/mL).[6] | Moderate (Reportable range starts at 25 ng/mL).[1] |
| Specificity | High. | Can be affected by cross-reactivity.[12][13] |
| Throughput | Lower. | High.[1] |
| Instrumentation | Liquid chromatograph and tandem mass spectrometer. | Clinical chemistry analyzer.[8] |
Experimental Protocols
Protocol 1: LC-MS/MS for this compound and Meprobamate in Plasma
This protocol is a generalized procedure based on common practices in published methods.[5][7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of human plasma, add an internal standard solution (e.g., this compound-d7 and Meprobamate-d7).
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: A C18 or Phenyl column is commonly used.
-
Mobile Phase: A gradient of 10mM Ammonium formate and Acetonitrile is often employed.[7]
-
Flow Rate: Approximately 1.0-1.2 mL/min.[7]
-
Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[6]
-
MS Detection: Selected Reaction Monitoring (SRM) of precursor and product ion transitions for this compound, meprobamate, and their internal standards.
Protocol 2: Homogeneous Enzyme Immunoassay (HEIA) for this compound/Meprobamate in Urine
This protocol is based on the principles of commercially available HEIA kits.[8]
1. Principle The assay is based on the competition between the drug in the sample and a drug-enzyme (G6PDH) conjugate for a fixed amount of antibody binding sites. In the absence of the drug in the sample, the antibody binds the drug-enzyme conjugate, inhibiting the enzyme's activity. The presence of the drug in the sample leads to less binding of the conjugate and thus less inhibition of the enzyme. The enzyme activity is directly proportional to the drug concentration in the sample.[8]
2. Procedure (Automated Analyzer)
-
Calibrators, controls, and patient urine samples are loaded onto a clinical chemistry analyzer.
-
The analyzer pipettes the sample and the antibody reagent into a reaction cuvette.
-
After a short incubation, the enzyme conjugate reagent is added.
-
The rate of absorbance change is measured, which is proportional to the enzyme activity.
-
The analyzer calculates the drug concentration based on a calibration curve.
Visualizations
Caption: Workflow for LC-MS/MS detection of this compound.
Caption: Principle of competitive binding in an immunoassay.
References
- 1. Determination of this compound and meprobamate in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. cdn.who.int [cdn.who.int]
- 5. academic.oup.com [academic.oup.com]
- 6. Mass spectrometric analysis of this compound and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. lin-zhi.com [lin-zhi.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biochemia-medica.com [biochemia-medica.com]
Troubleshooting ionization suppression in Carisoprodol qualitative analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ionization suppression during the qualitative analysis of Carisoprodol.
Frequently Asked Questions (FAQs)
Q1: What is ionization suppression and why is it a concern in the analysis of this compound?
Ionization suppression is a phenomenon observed in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased signal intensity, impacting the accuracy and sensitivity of the analysis.[2][3] In bioanalytical methods, components from biological matrices like plasma or urine are common causes of this issue.[4][5]
Q2: How can I identify if ionization suppression is affecting my this compound analysis?
A common method to detect ionization suppression is through a post-column infusion experiment.[4] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer's ion source after the analytical column. When a blank matrix sample (without this compound) is injected, any dip in the constant signal baseline indicates the elution of matrix components that are causing suppression.[4]
Q3: What are the primary causes of ionization suppression in this compound analysis?
The primary causes of ionization suppression are often related to the sample matrix and the analytical method itself. These can include:
-
Inadequate sample cleanup: Residual matrix components such as proteins, salts, and phospholipids can interfere with the ionization of this compound.[1][4]
-
Co-eluting endogenous matrix components: Substances from the biological sample that have similar chromatographic retention times to this compound can compete for ionization.[1]
-
Mobile phase composition: The pH and organic content of the mobile phase can influence ionization efficiency.[1]
-
High analyte concentration: While less common for suppression, high concentrations of other compounds in the sample can impact the ionization of the target analyte.[2]
Troubleshooting Guide
Issue: Low or inconsistent signal intensity for this compound.
This is a common symptom of ionization suppression. The following steps can help you troubleshoot and mitigate this issue.
Step 1: Evaluate and Optimize Sample Preparation
Inadequate sample preparation is a leading cause of matrix-induced ionization suppression.[1] The goal is to effectively remove interfering components from the sample before analysis.
-
Protein Precipitation (PPT): While a simple and common technique, PPT may not provide the cleanest extracts and can lead to significant ion suppression.[6]
-
Liquid-Liquid Extraction (LLE): LLE generally offers cleaner extracts compared to PPT, resulting in reduced ion suppression.[6]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and can significantly reduce ionization suppression.[1][6]
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Technique | Typical Solvent(s) | Key Advantages | Potential for Ion Suppression |
| Protein Precipitation | Acetonitrile[7] | Simple, fast | High[6] |
| Liquid-Liquid Extraction | Ethyl acetate-hexane (50:50 v/v)[8] | Good cleanup, reduces matrix effects | Moderate |
| Solid-Phase Extraction | Cation exchange/hydrophobic columns[8][9] | Excellent cleanup, minimal ion suppression | Low |
Step 2: Optimize Chromatographic Conditions
Chromatographic separation plays a crucial role in separating this compound from potentially interfering matrix components.
-
Column Chemistry: The choice of the analytical column can impact selectivity. For this compound analysis, C18 and Phenyl columns have been successfully used.[7][10][11]
-
Mobile Phase Modification: Adjusting the mobile phase composition, such as the organic solvent ratio and the pH, can alter the retention times of this compound and interfering compounds, potentially resolving them.[1] Formic acid and ammonium formate are common mobile phase additives in this compound analysis.[7][10][12]
-
Gradient Elution: Employing a gradient elution program can improve the separation of this compound from matrix components that might co-elute in an isocratic method.[7]
Table 2: Example Chromatographic Conditions for this compound Analysis
| Parameter | Method 1[10] | Method 2[7] | Method 3[8] |
| Column | C18 | Cogent Bidentate C18™ | Zorbax Eclipse XDB-C18 |
| Mobile Phase A | Water with 0.1% Formic Acid | DI Water with 0.1% Formic Acid | 20 mM Ammonium Formate (pH 6.4) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | Methanol |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.7 mL/min |
| Injection Volume | 1.0 µL | 1.0 µL | 5 µL |
Step 3: Adjust Mass Spectrometer Ionization Settings
If sample preparation and chromatography optimization do not resolve the issue, adjusting the ionization source parameters can be effective.
-
Switching Ionization Mode: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2] If your instrument allows, switching to APCI may reduce the suppression effect.[6] In some cases, switching from positive to negative ionization mode in ESI can also be beneficial, as fewer matrix components may ionize in negative mode.[2][6]
-
Ion Source Optimization: Fine-tuning ion source parameters such as nebulizer pressure, drying gas flow rate, and temperature can sometimes improve the ionization of this compound relative to interfering species.[10]
Experimental Protocols
Protocol 1: Post-Column Infusion for a qualitative assessment of Ion Suppression
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal on your LC-MS/MS system.
-
Set up a 'T' junction between the analytical column and the mass spectrometer's ion source.
-
Infuse the this compound standard solution through the 'T' junction into the ion source at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.
-
While the standard is being infused, inject a blank, extracted matrix sample (e.g., plasma or urine extract prepared using your standard protocol) onto the LC column.
-
Monitor the signal of the infused this compound. A drop in the signal intensity during the chromatographic run indicates the elution of matrix components that cause ionization suppression.
Visualizations
Caption: Troubleshooting workflow for ionization suppression in this compound analysis.
Caption: The mechanism of ionization suppression in LC-MS analysis.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound & Meprobamate Analysis by LCMS - AppNote [mtc-usa.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of this compound and meprobamate in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. forendex.southernforensic.org [forendex.southernforensic.org]
- 11. ajpaonline.com [ajpaonline.com]
- 12. swgdrug.org [swgdrug.org]
Refining gradient elution for chromatographic separation of Carisoprodol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Carisoprodol, with a focus on refining gradient elution methods.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic analysis of this compound?
A1: The primary challenges in this compound analysis include its lack of a strong UV chromophore, leading to low sensitivity with UV detection, and its thermal instability, which can cause decomposition and poor chromatography in Gas Chromatography (GC) methods.[1] Therefore, developing a robust and sensitive HPLC-UV or LC-MS/MS method is often preferred.
Q2: Why is a gradient elution sometimes preferred over an isocratic method for this compound analysis?
A2: A gradient elution is particularly useful when analyzing this compound along with its impurities or other active pharmaceutical ingredients (APIs).[1] It allows for the effective separation of compounds with different polarities in a single run. For instance, a gradient can start with a weaker mobile phase to retain and separate early-eluting polar impurities and then increase the organic solvent concentration to elute the more non-polar this compound and other less polar impurities. While isocratic methods can be simpler and faster for the sole quantification of this compound, they may not provide adequate resolution for complex mixtures.[2]
Q3: What are the typical starting conditions for developing a gradient HPLC method for this compound?
A3: A good starting point for a reversed-phase HPLC method would be a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 3.1) and acetonitrile.[1] The gradient can begin with a high aqueous component and gradually increase the acetonitrile concentration. Detection is often performed at a low wavelength, such as 200 nm, to maximize the absorbance of this compound.[1]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Ensure the mobile phase pH is appropriate to keep this compound in a neutral state. The use of a buffer, such as phosphate buffer, is recommended.[1][2] Adding a competing amine like triethylamine (TEA) to the mobile phase can also help to reduce peak tailing by masking active silanol groups on the column.[3] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[1] |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. For gradient elution, a longer equilibration time may be necessary. |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is properly degassed. Check the pump performance and ensure there are no leaks. |
| Temperature Variations | Use a column oven to maintain a constant temperature.[1][2] |
Issue 3: Low Resolution Between this compound and Impurities/Metabolites
| Possible Cause | Troubleshooting Step |
| Suboptimal Gradient Profile | Modify the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[4] Consider using a segmented gradient with different slopes to target specific parts of the chromatogram.[4] |
| Incorrect Mobile Phase Composition | Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase.[2][3] |
| Inappropriate Stationary Phase | Consider a column with a different selectivity (e.g., a phenyl or a different C18 phase). |
Issue 4: Low Signal Intensity/Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Low UV Absorbance of this compound | Use a low detection wavelength, such as 194 nm or 200 nm, where this compound has a higher absorbance.[1][3] Ensure the mobile phase components have low absorbance at this wavelength. |
| Inadequate Sample Concentration | Increase the sample concentration if possible, without causing column overload. |
| Detector Issues | Check the detector lamp's age and performance. For significantly higher sensitivity, consider using a mass spectrometer (LC-MS/MS).[5][6] |
Data Presentation
Table 1: Comparison of Published Gradient and Isocratic HPLC Methods for this compound
| Parameter | Gradient Method[1] | Isocratic Method 1[2] | Isocratic Method 2[3] |
| Column | Zorbax Eclipse XDB C8 (250 x 4.6 mm, 5 µm) | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) | Genesis C18 (100 x 4.5 mm, 4 µm) |
| Mobile Phase A | Buffer (0.1M Orthophosphoric acid, pH 3.1 with TEA) : Acetonitrile (67:33 v/v) | 10mM Potassium Dihydrogen Orthophosphate | 1.0% Triethylamine in water, pH 3.5 with Orthophosphoric acid |
| Mobile Phase B | Buffer : Acetonitrile (33:67 v/v) | N/A | N/A |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Gradient Program | T0-25 (100:0), T30 (70:30), T40 (50:50), T45-52 (100:0) | 10mM KH2PO4 : Methanol : Acetonitrile (60:20:20 v/v/v) | Acetonitrile : 1.0% TEA in water (pH 3.5) (35:65 v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection Wavelength | 200 nm | 240 nm | 194 nm |
| Column Temperature | 30°C | 27°C | Ambient |
| Retention Time | Not specified for this compound | 2.907 min | 6.96 min |
Experimental Protocols
Protocol 1: Gradient HPLC Method for this compound and its Impurities[1]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Zorbax Eclipse XDB C8, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Buffer: Dissolve 5.5 mL of orthophosphoric acid in 950 mL of water and adjust the pH to 3.1 with triethylamine.
-
Mobile Phase A: Mix the buffer and acetonitrile in a 67:33 (v/v) ratio.
-
Mobile Phase B: Mix the buffer and acetonitrile in a 33:67 (v/v) ratio.
-
-
Gradient Program:
-
0-25 min: 100% A, 0% B
-
25-30 min: Linear gradient to 70% A, 30% B
-
30-40 min: Linear gradient to 50% A, 50% B
-
40-45 min: Linear gradient to 100% A, 0% B
-
45-52 min: 100% A, 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 200 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A.
Mandatory Visualizations
Caption: Experimental workflow for the gradient HPLC analysis of this compound.
Caption: Troubleshooting logic for common issues in this compound chromatography.
References
- 1. Method Development and Validation of this compound and its Impurities by Ultra Violet-High Performance Liquid Chromatography [article.sapub.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. jchps.com [jchps.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. A rapid quantitative method of this compound and meprobamate by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Analytical Methods for Carisoprodol Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Carisoprodol in pharmaceutical formulations, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The objective is to offer a comparative analysis of various techniques, supported by experimental data, to aid in the selection and implementation of appropriate analytical procedures for quality control and stability studies.
Understanding the ICH Framework for Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The ICH Q2(R1) guideline outlines the validation characteristics needed for various analytical tests.[1][2][3] These typically include:
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Validated Analytical Methods for this compound
This compound, a centrally acting skeletal muscle relaxant, lacks a significant UV chromophore, which can present challenges for its analysis.[4] Consequently, various analytical techniques have been developed and validated for its determination. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods.
Table 1: Comparison of Validated HPLC Methods for this compound
| Parameter | RP-HPLC Method 1 [5] | RP-HPLC Method 2 [6] | UV-HPLC Method (for impurities) [7][8] |
| Stationary Phase | Genesis C18 (100x4.5mm; 4µm) | Zorbax Eclipse plus C18 (250 x 4.6 mm; 5 μm) | Zorbax eclipse XDB C8 (250 mm X 4.6 mm id, 5µm) |
| Mobile Phase | Acetonitrile: 1.0% Triethylamine in water (pH 3.5) (35:65 v/v) | 10mM Potassium dihydrogen orthophosphate: Methanol: Acetonitrile (60:20:20 v/v/v) | Gradient elution |
| Detection Wavelength | 194 nm | 240 nm | 200 nm |
| Linearity Range | 5.00 - 500.00 µg/mL | 1 - 30 µg/ml | QL to 200% of impurity concentration |
| Correlation Coefficient (r²) | 0.9968 | 0.9995 | Not specified for this compound |
| Accuracy (% Recovery) | 100.65 ± 0.11% | 98 - 102% | Not specified for this compound |
| Precision (%RSD) | Repeatability: 0.43%, Intermediate: 1.20% | Not specified | < 5.0% for impurities |
| LOD | 0.41 µg/mL | Not specified | Impurity B: 0.008%, Impurity D: 0.13% |
| LOQ | 1.26 µg/mL | Not specified | Impurity B: 0.015%, Impurity D: 0.26% |
Table 2: Overview of Other Validated Analytical Methods for this compound
| Method | Key Validation Parameters & Notes |
| GC-MS | Primarily used for biological fluids due to thermal instability of this compound, often requiring derivatization.[4][7] A validated method for hair analysis showed linearity in the range of 0.5-10.0 ng/mg with an LOD of 0.13 ng/mg.[9] |
| FTIR Spectroscopy | A validated method for UV inactive drugs like this compound has been developed, showing good accuracy (95-105% recovery) and precision (%RSD < 2%).[10] |
| UV-Spectrophotometry | A simultaneous estimation method with Paracetamol and Caffeine showed linearity in the range of 0.4-2 µg/mL for this compound. |
| HPTLC | A validated method demonstrated linearity in the range of 50–300µg per band with a correlation coefficient of 0.9985. The LOD and LOQ were 25 µ g/spot and 50 µ g/spot , respectively.[11] |
| LC-MS/MS | A highly sensitive method for human plasma with a linear range of 25-3000 ng/ml.[12] Also used for oral fluid analysis with an LOQ of 10 ng/mL.[13] |
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound in Bulk and Formulation[5]
-
Chromatographic Conditions:
-
Column: Genesis C18 (100x4.5mm; 4µm particle size)
-
Mobile Phase: A mixture of Acetonitrile and 1.0% triethylamine (TEA) in water, with the pH adjusted to 3.50 with orthophosphoric acid (10% v/v), in a ratio of 35:65 v/v.
-
Flow Rate: 1.0 mL/min (isocratic)
-
Detection: UV at 194 nm
-
Injection Volume: 50.0 µL
-
Retention Time: Approximately 6.96 min
-
-
Standard Preparation: 10.0 mg of this compound reference standard was dissolved in 5.0 mL of acetonitrile in a 10.0 mL volumetric flask and the volume was made up with the same solvent.
-
Sample Preparation (Tablets):
-
Twenty tablets were weighed to determine the average weight.
-
The tablets were crushed to a fine powder.
-
A quantity of powder equivalent to two tablets (containing 175.00 mg of this compound each) was transferred to a 100 mL volumetric flask.
-
40 mL of acetonitrile was added, and the flask was sonicated for 15 minutes.
-
The solution was cooled and diluted to 100.0 mL with acetonitrile.
-
The solution was centrifuged at 1800 rpm for 15 minutes.
-
714.0 µL of the supernatant was diluted to 10.0 mL with the mobile phase.
-
Protocol 2: Stability-Indicating HPLC Method for this compound[6]
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse plus C18 (250 x 4.6 mm; 5 μm particle size)
-
Mobile Phase: A mixture of 10mM potassium dihydrogen orthophosphate, methanol, and acetonitrile in the ratio of 60:20:20 (v/v/v).
-
Flow Rate: Not specified (isocratic)
-
Detection: UV at 240 nm
-
Retention Time: Approximately 2.907 min
-
-
Forced Degradation Studies: this compound was subjected to acid, base, oxidative, and dry heat stress conditions to demonstrate the specificity of the method in separating the drug from its degradation products.
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for validating an analytical method as per ICH guidelines.
Caption: Workflow for analytical method validation based on ICH guidelines.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. jchps.com [jchps.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Method Development and Validation of this compound and its Impurities by Ultra Violet-High Performance Liquid Chromatography [article.sapub.org]
- 8. sapub.org [sapub.org]
- 9. Simultaneous determination of this compound and meprobamate in human hair using solid-phase extraction and gas chromatography/mass spectrometry of the trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FTIR assay method for UV inactive drug this compound and identification of degradants by RP-HPLC and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjpbcs.com [rjpbcs.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. academic.oup.com [academic.oup.com]
Carisoprodol vs. Meprobamate: A Comparative Analysis of Direct GABAergic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the direct effects of carisoprodol and its primary metabolite, meprobamate, on γ-aminobutyric acid type A (GABA-A) receptors. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies for key experiments.
Introduction
This compound is a centrally acting skeletal muscle relaxant that is metabolized in the liver to meprobamate, a compound with known anxiolytic and sedative properties.[1] For a considerable time, the pharmacological effects of this compound were largely attributed to its conversion to meprobamate.[2][3][4] However, emerging evidence from in vitro and in vivo studies has demonstrated that this compound itself exerts direct effects on GABA-A receptors, independent of its metabolism.[5][6] Both this compound and meprobamate function as positive allosteric modulators and direct agonists of GABA-A receptors, exhibiting a barbiturate-like mechanism of action.[2][7][8] This guide delves into the experimental data that delineates the distinct and comparative GABAergic profiles of these two compounds.
Quantitative Comparison of GABAergic Effects
Electrophysiological studies, primarily using whole-cell patch-clamp techniques on human embryonic kidney (HEK293) cells expressing specific recombinant GABA-A receptor subtypes, have been instrumental in quantifying the direct effects of this compound and meprobamate. The data consistently indicates that this compound is both more potent and more efficacious than meprobamate in its interaction with GABA-A receptors.[2][3][4]
Table 1: Allosteric Modulation of GABA-A Receptor Currents
This table summarizes the positive allosteric modulation of GABA-gated currents by this compound and meprobamate. The data represents the potentiation of the current induced by a sub-maximal concentration of GABA (EC₂₀).
| Compound | Receptor Subtype | Concentration for Maximal Potentiation | Maximal Potentiation (% of GABA EC₂₀ current) | Reference |
| This compound | α₁β₂γ₂ | 1 mM | > 300% | [2] |
| Meprobamate | α₁β₂γ₂ | 3 mM | ~200% | [7] |
| Meprobamate | α₅β₂γ₂ | 3 mM | > 300% | [7] |
Table 2: Direct Activation of GABA-A Receptors
This table presents data on the direct activation of GABA-A receptors by this compound and meprobamate in the absence of GABA. The efficacy is expressed as a percentage of the maximal current induced by a saturating concentration of GABA.
| Compound | Receptor Subtype | Concentration for Direct Activation | Efficacy (% of Maximal GABA Current) | Reference |
| This compound | α₁β₂γ₂ | 100 µM - 3 mM | ~43% | [2][9] |
| Meprobamate | α₁β₂γ₂ | 1 mM - 10 mM | ~20-36% | [7] |
| Meprobamate | α₃β₂γ₂ | 10 mM | ~7% | [7] |
Note: Higher concentrations of both this compound and meprobamate (in the millimolar range) can lead to inhibitory effects on GABA-gated currents, a phenomenon also observed with some barbiturates.[2]
Signaling Pathways and Mechanism of Action
This compound and meprobamate exert their effects by binding to the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast synaptic inhibition in the central nervous system.[4][10] Upon binding of the endogenous ligand GABA, the channel opens, allowing the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.[1][10]
This compound and meprobamate enhance GABAergic neurotransmission through two primary mechanisms:
-
Positive Allosteric Modulation : They bind to a site on the GABA-A receptor distinct from the GABA binding site.[11] This binding event increases the receptor's affinity for GABA or the efficacy of GABA-induced channel opening, thereby potentiating the inhibitory effect of GABA.[10]
-
Direct Agonism : At higher concentrations, both compounds can directly bind to and open the GABA-A receptor channel in the absence of GABA, mimicking the effect of the natural neurotransmitter.[2]
The action of both drugs is described as "barbiturate-like," and their effects can be antagonized by the barbiturate antagonist bemegride, but not by the benzodiazepine antagonist flumazenil, indicating a distinct site of action from benzodiazepines.[2][12]
Experimental Protocols
The following is a generalized protocol for comparing the direct GABAergic effects of this compound and meprobamate using whole-cell patch-clamp electrophysiology, based on methodologies described in the cited literature.[2][7][9][13]
Objective: To measure and compare the positive allosteric modulation and direct activation of specific GABA-A receptor subtypes by this compound and meprobamate.
Materials:
-
HEK293 cells transiently or stably transfected with cDNAs encoding the desired human GABA-A receptor subunits (e.g., α₁, β₂, γ₂).
-
External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal pipette solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, pH adjusted to 7.2 with CsOH.
-
Stock solutions of GABA, this compound, and meprobamate dissolved in appropriate solvents (e.g., external solution or DMSO).
-
Patch-clamp amplifier, data acquisition system, and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells under standard conditions. Transfect cells with the plasmids containing the GABA-A receptor subunit cDNAs using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Drug Application:
-
Allosteric Modulation:
-
Establish a stable baseline current.
-
Apply a low concentration of GABA (e.g., EC₅-EC₂₀) to elicit a control inward current.
-
After washout and return to baseline, co-apply the same concentration of GABA with varying concentrations of this compound or meprobamate.
-
Measure the peak amplitude of the potentiated current.
-
-
Direct Activation:
-
Establish a stable baseline in the absence of GABA.
-
Apply varying concentrations of this compound or meprobamate alone to the cell.
-
Measure the peak amplitude of any induced inward current.
-
-
-
Data Analysis:
-
Calculate the percentage potentiation for allosteric modulation relative to the control GABA current.
-
For direct activation, express the current as a percentage of the maximal current elicited by a saturating concentration of GABA in the same cell.
-
Construct concentration-response curves and calculate EC₅₀ values for both effects.
-
Conclusion
The experimental evidence clearly indicates that both this compound and its metabolite meprobamate directly modulate GABA-A receptor function.[2] However, this compound is demonstrably more potent and efficacious than meprobamate in both its allosteric modulation of GABA-gated currents and its direct activation of the receptor.[2][3] These findings underscore that the pharmacological effects of this compound are not solely attributable to its conversion to meprobamate and that this compound itself is a significant GABAergic modulator.[12][14] This distinction is critical for understanding the therapeutic actions, abuse potential, and toxicity profile of this compound. For drug development professionals, these data highlight the importance of evaluating the direct pharmacological activity of parent compounds in addition to their metabolites.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the Subjective and Psychomotor Effects of this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abuse Potential of Soma®: the GABAA Receptor as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.unthsc.edu [experts.unthsc.edu]
- 7. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF this compound AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity and Interference in Carisoprodol Screening Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various commercially available enzyme immunoassays (EIA) for the screening of Carisoprodol and its primary metabolite, meprobamate. The data presented herein is compiled from manufacturers' package inserts and relevant scientific literature to assist researchers and laboratory professionals in selecting and implementing appropriate screening methodologies.
Introduction
This compound is a centrally acting skeletal muscle relaxant that is extensively metabolized in the liver, primarily by the cytochrome P450 isozyme CYP2C19, to its active metabolite, meprobamate.[1] Meprobamate itself is a Schedule IV controlled substance with sedative and anxiolytic properties.[1][2] Due to the pharmacological activity of both the parent drug and its metabolite, immunoassays for this compound screening are often designed to detect both compounds. Understanding the cross-reactivity and potential interferences of these assays is critical for accurate interpretation of screening results.
This guide focuses on a comparative analysis of homogeneous enzyme immunoassays (HEIA), a common method for preliminary drug screening in urine.
Metabolic Pathway of this compound
This compound undergoes N-dealkylation to form meprobamate. This metabolic conversion is a key consideration in drug screening, as the presence of meprobamate is a strong indicator of this compound ingestion.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of an immunoassay determines its ability to detect compounds other than the primary target analyte. In the context of this compound screening, significant cross-reactivity with meprobamate is a desirable characteristic. The following tables summarize the cross-reactivity data from several manufacturers of this compound/Meprobamate screening assays. The data is typically presented as the concentration of the cross-reactant required to produce a positive result at the assay's cutoff concentration.
Table 1: Cross-Reactivity of this compound and Meprobamate
| Manufacturer | Assay Name | Target Analyte | Cutoff Concentration | This compound Concentration for Positive Result | % Cross-Reactivity (this compound) | Meprobamate Concentration for Positive Result | % Cross-Reactivity (Meprobamate) |
| Lin-Zhi Intl., Inc. | This compound Metabolite (Meprobamate) EIA | Meprobamate | 100 ng/mL | 110 ng/mL | 90.9% | 100 ng/mL | 100% |
| Immunalysis Corp. | This compound Metabolite / Meprobamate Urine HEIA | Meprobamate | 280 ng/mL | 100 ng/mL | 280% | 280 ng/mL | 100% |
| ARK Diagnostics, Inc. | ARK this compound Metabolite (Meprobamate) Assay | Meprobamate | 100 ng/mL | 100 ng/mL | 100% | 100 ng/mL | 100% |
Data sourced from manufacturer package inserts.
Table 2: Cross-Reactivity of Structurally Related Compounds
| Compound | Lin-Zhi Intl., Inc. (Concentration for Positive @ 100 ng/mL cutoff) | % Cross-Reactivity | Immunalysis Corp. (Concentration for Positive @ 280 ng/mL cutoff) | % Cross-Reactivity | ARK Diagnostics, Inc. (Concentration for Positive @ 100 ng/mL cutoff) | % Cross-Reactivity |
| Felbamate | 400 ng/mL | 25.0% | Not Reported | Not Reported | >1,000,000 ng/mL | <0.01% |
| Hydroxymeprobamate | 65,000 ng/mL | 0.2% | Not Reported | Not Reported | Not Reported | Not Reported |
| Tybamate | Not Reported | Not Reported | >100,000 ng/mL | <0.28% | >1,000,000 ng/mL | <0.01% |
Data sourced from manufacturer package inserts.
Table 3: Non-Cross-Reactivity of Unrelated Compounds (at concentrations tested)
The following compounds were tested by the respective manufacturers and found to have negligible or no cross-reactivity at the concentrations indicated. This is not an exhaustive list.
| Compound (Tested Concentration) | Lin-Zhi Intl., Inc. | Immunalysis Corp. | ARK Diagnostics, Inc. | Neogen Corp. |
| Acetaminophen (≥100,000 ng/mL) | ✓ | ✓ | ✓ | ✓ (<0.01%) |
| Aspirin (≥100,000 ng/mL) | ✓ | ✓ | ✓ | ✓ (<0.01%) |
| Caffeine (≥100,000 ng/mL) | ✓ | ✓ | ✓ | ✓ (<0.01%) |
| Codeine (≥100,000 ng/mL) | ✓ | ✓ | ✓ | ✓ (<0.01%) |
| Diazepam (≥100,000 ng/mL) | ✓ | ✓ | ✓ | ✓ (<0.01%) |
| Ibuprofen (≥100,000 ng/mL) | ✓ | ✓ | ✓ | ✓ (<0.01%) |
| Morphine (≥100,000 ng/mL) | ✓ | ✓ | ✓ | ✓ (<0.01%) |
| Ranitidine (≥100,000 ng/mL) | ✓ | ✓ | ✓ | Not Reported |
✓ Indicates the compound was tested and showed no significant cross-reactivity. Data sourced from manufacturer package inserts.
Interference Testing
Interference studies are performed to assess the impact of endogenous and exogenous substances on the accuracy of the assay. These substances are not structurally related to the target analyte but may still cause false-positive or false-negative results.
Commonly Tested Endogenous Substances
-
Bilirubin
-
Creatinine
-
Ethanol
-
Glucose
-
Hemoglobin
-
Human Serum Albumin
-
Sodium Chloride
-
Urea
-
Uric Acid
Manufacturers generally report no significant interference from these endogenous substances at physiologically relevant concentrations.
Commonly Tested Exogenous Substances
A wide range of over-the-counter and prescription drugs are typically tested for interference. The compounds listed in Table 3 are examples of exogenous substances that have been shown not to interfere with the referenced assays. However, it is important to note that the preservative Boric Acid at a concentration of 1% w/v has been reported to cause false-negative results in the Lin-Zhi this compound Metabolite (Meprobamate) EIA and is not recommended as a preservative for urine samples.[1]
Experimental Protocols
The following sections outline the general methodologies for conducting cross-reactivity and interference testing for homogeneous enzyme immunoassays. These protocols are based on principles described in manufacturer's package inserts and guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Cross-Reactivity Testing Protocol
The objective of this experiment is to determine the concentration of a potentially cross-reacting compound that produces a result equivalent to the assay's cutoff calibrator.
Materials:
-
Drug-free urine matrix
-
Certified reference standards of the test compounds
-
The immunoassay kit (reagents, calibrators, and controls)
-
A calibrated clinical chemistry analyzer
Procedure:
-
Prepare a series of dilutions of the test compound in the drug-free urine matrix. The concentration range should be sufficient to elicit a response that spans the assay's cutoff.
-
Analyze each dilution using the immunoassay on a clinical chemistry analyzer according to the manufacturer's instructions.
-
Determine the concentration of the test compound that produces a signal response approximately equal to that of the cutoff calibrator.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Cutoff Calibrator / Concentration of Cross-Reactant yielding a positive result) x 100
Interference Testing Protocol
This protocol is designed to evaluate whether a substance alters the assay's ability to correctly identify the target analyte at concentrations near the cutoff.
Materials:
-
Drug-free urine
-
Certified reference standards of the target analyte (e.g., meprobamate) and the potential interfering substance
-
The immunoassay kit
-
A calibrated clinical chemistry analyzer
Procedure:
-
Prepare three sets of urine samples:
-
Set A: Drug-free urine spiked with the potential interfering substance at a high, clinically relevant concentration.
-
Set B: The same as Set A, but also spiked with the target analyte at a concentration slightly below the cutoff (e.g., 75% of the cutoff).
-
Set C: The same as Set A, but also spiked with the target analyte at a concentration slightly above the cutoff (e.g., 125% of the cutoff).
-
-
Analyze all three sets of samples with the immunoassay.
-
Interpretation:
-
If Set A produces a positive result, the substance is considered a cross-reactant.
-
If Set B produces a positive result, it indicates positive interference.
-
If Set C produces a negative result, it indicates negative interference.
-
If the results for Sets A, B, and C are negative, negative, and positive respectively, no interference is observed.
-
References
A Comparative Efficacy Analysis of Carisoprodol and Cyclobenzaprine for Muscle Spasms
In the landscape of skeletal muscle relaxants, Carisoprodol and Cyclobenzaprine are frequently prescribed therapeutic options for the management of acute, painful musculoskeletal conditions associated with muscle spasms. This guide provides a detailed, objective comparison of their efficacy, supported by available clinical data, to aid researchers, scientists, and drug development professionals in understanding their relative therapeutic profiles.
Executive Summary
Both this compound and Cyclobenzaprine have demonstrated efficacy in providing relief from muscle spasms and associated pain compared to placebo. Direct head-to-head comparative clinical trial data is limited, with one notable study from 1983 by Rollings et al. finding no statistically significant difference in overall pain scores between the two drugs for thoracolumbar strain and sprain.[1][2] The choice between these agents often hinges on their distinct mechanisms of action, pharmacokinetic profiles, and potential for side effects and abuse. Cyclobenzaprine is one of the most extensively studied muscle relaxants, with a body of evidence supporting its efficacy.[2] this compound's utility is tempered by its potential for abuse and dependence, leading to its classification as a controlled substance in some regions.[1]
Mechanism of Action
The two drugs achieve muscle relaxation through different pathways in the central nervous system.
This compound is a centrally acting skeletal muscle relaxant whose precise mechanism is not fully elucidated.[3] However, it is understood to act on the GABAA receptor complex, similar to barbiturates, enhancing GABA-mediated neurotransmission.[4][5] This results in neuronal inhibition and a sedative effect, which is believed to contribute to its muscle relaxant properties by interrupting neuronal communication within the reticular formation and spinal cord.[3][6] this compound is metabolized to meprobamate, which also has sedative and anxiolytic properties and contributes to the overall effect.[3]
Cyclobenzaprine is structurally related to tricyclic antidepressants and acts primarily at the brainstem level.[7][8] Its muscle relaxant effect is attributed to its activity as a 5-HT2 receptor antagonist, which leads to the inhibition of descending serotonergic pathways in the spinal cord.[8][9] This reduces tonic somatic motor activity, thereby alleviating muscle spasms.[7]
Pharmacokinetic Profile
The onset and duration of action, as well as the metabolic pathways, differ significantly between this compound and Cyclobenzaprine.
| Parameter | This compound | Cyclobenzaprine |
| Onset of Action | Rapid, within 30 minutes[3][10] | Approximately 1 hour |
| Elimination Half-life | This compound: ~2.5 hours; Meprobamate (active metabolite): ~12 hours[10] | 18 to 37 hours[7] |
| Metabolism | Hepatic, primarily by CYP2C19 to meprobamate[3][10] | Extensively hepatic, via CYP3A4, CYP1A2, and CYP2D6[8] |
| Excretion | Primarily renal[10] | Primarily renal as glucuronide conjugates[7] |
Clinical Efficacy and Experimental Data
While direct comparative efficacy data is scarce, numerous placebo-controlled trials have evaluated the individual effectiveness of both drugs.
A 1983 double-blind, randomized clinical study by Rollings et al. compared this compound (350 mg) with Cyclobenzaprine (10 mg) in patients with acute, painful thoracolumbar strain or sprain. The study concluded that there were no statistically significant differences in overall pain scores between the two treatment groups.[1][2]
This compound Efficacy Data
In a 7-day, multicenter, randomized, double-blind, placebo-controlled trial involving patients with acute, painful muscle spasm of the lower back, this compound (250 mg three times daily and at bedtime) was found to be significantly more effective than placebo.[11]
-
Primary Endpoints (Day 3):
-
Patient-rated global impression of change: this compound 2.24 vs. Placebo 1.70 (p < 0.0001)
-
Patient-rated relief from starting backache: this compound 1.83 vs. Placebo 1.12 (p < 0.0001)
-
-
Secondary Endpoint:
-
Onset of moderate or marked improvement: 3 days for this compound vs. 6 days for placebo (p < 0.0001)
-
Cyclobenzaprine Efficacy Data
A meta-analysis of randomized controlled trials of Cyclobenzaprine for back and neck pain found it to be moderately more effective than placebo for short-term relief (up to two weeks).[2] In a large, pooled analysis of two double-blind, placebo-controlled trials for acute skeletal muscle spasm, Cyclobenzaprine (5 mg and 10 mg TID) showed significant improvement over placebo in global impression of change and relief from backache.
Experimental Protocols
General Protocol for Acute Low Back Pain Trials (circa 1980s):
-
Study Design: Randomized, double-blind, parallel-group.
-
Patient Population: Adults with acute, non-radicular low back pain and palpable muscle spasm of recent onset (e.g., within 3-5 days).
-
Interventions:
-
Test drug (e.g., this compound 350 mg) administered three to four times daily.
-
Comparator drug (e.g., Cyclobenzaprine 10 mg) administered three times daily.
-
Placebo control.
-
-
Duration of Treatment: Typically 7 to 14 days.
-
Primary Efficacy Measures:
-
Patient-rated pain intensity: Often assessed using a Visual Analog Scale (VAS) or a 4- or 5-point categorical scale (none, mild, moderate, severe).
-
Patient-rated global impression of change: A single-item rating of overall improvement on a scale (e.g., 1=very much improved to 5=very much worse).[12]
-
-
Secondary Efficacy Measures:
-
Physician's global assessment of improvement.
-
Patient-rated relief from muscle spasm.
-
Functional status (e.g., ability to perform daily activities).
-
Use of rescue medication.
-
-
Safety Assessments: Monitoring and recording of all adverse events.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for this compound and Cyclobenzaprine.
Adverse Effects
The side effect profiles of this compound and Cyclobenzaprine are a key differentiating factor in clinical practice.
| Adverse Effect | This compound[13] | Cyclobenzaprine[13] |
| Drowsiness | Common (8.2%) | Very Common (20.0%) |
| Dizziness | Common (2.5%) | Common (4.3%) |
| Dry Mouth | Less Common | Common (8.3%) |
| Headache | Common | Common |
| Abuse Potential | Yes (Schedule IV)[10] | No |
| Withdrawal Symptoms | Yes[3] | No |
Conclusion
Both this compound and Cyclobenzaprine are effective short-term treatments for muscle spasms associated with acute, painful musculoskeletal conditions. The limited direct comparative data suggests similar efficacy in pain reduction.[1][2] Therefore, the selection between these two agents should be guided by a comprehensive assessment of the patient's clinical presentation, comorbidities, and potential for adverse effects. Cyclobenzaprine's extensive clinical data and lower abuse potential may favor its use in a broader patient population.[2] this compound's rapid onset of action may be beneficial in certain acute situations, but its use should be carefully considered due to the risks of dependence and withdrawal.[3][10] Further head-to-head clinical trials employing standardized and validated outcome measures are warranted to provide a more definitive comparison of the efficacy and safety of these two commonly prescribed muscle relaxants.
References
- 1. Considerations for the Appropriate Use of Skeletal Muscle Relaxants for the Management Of Acute Low Back Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing a Skeletal Muscle Relaxant | AAFP [aafp.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASSESSMENT OF SUBUNIT-DEPENDENT DIRECT GATING AND ALLOSTERIC MODULATORY EFFECTS OF this compound AT GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cyclobenzaprine, a centrally acting muscle relaxant, acts on descending serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Patients' impression of change following treatment for chronic pain: global, specific, a single dimension, or many? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
A Comparative Guide to the Bioavailability of 250 mg and 350 mg Oral Dosages of Carisoprodol
This guide provides a comprehensive comparison of the bioavailability of two common oral dosages of Carisoprodol, 250 mg and 350 mg. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at the pharmacokinetic profiles and metabolic pathways of this centrally acting skeletal muscle relaxant.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and its active metabolite, meprobamate, following single oral administration of 250 mg and 350 mg doses. The data is derived from a single-dose, randomized, open-label, crossover study involving 24 healthy volunteers (12 male, 12 female)[1][2][3].
| Parameter | This compound (250 mg) | This compound (350 mg) | Meprobamate (from 250 mg this compound) | Meprobamate (from 350 mg this compound) |
| Cmax (μg/mL) | 1.24 (± 0.49) | 1.78 (± 0.97) | 1.84 (± 0.31) | 2.46 (± 0.47) |
| Tmax (h) | ~1.5 | ~1.7 | - | - |
| AUC₀₋∞ (μg·h/mL) | 5.29 (dose-adjusted) | 5.75 (dose-adjusted) | - | - |
| t½ (h) | 1.74 | 1.96 | ~10 | ~10 |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC₀₋∞ = Area under the plasma concentration-time curve from time zero to infinity, t½ = Elimination half-life. Values are presented as mean (± standard deviation) where available. The exposure to this compound and meprobamate was found to be dose-proportional between the 250 mg and 350 mg doses[1][2].
Experimental Protocols
The data presented in this guide is primarily based on a single-dose, randomized, open-label, crossover bioavailability study. A detailed methodology for such a study is outlined below.
Study Design
A two-period, two-sequence crossover design is typically employed. Healthy adult volunteers are randomly assigned to receive either a single 250 mg or 350 mg oral dose of this compound in the first period. Following a washout period of at least 7 days, subjects receive the alternate dose in the second period[1][2]. This design allows each subject to serve as their own control, minimizing inter-individual variability.
Subject Population
Healthy male and female volunteers, typically between the ages of 18 and 45, are recruited. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion criteria and have no contraindications for this compound administration.
Drug Administration and Blood Sampling
A single oral dose of this compound (either 250 mg or 350 mg) is administered with a standardized volume of water after an overnight fast. Blood samples are collected in heparinized tubes at predeterimed time points, typically before dosing (0 hours) and at various intervals post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours) to adequately characterize the plasma concentration-time profile of both this compound and its metabolite, meprobamate[2]. Plasma is separated by centrifugation and stored frozen until analysis.
Analytical Method
The concentrations of this compound and meprobamate in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[4][5][6]. This method provides the necessary sensitivity and selectivity for accurate quantification of the analytes in a biological matrix. Deuterated analogs of this compound and meprobamate are typically used as internal standards to ensure accuracy[4].
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow of a this compound bioavailability study.
Metabolic Pathway of this compound
The diagram below outlines the primary metabolic pathway of this compound.
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its active metabolite, meprobamate[7][8][9][10]. A minor pathway involves hydroxylation to hydroxythis compound. Meprobamate and hydroxythis compound are further metabolized to hydroxymeprobamate, which is then conjugated and excreted by the kidneys[3][9][11]. The genetic polymorphism of CYP2C19 can lead to variations in the rate of this compound metabolism among individuals[10].
References
- 1. Bioavailability of oral this compound 250 and 350 mg and metabolism to meprobamate: A single-dose crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.who.int [cdn.who.int]
- 4. Quantitation of this compound and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound & Meprobamate Analysis by LCMS - AppNote [mtc-usa.com]
- 6. Mass spectrometric analysis of this compound and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C12H24N2O4 | CID 2576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.who.int [cdn.who.int]
Head-to-Head Clinical Trial Analysis: Carisoprodol vs. Diazepam for Acute Back Pain
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of carisoprodol and diazepam in the context of head-to-head clinical trials for the management of acute back pain. The information is intended for researchers, scientists, and professionals involved in drug development and clinical trial design.
Efficacy and Safety Profile: A Quantitative Overview
A key head-to-head clinical trial conducted by Boyles et al. in 1983 provides the most direct comparison of this compound and diazepam for acute musculoskeletal conditions, including thoracolumbar strain or sprain. While the full manuscript is not widely available, secondary sources consistently report findings favoring this compound in terms of global efficacy.
| Efficacy Outcome | This compound | Diazepam | Source |
| Global Efficacy Rating ("Excellent" or "Very Good") | 70% of patients | 45% of patients | Boyles et al., 1983 (as cited in multiple reviews) |
Table 1: Comparative Efficacy of this compound vs. Diazepam in Acute Back Pain
It is important to note that this study was conducted in the early 1980s, and clinical trial methodologies have since evolved. One review characterized the trial as "fair-quality" and highlighted that limitations of such studies from that era often included the use of unvalidated scales to measure outcomes and small participant numbers.[1]
| Adverse Event | This compound (Frequency) | Diazepam (Frequency) | Notes |
| Drowsiness/Sedation | High (13-17% in some trials) | High | Both are CNS depressants; effects can be additive with other sedatives. |
| Dizziness | Common | Common | |
| Headache | Common | Less Common | |
| Dependence/Abuse Potential | High (Metabolized to meprobamate, a controlled substance) | High (Benzodiazepine class effect) | Both are recommended for short-term use.[1] |
| Withdrawal Syndrome | Possible with prolonged use | Possible with prolonged use |
Table 2: General Adverse Event Profile of this compound and Diazepam
Experimental Protocols of a Landmark Head-to-Head Trial
The following details of the experimental protocol are based on available information from the Boyles et al. (1983) study.
Study Design: A double-blind, randomized controlled trial.
Participant Population: Patients with acute, painful musculoskeletal conditions, specifically thoracolumbar strain or sprain.
Interventions:
-
This compound Group: Received 350 mg of this compound administered four times daily (q.i.d.).[2]
-
Diazepam Group: Received 5 mg of diazepam administered four times daily (q.i.d.).[2]
Duration of Treatment: 7 days.[2]
Primary Outcome Measures:
-
Global efficacy, rated by the patient.
-
Improvement in muscle spasm.
-
Functional status.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and diazepam underpin their therapeutic effects and side effect profiles.
References
Comparative Safety Analysis of Common Skeletal Muscle Relaxants: Carisoprodol, Metaxalone, and Cyclobenzaprine
A comprehensive guide for researchers and drug development professionals on the distinct safety profiles of three widely prescribed muscle relaxants. This report synthesizes clinical data on adverse effects, contraindications, and drug interactions, and provides an overview of the experimental protocols used to evaluate the safety of these compounds.
Introduction
Carisoprodol, metaxalone, and cyclobenzaprine are centrally acting skeletal muscle relaxants frequently prescribed for the management of acute musculoskeletal pain. While all three aim to alleviate discomfort by reducing muscle spasms, their distinct pharmacological properties result in varied safety and tolerability profiles. This guide provides a detailed comparison of their safety, supported by available clinical data, to inform research and drug development efforts in this therapeutic area.
Comparative Safety Profiles: A Tabular Overview
The following tables summarize the key safety information for this compound, Metaxalone, and Cyclobenzaprine, including common adverse effects, contraindications, and significant drug interactions.
Table 1: Incidence of Common Adverse Effects
| Adverse Effect | This compound | Cyclobenzaprine | Metaxalone |
| Drowsiness/Sedation | 13-17%[1] | Up to 39% (IR)[1] | Less Sedating[2] |
| Dizziness | 7-8%[1] | Up to 11% (IR)[1] | Reported[3][4] |
| Dry Mouth | Not frequently reported | Up to 32% (IR)[1] | Reported[4] |
| Headache | 3-5%[1] | Up to 5% (IR)[1] | Reported[3][4] |
| Nausea/Vomiting | Reported[5] | Reported | Reported[3][4][6] |
| Irritability/Nervousness | Not frequently reported | Not frequently reported | Reported[3][4] |
Table 2: Contraindications
| Contraindication | This compound | Cyclobenzaprine | Metaxalone |
| Hypersensitivity | To this compound or meprobamate | To cyclobenzaprine | To metaxalone |
| Porphyria | Acute intermittent porphyria | Not specified | Not specified |
| Cardiovascular Conditions | Not specified | During the acute recovery phase of myocardial infarction, and in patients with arrhythmias, heart block or conduction disturbances, or congestive heart failure | Not specified |
| Thyroid Conditions | Not specified | Hyperthyroidism | Not specified |
| MAOI Use | Concomitant use with or within 14 days of stopping MAOIs | Concomitant use with or within 14 days of stopping MAOIs | Not specified, but caution advised with serotonergic drugs |
| Hepatic/Renal Impairment | Caution advised | Caution advised in hepatic impairment | Significant renal or hepatic impairment[6] |
| History of Anemia | Not specified | Not specified | History of drug-induced, hemolytic, or other anemias[6] |
Table 3: Clinically Significant Drug Interactions
| Interacting Drug Class | This compound | Cyclobenzaprine | Metaxalone |
| CNS Depressants (e.g., alcohol, benzodiazepines, opioids) | Additive sedative effects[7] | Additive sedative effects | Additive CNS depressant effects[7] |
| Serotonergic Agents (e.g., SSRIs, SNRIs, TCAs, MAOIs) | Potential for additive effects | Risk of Serotonin Syndrome[8] | Risk of Serotonin Syndrome[6] |
| CYP2C19 Inhibitors/Inducers | Affects metabolism of this compound to meprobamate | Not a primary pathway | Not a primary pathway |
| Tramadol | Increased risk of seizures | Increased risk of seizures and serotonin syndrome | Increased risk of serotonin syndrome |
| Anticholinergic Agents | Not a primary concern | Additive anticholinergic effects | Not a primary concern |
Key Safety Considerations
This compound is notable for its potential for psychological and physical dependence, a risk attributed to its metabolism to meprobamate, a Schedule IV controlled substance.[2] This has led to its classification as a controlled substance in many jurisdictions and recommendations to avoid its use as a first-line agent.[9]
Cyclobenzaprine , being structurally related to tricyclic antidepressants, carries a significant burden of sedative and anticholinergic side effects.[9] Its potential to cause serotonin syndrome when co-administered with other serotonergic medications is a critical safety concern that requires careful medication review.[8]
Metaxalone is generally considered to have a more favorable safety profile with fewer reports of sedation compared to the other two agents.[2][9] However, it is not without risks, including the potential for CNS depression and, rarely, serotonin syndrome.[3][6]
Experimental Protocols for Safety Evaluation
The safety profiles of these muscle relaxants are established through a combination of preclinical and clinical studies.
Preclinical Safety Evaluation
Standard preclinical toxicology studies for skeletal muscle relaxants are conducted in animal models to assess the potential for adverse effects before human trials. These studies typically include:
-
Acute Toxicity Studies: These involve the administration of a single high dose of the drug to determine the median lethal dose (LD50) and identify the primary organs affected by acute overdose.
-
Repeated Dose Toxicity Studies: Animals are administered the drug daily for a specified period (e.g., 28 or 90 days) to evaluate the long-term effects on various organ systems. This includes regular monitoring of clinical signs, body weight, food and water consumption, as well as terminal hematology, clinical chemistry, and histopathological examinations.
-
Safety Pharmacology Studies: These studies investigate the effects of the drug on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity and Carcinogenicity Studies: A battery of in vitro and in vivo tests are conducted to assess the potential of the drug to cause genetic mutations or cancer.
-
Reproductive and Developmental Toxicity Studies: These studies evaluate the potential effects of the drug on fertility, embryonic and fetal development, and postnatal development.
Clinical Trial Design for Safety Assessment
Clinical trials in human subjects are essential for confirming the safety and tolerability of muscle relaxants. The gold standard for evaluating safety in this context is the randomized, double-blind, placebo-controlled trial. Key elements of such a trial for a muscle relaxant in acute low back pain would include:
-
Study Population: A well-defined group of patients with acute, non-specific low back pain.
-
Randomization and Blinding: Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator. Both the patients and the investigators are blinded to the treatment assignment to minimize bias.
-
Dosage and Administration: A fixed-dose regimen is typically used, reflecting the intended clinical use.
-
Safety Assessments: The primary safety endpoints include the incidence, severity, and causality of adverse events. These are systematically collected through patient diaries, spontaneous reports, and regular clinical assessments. Vital signs, physical examinations, and laboratory tests (hematology, clinical chemistry, and urinalysis) are monitored at baseline and throughout the study.
-
Statistical Analysis: The incidence of adverse events is compared between the treatment groups using appropriate statistical methods to determine if there is a statistically significant difference.
Signaling Pathways and Mechanisms of Action
The differing safety profiles of these drugs can be partly explained by their distinct mechanisms of action and interactions with various signaling pathways.
This compound and its active metabolite, meprobamate, act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA.[10][11] This widespread neuronal inhibition is responsible for both its therapeutic muscle relaxant effects and its significant potential for abuse and sedation.
Cyclobenzaprine's mechanism is not fully elucidated but is thought to involve the inhibition of serotonin and norepinephrine reuptake in the brainstem, similar to tricyclic antidepressants.[8][12][13] This modulation of descending inhibitory pathways leads to muscle relaxation. However, the increase in synaptic serotonin contributes to the risk of serotonin syndrome.
The precise mechanism of metaxalone is not well-defined but is believed to be due to general central nervous system depression.[7][14][15] It does not act directly on skeletal muscle fibers. This non-specific CNS depressant effect likely accounts for both its therapeutic action and its primary side effects of sedation and dizziness.
Conclusion
The choice of a skeletal muscle relaxant should be guided by a thorough understanding of its safety profile and potential for drug interactions. Metaxalone generally presents the most favorable safety profile with a lower incidence of sedation. Cyclobenzaprine is effective but is associated with significant sedative and anticholinergic effects, as well as a risk of serotonin syndrome. This compound's utility is substantially limited by its potential for abuse and dependence, making it a less desirable option for most patients. For researchers and drug development professionals, these differences highlight the ongoing need for novel muscle relaxants with improved safety and tolerability. Future research should focus on developing agents with more targeted mechanisms of action to minimize off-target effects and improve patient outcomes.
References
- 1. This compound vs. Cyclobenzaprine for Musculoskeletal Conditions: Important Differences and Potential Risks. [goodrx.com]
- 2. Choosing a Skeletal Muscle Relaxant | AAFP [aafp.org]
- 3. Metaxalone for Drowsiness and Cognition · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound vs Cyclobenzaprine Comparison - Drugs.com [drugs.com]
- 6. Metaxalone (Skelaxin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. What is the mechanism of Cyclobenzaprine hydrochloride? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. This compound-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 13. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Metaxalone - Wikipedia [en.wikipedia.org]
- 15. Metaxalone | C12H15NO3 | CID 15459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Determining the Limit of Detection for Carisoprodol in Forensic Toxicology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for determining the limit of detection (LOD) of Carisoprodol, a centrally acting skeletal muscle relaxant, in forensic toxicology. The choice of analytical method is critical for accurately detecting and quantifying this compound and its primary metabolite, meprobamate, in biological samples. This document outlines the performance of common techniques, supported by experimental data, to aid researchers in selecting the most appropriate methodology for their specific needs.
Comparative Analysis of Analytical Methods
The detection of this compound in forensic toxicology relies on a variety of analytical techniques, each with distinct advantages and limitations. The primary methods employed are immunoassays for screening purposes, followed by more specific and sensitive chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation and quantification.
Data Presentation: Limit of Detection (LOD) Comparison
The following table summarizes the reported limits of detection for this compound and its metabolite meprobamate across different analytical platforms. These values are crucial for understanding the sensitivity of each method and their suitability for detecting therapeutic or potentially toxic concentrations.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Immunoassay | This compound/Meprobamate | Urine | Screening Cutoff: 100 ng/mL | - | [1][2] |
| GC-MS | This compound | Blood | < 2.0 mg/L (< 2000 ng/mL) | - | [3] |
| GC-MS | This compound | Whole Blood | 0.2 mg/L (200 ng/mL) | 0.4 mg/L (400 ng/mL) | [4] |
| GC-MS | Meprobamate | Whole Blood | 0.4 mg/L (400 ng/mL) | 0.4 mg/L (400 ng/mL) | [4] |
| GC-MS | Meprobamate | Plasma | 0.58 mg/L (580 ng/mL) | 1.93 mg/L (1930 ng/mL) | [4][5] |
| LC-MS | This compound | Tablets | 6.7 picograms (on column) | - | [6] |
| LC-MS/MS | This compound | Artificial Cerebrospinal Fluid | S/N ≥ 3 | 1 ng/mL | [7] |
| LC-MS/MS | Meprobamate | Artificial Cerebrospinal Fluid | S/N ≥ 3 | 1 ng/mL | [7] |
| LC-MS/MS | This compound | Oral Fluid | - | 10 ng/mL | [8] |
| LC-MS/MS | Meprobamate | Oral Fluid | - | 10 ng/mL | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are summaries of experimental protocols for common methods used in this compound analysis.
Immunoassay Screening
Immunoassays are frequently used as a preliminary screening tool for the detection of this compound and its metabolite in urine.[9] These assays are designed for high-throughput analysis and provide a qualitative "positive" or "negative" result based on a pre-determined cutoff concentration.[1][2]
-
Principle: Homogeneous enzyme immunoassay.[2]
-
Cutoff Concentration: A common cutoff for this compound/meprobamate is 100 ng/mL.[1][2] Specimens with concentrations above this cutoff are considered presumptively positive.[1]
-
Confirmation: Positive immunoassay results require confirmation by a more specific method, such as GC-MS or LC-MS/MS, to eliminate the possibility of false positives and to provide a quantitative value.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the confirmation and quantification of this compound. Due to the thermal instability of this compound, derivatization is often required to improve its chromatographic properties.[10]
-
Sample Preparation:
-
Extraction: Solid-phase extraction (SPE) is commonly used to isolate this compound and meprobamate from biological matrices like blood or hair.[4]
-
Derivatization: To increase volatility and thermal stability, the extracted analytes are often derivatized, for example, using trimethylsilyl (TMS) derivatives.[7]
-
-
Instrumentation:
-
Gas Chromatograph: Separates the analytes based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometer: Detects and identifies the analytes based on their mass-to-charge ratio. Selected Ion Monitoring (SIM) mode is often used for quantification to enhance sensitivity and selectivity.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice for the sensitive and specific quantification of this compound and meprobamate in various biological fluids.[10] This technique offers high sensitivity and specificity, often without the need for derivatization.[11]
-
Sample Preparation: A simple protein precipitation step with a solvent like acetonitrile is often sufficient for sample clean-up, particularly for plasma or urine samples.[11]
-
Instrumentation:
-
Liquid Chromatograph: Separates the analytes using a reversed-phase column (e.g., C18).[6][11] The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile) with an acid modifier like formic acid.[6][11]
-
Tandem Mass Spectrometer: Provides two stages of mass analysis for high selectivity and sensitivity. Electrospray ionization (ESI) in positive ion mode is commonly used.[6][8] Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, where specific precursor-to-product ion transitions for this compound and meprobamate are monitored.
-
Visualizations
To better illustrate the processes involved in this compound analysis, the following diagrams depict a typical experimental workflow and the metabolic pathway of the drug.
The diagram above illustrates the typical steps involved in the forensic toxicological analysis of this compound, from sample preparation to the final determination of the limit of detection and quantification.
This diagram shows the metabolic conversion of this compound in the body. The primary metabolic pathway involves the conversion of this compound to its active metabolite, meprobamate, by the liver enzyme CYP2C19.[10][12] Both this compound and meprobamate are further metabolized before excretion.[13] Due to the short half-life of this compound, its concentration in biological samples may fall below the limit of detection, making the detection of meprobamate crucial in forensic investigations.[10][13]
References
- 1. Comprehensive Drug Screen Limits of Detection [testguide.labmed.uw.edu]
- 2. lin-zhi.com [lin-zhi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. forendex.southernforensic.org [forendex.southernforensic.org]
- 7. Mass spectrometric analysis of this compound and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 10. cdn.who.int [cdn.who.int]
- 11. This compound & Meprobamate Analysis by LCMS - AppNote [mtc-usa.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.who.int [cdn.who.int]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Carisoprodol Disposal
Proper disposal of Carisoprodol, a Schedule IV controlled substance, is a critical component of laboratory safety and regulatory compliance.[1][2] Adherence to established procedures is essential to prevent diversion, protect personnel, and minimize environmental impact. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[3] Avoid actions that could generate dust, and in the event of a spill, clean it up immediately using a HEPA vacuum or by thoroughly wetting the area with water.[3] Personnel handling this compound should wear appropriate personal protective equipment (PPE).[3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound is governed by the Drug Enforcement Administration (DEA) and Environmental Protection Agency (EPA) regulations. The primary method for disposal of expired, unwanted, or damaged controlled substances is through a DEA-registered reverse distributor.[4][5][6]
1. Segregation and Labeling of this compound Waste:
-
Expired, unwanted, or damaged containers of this compound must be clearly labeled as "Expired," "Do Not Use," or "To Be Disposed".[5]
-
These containers must be segregated from the active inventory of controlled substances but remain in a securely locked cabinet or safe.[4][5]
2. Differentiating Between Recoverable and Non-Recoverable Waste:
-
Recoverable Waste: This includes expired or unused tablets, injections, or any spillage where the substance can be collected.[5] This type of waste must be disposed of through a reverse distributor.
-
Non-Recoverable Waste: This refers to residual amounts of this compound remaining in used syringes or vials that cannot be drawn out.[5] These empty containers can be disposed of in a biohazard sharps container.[5] The disposal of the empty container should be recorded to zero out the balance on the usage log.[5]
3. Arranging for Disposal with a Reverse Distributor:
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the disposal.[5][7] They will typically have a contract with a DEA-approved reverse distributor.[5]
-
For the transfer of Schedule III-V substances like this compound, an invoice is used to document the transfer to the reverse distributor.[4]
4. Documentation and Record-Keeping:
-
Maintain meticulous records of all disposed this compound. This documentation is a legal requirement.
-
For recoverable waste, the transfer to the reverse distributor must be documented. The reverse distributor is responsible for completing a DEA Form 41 (Registrants Inventory of Drugs Surrendered) to record the destruction and provide a copy to the practitioner for their records.[6]
-
Records of disposal must be maintained for at least two years.[4]
-
In the case of a non-recoverable spillage, the circumstances must be documented in the inventory records and signed by two witnesses.[4]
Unacceptable Disposal Methods:
It is crucial to note that the following disposal methods are unacceptable for recoverable amounts of controlled substances:
-
Wasting into animals.
-
Disposing in a sharps container.
-
Using absorbent pads (blue pads), the laboratory sink, or mixing with cat litter for regular trash disposal.[5]
-
Crushing and dissolving in water for disposal is also not permitted.[7][8]
Quantitative Disposal Guidelines
The following table summarizes the key quantitative aspects and requirements for this compound disposal:
| Parameter | Requirement | Source |
| Record Retention Period | At least 2 years after disposal | [4] |
| DEA Form for Destruction | DEA Form 41 (completed by reverse distributor) | [6][9] |
| Witnesses for Non-Recoverable Spillage | Two individuals | [4] |
| This compound DEA Schedule | Schedule IV | [1][2][10] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. Diversion Control Division | this compound [deadiversion.usdoj.gov]
- 2. DEA Federally Controls this compound as a Schedule IV Substance, Establishes Regulatory Timeline [thefdalawblog.com]
- 3. sciegenpharm.com [sciegenpharm.com]
- 4. unthsc.edu [unthsc.edu]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
- 6. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. 552fb1c0dadde0751e4d-eaeee99f705433a96cfd9950189cd6c2.ssl.cf2.rackcdn.com [552fb1c0dadde0751e4d-eaeee99f705433a96cfd9950189cd6c2.ssl.cf2.rackcdn.com]
Comprehensive Safety and Handling Guide for Carisoprodol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Carisoprodol in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.
Hazard Identification and Personal Protective Equipment
This compound is a centrally acting skeletal muscle relaxant that can be hazardous if improperly handled.[1] It is classified as a Schedule IV controlled substance by the DEA, indicating a potential for abuse and dependence.[2] Acute toxicity from oral ingestion, dermal contact, or inhalation can occur.[3]
To mitigate these risks, the following personal protective equipment is essential.
| Protective Equipment | Specifications and Use |
| Eye Protection | Goggles or safety glasses with side-shields should be worn to prevent eye contact with this compound dust or solutions.[4] |
| Skin and Body Protection | Wear a chemical-resistant apron and long-sleeved clothing.[4] Chemical impermeable gloves are required to prevent skin contact.[5] |
| Respiratory Protection | In environments where dust or aerosols may be generated, an effective dust mask or a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[4][6] |
Operational Handling and Safety Procedures
Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Handle this compound in a well-ventilated area.[5]
-
Use process enclosures or local exhaust ventilation to control airborne levels of the substance.[4]
Safe Handling Practices:
-
Avoid contact with skin and eyes.[5]
-
Prevent the formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in areas where this compound is handled.[7]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container, away from heat and sources of ignition.[4]
Emergency and First Aid Procedures
In the event of exposure, immediate action is necessary.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[5]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[5]
-
After Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[5]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
Spill and Disposal Plan
Proper containment and disposal of this compound are crucial to prevent environmental contamination and accidental exposure.
Spill Cleanup:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment as outlined above.
-
For small spills of solid material, dampen with alcohol and transfer to a suitable container.[8]
-
Use absorbent paper dampened with alcohol to clean up any remaining material.[8]
-
Seal all contaminated materials in a vapor-tight plastic bag for disposal.[8]
Waste Disposal:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[7]
-
The preferred method for disposing of unused medicines is through a drug take-back program.[9]
-
If a take-back program is not available, remove the medicine from its original container and mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[10][11] Place the mixture in a sealed container, like a resealable plastic bag, and dispose of it in the household trash.[9][10]
-
Scratch out all personal information on the prescription label before discarding the empty container.[10]
Procedural Workflow for Handling this compound
The following diagram illustrates the step-by-step process for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Diversion Control Division | this compound [deadiversion.usdoj.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C12H24N2O4 | CID 2576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sciegenpharm.com [sciegenpharm.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
